molecular formula C20H23NO B195662 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol CAS No. 18029-54-4

5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol

Cat. No.: B195662
CAS No.: 18029-54-4
M. Wt: 293.4 g/mol
InChI Key: VMLRQKQUOMJJAN-UHFFFAOYSA-N
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Description

5-Hydroxy-N-methylprotriptyline acts as a reducing agent in chemical reactions.

Properties

IUPAC Name

2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H23NO/c1-21(2)15-7-14-20(22)18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20/h3-6,8-13,22H,7,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLRQKQUOMJJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=CC=CC=C2C=CC3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170942
Record name 5-(3-(Dimethylamino)propyl)-5H-dibenzo(a,d)cyclohepten-5-ol
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Molecular Weight

293.4 g/mol
Source PubChem
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CAS No.

18029-54-4
Record name 5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol
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Record name 5-(3-(Dimethylamino)propyl)-5H-dibenzo(a,d)-cyclohepten-5-ol
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Record name 5-(3-(Dimethylamino)propyl)-5H-dibenzo(a,d)cyclohepten-5-ol
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Record name 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol
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Record name 5-(3-(DIMETHYLAMINO)PROPYL)-5H-DIBENZO(A,D)-CYCLOHEPTEN-5-OL
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Foundational & Exploratory

The Multifaceted Mechanisms of 5H-dibenzo[a,d]cycloheptene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5H-dibenzo[a,d]cycloheptene scaffold is a cornerstone in the development of a diverse range of pharmacologically active compounds. From tricyclic antidepressants to muscle relaxants and antihistamines, derivatives of this unique tricyclic system have a rich history in medicine. This technical guide provides an in-depth exploration of the mechanism of action of key 5H-dibenzo[a,d]cycloheptene derivatives, with a focus on their molecular targets, signaling pathways, and the experimental methodologies used to elucidate their function.

Core Mechanism of Action: Modulation of Monoaminergic and Other Receptor Systems

The primary mechanism of action for many 5H-dibenzo[a,d]cycloheptene derivatives, particularly the tricyclic antidepressants (TCAs), involves the inhibition of the reuptake of the monoamine neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft.[1] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), these compounds increase the concentration and duration of action of these neurotransmitters in the synapse, leading to their antidepressant effects.[1]

Beyond this primary mechanism, many derivatives exhibit a broad pharmacological profile, acting as antagonists at a variety of other receptors, including:

  • Histamine H1 receptors: Leading to sedative and hypnotic effects.

  • Muscarinic acetylcholine M1 receptors: Contributing to anticholinergic side effects such as dry mouth, blurred vision, and constipation.[2]

  • Serotonin 5-HT2A and 5-HT2C receptors: Which may contribute to their therapeutic effects on sleep and anxiety.[3]

  • Alpha-1 adrenergic receptors: Resulting in orthostatic hypotension and dizziness.[3]

The affinity for these various targets differs significantly among the derivatives, leading to distinct clinical profiles.

Quantitative Pharmacological Data

The binding affinities of various 5H-dibenzo[a,d]cycloheptene derivatives for their molecular targets are typically determined through radioligand binding assays. The data, expressed as inhibition constants (Ki), provide a quantitative measure of the drug's potency at a specific receptor or transporter. A lower Ki value indicates a higher binding affinity.

DerivativePrimary MechanismNET (Ki, nM)SERT (Ki, nM)H1 (Ki, nM)M1 (Ki, nM)5-HT2A (Ki, nM)α1 (Ki, nM)
Amitriptyline SERT/NET Inhibitor4.3 - 462.0 - 14.30.9 - 1.11.1 - 181.2 - 132.6 - 28
Nortriptyline NET > SERT Inhibitor1.3 - 84.3 - 544 - 1016 - 676.8 - 3116 - 57
Protriptyline NET >> SERT Inhibitor0.9 - 2.116 - 1571710 - 4013 - 3350
Butriptyline Weak NET/SERT Inhibitor1,8002,8001.33216130
Noxiptiline NET/SERT Inhibitor------
Demexiptiline NET Inhibitor------
Cyproheptadine H1/5-HT2 Antagonist--0.4 - 190.5 - 2.5170
Cyclobenzaprine 5-HT2 Antagonist1.72.00.4101.33.4

Note: Ki values are compiled from various sources and can vary depending on the experimental conditions. This table provides a representative range.

Key Signaling Pathways

The interaction of 5H-dibenzo[a,d]cycloheptene derivatives with G-protein coupled receptors (GPCRs), such as histamine H1, muscarinic M1, and serotonin 5-HT2A receptors, triggers intracellular signaling cascades. These three receptors are primarily coupled to the Gq family of G-proteins.

Gq-PLC Signaling Pathway

Activation of Gq-coupled receptors by their endogenous ligands (which are blocked by the antagonist derivatives) initiates the following cascade:

  • G-protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq protein.

  • PLC Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4]

  • Calcium Release: IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4]

  • PKC Activation: Increased intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[4]

Gq_Signaling_Pathway Ligand Antagonist (e.g., Amitriptyline) Receptor Receptor Ligand->Receptor Blocks G_protein G_protein Receptor->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca Ca ER->Ca Releases Ca->PKC Activates Cellular_Response Cellular_Response PKC->Cellular_Response Phosphorylates targets

Experimental Protocols

The pharmacological characterization of 5H-dibenzo[a,d]cycloheptene derivatives relies on a variety of in vitro assays. Below are overviews of the key experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells or tissue expressing target) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]-ligand) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting Competition_Curve Competition Curve Generation Counting->Competition_Curve IC50_Calc IC50 Calculation Competition_Curve->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Detailed Methodology:

  • Membrane Preparation: Tissues or cultured cells expressing the target receptor or transporter are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]-citalopram for SERT), and varying concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: The radioactivity on each filter is quantified using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound to generate a competition curve. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Neurotransmitter Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

Detailed Methodology:

  • Cell Culture: Cells stably expressing the transporter of interest (e.g., HEK293 cells expressing human SERT or NET) are cultured in appropriate multi-well plates.

  • Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the test compound.

  • Initiation of Uptake: A solution containing a radiolabeled neurotransmitter (e.g., [³H]-serotonin or [³H]-norepinephrine) is added to each well to initiate uptake.

  • Incubation: The cells are incubated for a short period to allow for neurotransmitter uptake.

  • Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of neurotransmitter uptake is plotted against the concentration of the test compound to determine the IC50 value for uptake inhibition.

Functional Assays for GPCR Antagonism

To determine the functional effect of a compound on a GPCR (i.e., whether it is an antagonist), assays that measure the downstream consequences of receptor activation are used.

  • cAMP Assay (for Gs- or Gi-coupled receptors): This assay measures changes in the intracellular concentration of cyclic AMP (cAMP). For Gi-coupled receptors, an antagonist would block the agonist-induced decrease in cAMP levels.[5]

  • Inositol Phosphate (IP) Accumulation Assay (for Gq-coupled receptors): This assay measures the accumulation of inositol phosphates, which are produced downstream of PLC activation. An antagonist will block the agonist-induced increase in IP accumulation.

General Protocol for an IP Accumulation Assay:

  • Cell Culture and Labeling: Cells expressing the Gq-coupled receptor of interest are cultured and labeled overnight with [³H]-myo-inositol, which is incorporated into the cell membranes as phosphoinositides.

  • Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the test compound (the potential antagonist).

  • Agonist Stimulation: A fixed concentration of a known agonist for the receptor is added to stimulate the Gq pathway.

  • Incubation: The cells are incubated to allow for the production and accumulation of [³H]-inositol phosphates.

  • Extraction and Separation: The reaction is stopped, and the inositol phosphates are extracted. The different inositol phosphate species are separated using ion-exchange chromatography.

  • Scintillation Counting: The radioactivity of the eluted inositol phosphates is measured.

  • Data Analysis: The amount of inositol phosphate accumulation is plotted against the concentration of the test compound to determine its potency as an antagonist (IC50).

Structure-Activity Relationships (SAR)

The pharmacological profile of 5H-dibenzo[a,d]cycloheptene derivatives is highly dependent on their chemical structure. Key SAR observations include:

  • The Tricyclic Core: The dibenzocycloheptene ring system provides the rigid scaffold necessary for interaction with the target proteins. Modifications to this core can significantly alter activity.[6]

  • The Side Chain: The nature of the alkylamine side chain is a critical determinant of activity and selectivity.

    • Tertiary amines (e.g., amitriptyline) tend to be more potent inhibitors of serotonin reuptake.[3]

    • Secondary amines (e.g., nortriptyline, the active metabolite of amitriptyline) are generally more potent inhibitors of norepinephrine reuptake.[3]

  • Substituents on the Tricyclic System: The addition of substituents to the aromatic rings can influence potency and selectivity.[6]

Conclusion

The 5H-dibenzo[a,d]cycloheptene scaffold has given rise to a clinically important and pharmacologically diverse class of molecules. Their mechanisms of action are often complex, involving interactions with multiple molecular targets. A thorough understanding of their pharmacology, including their binding affinities, effects on signaling pathways, and structure-activity relationships, is essential for the rational design and development of new and improved therapeutics based on this versatile chemical framework. The experimental protocols outlined in this guide provide the foundation for the continued exploration of this important class of compounds.

References

In Vitro Metabolic Profile of Amitriptyline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolic profile of the tricyclic antidepressant, amitriptyline. The information presented herein is intended to support research, discovery, and developmental studies by offering detailed insights into its biotransformation, the enzymes responsible, and relevant kinetic parameters.

Executive Summary

Amitriptyline undergoes extensive in vitro metabolism, primarily through Phase I oxidative reactions followed by Phase II conjugation. The two principal metabolic pathways are N-demethylation and hydroxylation, predominantly catalyzed by cytochrome P450 (CYP) enzymes. N-demethylation leads to the formation of its active metabolite, nortriptyline, while hydroxylation results in the formation of various hydroxylated metabolites, with (E)-10-hydroxyamitriptyline being a major product. Subsequent glucuronidation of these metabolites constitutes the main Phase II pathway.

Phase I Metabolic Pathways

The initial biotransformation of amitriptyline is dominated by oxidative processes mediated by a range of CYP isoenzymes.

N-demethylation

The conversion of amitriptyline to its active metabolite, nortriptyline, is a critical step in its metabolism.[1][2] Several CYP enzymes contribute to this reaction. At therapeutic concentrations, CYP2C19 is considered the most important enzyme for N-demethylation.[3][4][5][6] However, other enzymes, including CYP1A2, CYP2C9, CYP3A4, and CYP2D6, also participate in this pathway.[3][4][5][7] At toxic concentrations, when CYP2C19 may become saturated, CYP3A4 is thought to play a more dominant role.[3][4][5]

Hydroxylation

Hydroxylation of amitriptyline primarily occurs at the 10-position of the dibenzocycloheptene ring.[8] This reaction is almost exclusively mediated by CYP2D6, which stereospecifically produces (E)-10-hydroxyamitriptyline.[3][4][5] The resulting hydroxylated metabolites are generally considered less active than the parent compound and nortriptyline.[1][2]

Other Phase I Reactions

In addition to N-demethylation and hydroxylation, other minor oxidative pathways have been identified in vitro. These can include the formation of arene oxide intermediates, which are subsequently converted to dihydrodiols and glutathione conjugates.[9][10] These reactive intermediates may have implications for drug-induced toxicity.[9][10]

Phase II Metabolic Pathway: Glucuronidation

The hydroxylated metabolites of amitriptyline, as well as the parent drug itself, can undergo Phase II conjugation reactions. The primary conjugation pathway is glucuronidation, where UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety to the molecule, increasing its water solubility and facilitating its excretion.[11][12] Specifically, amitriptyline can form a quaternary ammonium-linked glucuronide.[11][12][13] UGT1A4 and UGT2B10 have been identified as key enzymes in the N-glucuronidation of amitriptyline.[14][15]

Quantitative Data on In Vitro Metabolism

The following tables summarize the kinetic parameters for the key metabolic reactions of amitriptyline. These values were determined using in vitro systems with cDNA-expressed human CYP enzymes.

Table 1: Kinetic Parameters for Amitriptyline N-demethylation by Various CYP Isoforms

CYP IsoformKm (µmol/L)Vmax (mol/h/mol CYP)
CYP2C195 - 13475
CYP2D65 - 1390 - 145
CYP1A274 - 9290 - 145
CYP3A474 - 9290 - 145
CYP2C974 - 9290 - 145

Data sourced from Olesen & Linnet (1997)[3][4][5]

Table 2: Kinetic Parameters for Amitriptyline Hydroxylation

CYP IsoformReactionKm (µmol/L)Vmax (mol/h/mol CYP)
CYP2D610-hydroxylation5 - 1390 - 145

Data sourced from Olesen & Linnet (1997)[3][4][5]

Experimental Protocols

The in vitro metabolism of amitriptyline is typically investigated using one of the following experimental systems:

Human Liver Microsomes (HLMs)

HLMs are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly CYPs and UGTs.

  • Incubation Mixture: A typical incubation mixture contains pooled HLMs, amitriptyline (at various concentrations to determine kinetics), and a NADPH-regenerating system (for CYP-mediated reactions) or UDPGA (for UGT-mediated reactions) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Reaction Initiation and Termination: Reactions are typically initiated by the addition of the cofactor (NADPH or UDPGA) and incubated at 37°C. The reaction is terminated by the addition of a quenching solvent, such as acetonitrile or methanol, which also serves to precipitate proteins.[8]

  • Sample Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed for the presence of metabolites.[8]

cDNA-Expressed Recombinant Human CYP Enzymes

This system utilizes specific human CYP enzymes expressed in a cellular system (e.g., insect cells, bacteria, or yeast). This approach allows for the precise determination of the contribution of individual CYP isoforms to a specific metabolic pathway.

  • Incubation Mixture: The incubation mixture is similar to that used for HLMs but contains a specific recombinant CYP enzyme instead of pooled microsomes.

  • Reaction and Analysis: The reaction conditions and analytical procedures are generally the same as those for HLM studies.[3]

Analytical Methods

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common analytical technique for the separation and quantification of amitriptyline and its metabolites due to its high sensitivity and specificity.[8][16][17][18]

Visualizations

Metabolic Pathways of Amitriptyline

amitriptyline_metabolism Amitriptyline Amitriptyline Nortriptyline Nortriptyline Amitriptyline->Nortriptyline N-demethylation (CYP2C19, CYP3A4, CYP1A2, CYP2C9, CYP2D6) E_10_OH_Amitriptyline E_10_OH_Amitriptyline Amitriptyline->E_10_OH_Amitriptyline 10-hydroxylation (CYP2D6) Amitriptyline_Glucuronide Amitriptyline_Glucuronide Amitriptyline->Amitriptyline_Glucuronide N-glucuronidation (UGT1A4, UGT2B10) E_10_OH_Nortriptyline E_10_OH_Nortriptyline Nortriptyline->E_10_OH_Nortriptyline 10-hydroxylation (CYP2D6) OH_Amitriptyline_Glucuronide OH_Amitriptyline_Glucuronide E_10_OH_Amitriptyline->OH_Amitriptyline_Glucuronide Glucuronidation OH_Nortriptyline_Glucuronide OH_Nortriptyline_Glucuronide E_10_OH_Nortriptyline->OH_Nortriptyline_Glucuronide Glucuronidation

Caption: Primary in vitro metabolic pathways of amitriptyline.

Experimental Workflow for In Vitro Metabolism Studies

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Incubation_Components Prepare Incubation Mixture (HLMs/Enzymes, Buffer, Drug) Initiate_Reaction Initiate Reaction (Add Cofactor, 37°C) Incubation_Components->Initiate_Reaction Terminate_Reaction Terminate Reaction (Add Quenching Solvent) Initiate_Reaction->Terminate_Reaction Sample_Processing Process Sample (Centrifugation) Terminate_Reaction->Sample_Processing LC_MS_MS Analyze Supernatant (LC-MS/MS) Sample_Processing->LC_MS_MS Data_Analysis Data Analysis (Quantification, Kinetics) LC_MS_MS->Data_Analysis

Caption: General experimental workflow for in vitro metabolism studies.

References

The Diverse Biological Activities of Dibenzo[a,d]cycloheptene Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dibenzo[a,d]cycloheptene scaffold is a privileged tricyclic structure that forms the core of a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the diverse pharmacological activities associated with this chemical motif, with a focus on its applications in antidepressant, anticonvulsant, antihistaminic, and antipsychotic drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathways involved.

Overview of Biological Activities

Dibenzo[a,d]cycloheptene derivatives are most famously recognized for their role as tricyclic antidepressants (TCAs). However, modifications to the core structure have yielded compounds with a broad spectrum of pharmacological effects. The primary biological activities of this class of compounds include:

  • Antidepressant Activity: Primarily through the inhibition of serotonin (SERT) and norepinephrine (NET) reuptake.

  • Anticonvulsant Activity: Demonstrated in preclinical models of seizures.

  • Antihistaminic Activity: Arising from antagonism of the histamine H1 receptor.

  • Antipsychotic Activity: Mediated by antagonism of dopamine D2 and serotonin 5-HT2A receptors.

  • Anticholinergic Activity: Due to blockade of muscarinic acetylcholine receptors, often contributing to side effects.

Quantitative Data on Biological Activity

The following tables summarize the binding affinities (Ki), inhibitory concentrations (IC50), and effective doses (ED50) of representative dibenzo[a,d]cycloheptene compounds and related molecules across various biological targets and preclinical models.

Table 1: Receptor and Transporter Binding Affinities (Ki) in nM

CompoundSERTNETDATHistamine H1Muscarinic M1Dopamine D25-HT2A
Amitriptyline3.45[1]13.3[1]2580[1]0.5-1.1[1]11-24[1]1121.67
Nortriptyline4.03.01100104313010
Cyproheptadine4100290-0.0612112[2]1.67[2]
Ketotifen---1.3[3]---

Table 2: In Vivo Efficacy Data

CompoundTestSpeciesED50 / IC50
AmitriptylineForced Swim TestMouse~10 mg/kg (i.p.)
Imipramine (related TCA)Forced Swim TestMouse9.2 mg/kg (i.p.)
Phenytoin (standard anticonvulsant)Maximal Electroshock SeizureMouse5.96 mg/kg[4]
Carbamazepine (standard anticonvulsant)Maximal Electroshock SeizureMouse8.8 mg/kg
SB2-Ph (Phenytoin Derivative)Maximal Electroshock SeizureMouse8.29 mg/kg[4]

Note: Data for amitriptyline and imipramine in the Forced Swim Test are representative values from the literature. Data for carbamazepine is a standard reference value.

Key Signaling Pathways

The biological effects of dibenzo[a,d]cycloheptene compounds are mediated through their interaction with various receptors and transporters, which in turn modulate specific intracellular signaling cascades.

Antidepressant-Related Signaling: CREB and BDNF Pathways

The antidepressant effects of many dibenzo[a,d]cycloheptene derivatives, particularly TCAs, are linked to their ability to increase synaptic levels of serotonin and norepinephrine. This leads to the activation of downstream signaling pathways that promote neuronal survival and plasticity. Two key interconnected pathways are the cAMP Response Element-Binding Protein (CREB) and the Brain-Derived Neurotrophic Factor (BDNF) signaling cascades.[5][6][7]

Antidepressant_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TCA Tricyclic Antidepressant (e.g., Amitriptyline) SERT_NET SERT / NET TCA->SERT_NET Inhibition Monoamines Serotonin (5-HT) & Norepinephrine (NE) SERT_NET->Monoamines Blocks Reuptake GPCR GPCR Monoamines->GPCR Activation AC Adenylyl Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation (Activation) BDNF_Gene BDNF Gene CREB->BDNF_Gene Transcription BDNF BDNF BDNF_Gene->BDNF Translation TrkB TrkB Receptor BDNF->TrkB Activation PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Plasticity Neuronal Survival & Plasticity PI3K_Akt->Plasticity MAPK_ERK->Plasticity

Antidepressant-induced CREB and BDNF signaling cascade.
Antipsychotic-Related Signaling: Dopamine D2 and Serotonin 5-HT2A Receptor Pathways

Certain dibenzo[a,d]cycloheptene derivatives exhibit antipsychotic properties by acting as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[1][3][8] Blockade of these receptors modulates downstream signaling pathways, contributing to the therapeutic effects.

Antipsychotic_Signaling cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway D2_Antagonist Dibenzo[a,d]cycloheptene Antagonist D2R D2 Receptor D2_Antagonist->D2R Blockade Dopamine Dopamine Dopamine->D2R Gi Gi D2R->Gi Activation AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibition cAMP_D2 cAMP AC_D2->cAMP_D2 PKA_D2 PKA cAMP_D2->PKA_D2 Downstream_D2 Reduced Neuronal Inhibition PKA_D2->Downstream_D2 S2A_Antagonist Dibenzo[a,d]cycloheptene Antagonist S2AR 5-HT2A Receptor S2A_Antagonist->S2AR Blockade Serotonin Serotonin (5-HT) Serotonin->S2AR Gq Gq S2AR->Gq Activation PLC Phospholipase C Gq->PLC Activation IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Downstream_5HT2A Modulation of Neuronal Excitability Ca_PKC->Downstream_5HT2A

Antipsychotic-related D2 and 5-HT2A receptor signaling.

Experimental Protocols

This section provides detailed methodologies for key in vivo assays used to evaluate the antidepressant and anticonvulsant activities of dibenzo[a,d]cycloheptene compounds.

Forced Swim Test (FST) for Antidepressant Activity

The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant activity.[9][10][11][12]

Objective: To assess the antidepressant-like effect of a compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder of water.

Materials:

  • Male mice (e.g., C57BL/6 or Swiss Webster, 20-25 g)

  • Cylindrical glass beakers (25 cm height, 10 cm diameter)

  • Water at 23-25°C

  • Test compound, vehicle control, and positive control (e.g., imipramine)

  • Video recording and analysis software

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Session:

    • Fill the cylinders with water to a depth of 15 cm.

    • Gently place a mouse into the cylinder.

    • Record the session for a total of 6 minutes.

  • Data Analysis:

    • Score the last 4 minutes of the 6-minute session.

    • Measure the duration of immobility, defined as the time the mouse spends floating with only minor movements to keep its head above water.

    • A significant decrease in immobility time compared to the vehicle control group indicates a potential antidepressant-like effect.

FST_Workflow Acclimatization Animal Acclimatization Drug_Admin Drug/Vehicle Administration Acclimatization->Drug_Admin Swim_Test 6-min Forced Swim Test Drug_Admin->Swim_Test Recording Video Recording Swim_Test->Recording Analysis Scoring Immobility (last 4 min) Recording->Analysis Result Compare Immobility Times Analysis->Result

Experimental workflow for the Forced Swim Test.
Maximal Electroshock Seizure (MES) Test for Anticonvulsant Activity

The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[13][14][15]

Objective: To evaluate the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.

Materials:

  • Male mice or rats

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • 0.9% saline solution with an anesthetic (e.g., 0.5% tetracaine)

  • Test compound, vehicle control, and positive control (e.g., phenytoin)

Procedure:

  • Drug Administration: Administer the test compound, vehicle, or positive control (i.p. or p.o.) at the predetermined time of peak effect.

  • Stimulus Delivery:

    • Apply a drop of the saline/anesthetic solution to the corneal electrodes.

    • Place the electrodes on the corneas of the animal.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observation:

    • Immediately observe the animal for the presence or absence of a tonic hindlimb extension. The seizure typically progresses through a tonic flexion followed by a tonic extension of the hindlimbs.

  • Data Analysis:

    • The absence of the tonic hindlimb extension phase is considered protection.

    • The percentage of protected animals in each group is calculated.

    • The median effective dose (ED50), the dose that protects 50% of the animals, is determined.

MES_Workflow Drug_Admin Drug/Vehicle Administration Stimulus Corneal Electrical Stimulation Drug_Admin->Stimulus Observation Observe for Tonic Hindlimb Extension Stimulus->Observation Analysis Determine % Protection Observation->Analysis Result Calculate ED50 Analysis->Result

Experimental workflow for the Maximal Electroshock Seizure Test.

Conclusion

The dibenzo[a,d]cycloheptene framework represents a versatile scaffold in medicinal chemistry, giving rise to compounds with a wide range of biological activities. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important class of molecules. Further exploration of structure-activity relationships and the development of more selective ligands hold promise for the discovery of novel therapeutics with improved efficacy and safety profiles.

References

The Metabolic Journey of Amitriptyline: A Technical Guide to the Formation and Significance of (E)-10-Hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitriptyline, a tricyclic antidepressant, has been a cornerstone in the management of major depressive disorder and various pain syndromes for decades. Its therapeutic efficacy is not solely attributable to the parent drug but is significantly influenced by its complex metabolism into active metabolites. Among these, (E)-10-hydroxynortriptyline plays a crucial role. This technical guide provides an in-depth exploration of the metabolic relationship between amitriptyline and (E)-10-hydroxynortriptyline, offering a comprehensive overview of the enzymatic pathways, pharmacokinetic profiles, and pharmacological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and clinical pharmacology.

Metabolic Pathway of Amitriptyline to (E)-10-Hydroxynortriptyline

The biotransformation of amitriptyline is a multi-step process primarily occurring in the liver, orchestrated by the cytochrome P450 (CYP) enzyme system. The formation of (E)-10-hydroxynortriptyline involves two key enzymatic reactions: N-demethylation and subsequent hydroxylation.

Initially, amitriptyline undergoes N-demethylation, primarily catalyzed by CYP2C19 , to form its active metabolite, nortriptyline.[1][2] Other CYP enzymes, including CYP1A2, CYP3A4, and CYP2D6, also contribute to this demethylation process, albeit to a lesser extent.[3]

Nortriptyline then serves as the substrate for hydroxylation, a reaction predominantly and stereoselectively mediated by CYP2D6 .[4][5] This enzymatic step leads to the formation of (E)-10-hydroxynortriptyline as the major product.[4][6] The (Z)-isomer is also formed but to a much lesser extent.[3] Genetic variations in both CYP2C19 and CYP2D6 can significantly impact the metabolism of amitriptyline, leading to inter-individual differences in plasma concentrations of the parent drug and its metabolites, which can affect both therapeutic efficacy and the risk of adverse effects.[1][2]

Metabolic Pathway of Amitriptyline Metabolic Conversion of Amitriptyline amitriptyline Amitriptyline nortriptyline Nortriptyline (Active Metabolite) amitriptyline->nortriptyline CYP2C19 (major) CYP1A2, CYP3A4, CYP2D6 e_10_oh_nortriptyline (E)-10-Hydroxynortriptyline (Active Metabolite) nortriptyline->e_10_oh_nortriptyline CYP2D6 other_metabolites Other Metabolites nortriptyline->other_metabolites Further Metabolism excretion Excretion e_10_oh_nortriptyline->excretion Conjugation & Excretion

Figure 1: Metabolic pathway of amitriptyline to (E)-10-hydroxynortriptyline.

Pharmacological Activity and Signaling Pathway

Both amitriptyline and its metabolite, (E)-10-hydroxynortriptyline, exert their therapeutic effects primarily by inhibiting the reuptake of the neurotransmitters norepinephrine (noradrenaline) and serotonin.[3][7][8] This blockade of the norepinephrine transporter (NET) and the serotonin transporter (SERT) at presynaptic terminals leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[3][7][9]

Amitriptyline itself is a potent inhibitor of both serotonin and norepinephrine reuptake.[10] (E)-10-hydroxynortriptyline is a potent inhibitor of norepinephrine reuptake, although it is considered to have a weaker effect on serotonin reuptake compared to amitriptyline.[10] Notably, the hydroxymetabolites of amitriptyline and nortriptyline exhibit reduced affinity for muscarinic acetylcholine receptors, which is associated with a lower burden of anticholinergic side effects such as dry mouth, constipation, and blurred vision.[6]

Signaling_Pathway Mechanism of Action at the Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_terminal Presynaptic Terminal ne NE presynaptic_terminal->ne ht 5-HT presynaptic_terminal->ht vesicle Vesicles with Norepinephrine (NE) & Serotonin (5-HT) vesicle->presynaptic_terminal Release net Norepinephrine Transporter (NET) sert Serotonin Transporter (SERT) ne->net Reuptake postsynaptic_receptor Postsynaptic Receptors ne->postsynaptic_receptor Signal Transduction ht->sert Reuptake ht->postsynaptic_receptor Signal Transduction amitriptyline Amitriptyline & (E)-10-Hydroxynortriptyline amitriptyline->net Inhibition amitriptyline->sert Inhibition Experimental_Workflow In Vitro Metabolism Experimental Workflow start Start prepare Prepare Incubation Mixture (HLM, Buffer) start->prepare preincubate Pre-incubate at 37°C prepare->preincubate add_drug Add Amitriptyline preincubate->add_drug initiate Initiate with NADPH Regenerating System add_drug->initiate incubate Incubate at 37°C (Time Course) initiate->incubate terminate Terminate Reaction (Organic Solvent) incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze end End analyze->end

References

An In-depth Technical Guide to the Structural Elucidation of Nortriptyline Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the metabolic fate of nortriptyline, a tricyclic antidepressant, and the analytical methodologies employed for the structural elucidation and quantification of its metabolites. Understanding the biotransformation of nortriptyline is critical for assessing its efficacy, safety, and potential for drug-drug interactions.

Metabolic Pathways of Nortriptyline

Nortriptyline undergoes extensive hepatic metabolism primarily through Phase I oxidation reactions, followed by Phase II conjugation.[1] The primary metabolic routes are N-demethylation and hydroxylation, catalyzed by various Cytochrome P450 (CYP) enzymes.[2]

Phase I Metabolism:

  • Hydroxylation: The most significant metabolic pathway is the hydroxylation at the 10-position of the dibenzocycloheptene ring, forming E- and Z-10-hydroxynortriptyline.[3][4] This reaction is stereoselective, with the (E)-isomer being the major product.[3][5] The formation of (E)-10-hydroxynortriptyline is mediated almost exclusively by the polymorphic enzyme CYP2D6.[4][6] This metabolite is pharmacologically active.[7]

  • N-Demethylation: Nortriptyline can be demethylated to form desmethylnortriptyline.[6][8] This reaction is mediated by multiple CYP enzymes, with CYP2D6, CYP2C19, and CYP1A2 being the primary contributors in decreasing order of significance.[6]

  • Other Minor Oxidative Pathways: Aromatic hydroxylation (e.g., to 2-hydroxynortriptyline), N-oxidation, and the formation of dihydroxy metabolites are considered minor pathways.[3][9] A small fraction of nortriptyline may also undergo N-methylation back to its parent compound, amitriptyline.[1][10]

Phase II Metabolism:

  • Glucuronidation: The hydroxylated metabolites, primarily E- and Z-10-hydroxynortriptyline, undergo conjugation with glucuronic acid to form more water-soluble glucuronides, which are then excreted.[2][9][11] Nortriptyline can also form a quaternary ammonium-linked N-glucuronide directly.[3][4]

Below is a diagram illustrating the primary metabolic pathways of nortriptyline.

Nortriptyline_Metabolism NT Nortriptyline E_OH_NT E-10-Hydroxynortriptyline (Active) NT->E_OH_NT CYP2D6 (Major) Z_OH_NT Z-10-Hydroxynortriptyline NT->Z_OH_NT CYP2D6 (Minor) Desmethyl_NT Desmethylnortriptyline NT->Desmethyl_NT CYP2D6, CYP2C19, CYP1A2 Amitriptyline Amitriptyline NT->Amitriptyline N-methylation (Minor) Glucuronides Glucuronide Conjugates (Excreted) E_OH_NT->Glucuronides UGT Enzymes Z_OH_NT->Glucuronides UGT Enzymes

Primary metabolic pathways of nortriptyline.

Experimental Protocols for Structural Elucidation

The identification and structural characterization of nortriptyline metabolites involve a multi-step process encompassing sample preparation, chromatographic separation, and spectroscopic analysis.

2.1. Sample Preparation

The initial step involves extracting the metabolites from complex biological matrices like plasma, urine, or bile.

  • Solid-Phase Extraction (SPE): Polystyrene resin columns are effective for isolating polar conjugates from bile.[9]

  • Liquid-Liquid Extraction (LLE): A three-step solvent extraction is a common procedure for extracting nortriptyline and its primary metabolites from plasma.[12]

  • Protein Precipitation: This is a simple and rapid method used prior to LC-MS/MS analysis, often involving the addition of a solvent like acetonitrile.[13]

2.2. Chromatographic Separation

Chromatography is essential for separating the parent drug from its various metabolites.

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique.

    • Columns: Reversed-phase columns (e.g., C18) are frequently used.[13][14] For separating the parent drug and its N-oxide, a silica column may be employed.[12][15]

    • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate).[12][15]

  • Gas Chromatography (GC): This technique can also be used, but it often requires a derivatization step to improve the volatility and thermal stability of the analytes.[16]

  • Thin-Layer Chromatography (TLC): Preparative TLC has been used for the initial separation and purification of metabolites from bile extracts.[9]

2.3. Structural Identification and Characterization

  • Mass Spectrometry (MS): MS is a cornerstone for metabolite identification.

    • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and specific method for both identifying and quantifying nortriptyline and its metabolites in biological samples.[13][17] Analysis is typically performed using positive electrospray ionization with multiple reaction monitoring (MRM).[13]

    • GC-MS: Gas chromatography-mass spectrometry, often with chemical ionization, is used for the sensitive measurement of metabolites in plasma, with deuterated analogs serving as internal standards.[16]

    • Fast Atom Bombardment (FAB) Mass Spectrometry: This technique has been specifically used for the characterization of polar glucuronide conjugates.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure determination, isolated metabolites are characterized by NMR spectroscopy.[9] This provides detailed information about the chemical structure, including the position of hydroxyl groups and the stereochemistry of the molecule.

  • Enzymatic/Acid Deconjugation: To confirm the identity of glucuronide conjugates, samples are treated with β-glucuronidase or acid to hydrolyze the conjugate bond.[9] The resulting aglycone (the deconjugated metabolite) is then identified using techniques like HPLC or GC-MS.[9]

The following diagram outlines a typical workflow for the elucidation of metabolite structures.

Experimental_Workflow cluster_prep Sample Preparation cluster_sep Separation & Detection cluster_id Structural Identification BioSample Biological Sample (Plasma, Urine, Bile) Extraction Extraction (LLE, SPE, Protein Ppt.) BioSample->Extraction HPLC Chromatographic Separation (e.g., HPLC) Extraction->HPLC MS_Detect Initial Detection & Profiling (LC-MS) HPLC->MS_Detect MSMS Tandem MS (MS/MS) (Fragmentation Analysis) MS_Detect->MSMS Identify Putative Metabolites Isolation Metabolite Isolation (Preparative HPLC/TLC) MS_Detect->Isolation Deconjugation Deconjugation Studies (for Glucuronides) MS_Detect->Deconjugation NMR NMR Spectroscopy (Definitive Structure) Isolation->NMR Confirm Structure

Experimental workflow for metabolite elucidation.

Quantitative Data on Nortriptyline Metabolites

Quantitative analysis of nortriptyline and its metabolites is crucial for therapeutic drug monitoring and pharmacokinetic studies. A variety of analytical methods have been validated for this purpose.

Analyte(s)MethodMatrixLLOQ / SensitivityLinear RangeReference
Nortriptyline, E/Z-10-OH-NortriptylineLC-MS/MSHuman Serum0.5 ng/mL0.5 - 400 ng/mL[13]
Nortriptyline, 10-OH-NortriptylineGC-MSHuman Plasma0.5 ng/mL (NT), 1 ng/mL (10-OH-NT)Not Specified[16]
NortriptylineHPLC-UVHuman Plasma10 ng/g10 - 1000 ng/g[12][15]
NortriptylineHPLC-PBMSHuman Plasma5 ng/g10 - 1000 ng/g[12][15]
Nortriptyline, 10-OH-NortriptylineHPLC with FluorescenceRat Plasma10 ng/mL (NT)5 - 5000 ng/mL[14][18]

OH-Nortriptyline refers to hydroxynortriptyline; LLOQ refers to Lower Limit of Quantitation; PBMS refers to Particle Beam Mass Spectrometry.

Enzyme Kinetic Parameters for Nortriptyline Metabolism [6]

The following table summarizes the kinetic parameters for the metabolism of nortriptyline by specific cDNA-expressed human CYP isozymes.

ReactionEnzymeKm (µmol/L)Vmax (mol/hr/mol CYP)
10-HydroxylationCYP2D60.48130
DemethylationCYP2D60.7419
DemethylationCYP2C1911893
DemethylationCYP1A2546.8

Km (Michaelis constant) reflects the substrate concentration at half-maximal velocity, indicating enzyme affinity. Vmax (maximum velocity) reflects the maximum rate of the reaction.

Plasma Concentrations Post-Dosing [16]

Mean plasma levels in two subjects following a single 75-mg oral dose of amitriptyline highlight the presence of nortriptyline and its hydroxylated metabolites.

AnalyteConcentration at 2 hr (ng/mL)Concentration at 72 hr (ng/mL)
Nortriptyline84
10-Hydroxynortriptyline166
Conjugated 10-Hydroxynortriptyline4617

References

Foundational Research on Tricyclic Antidepressant Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on the metabolites of tricyclic antidepressants (TCAs). It covers their metabolic pathways, the enzymes responsible for their formation, their pharmacokinetic profiles, and their pharmacodynamic activities at various receptors and transporters. Detailed experimental protocols for the analysis and characterization of these metabolites are also provided, along with visualizations of key metabolic and experimental workflows.

Introduction to Tricyclic Antidepressant Metabolism

Tricyclic antidepressants, a class of drugs historically used for the treatment of major depressive disorder, undergo extensive metabolism in the body, primarily in the liver.[1][2] This biotransformation is a critical determinant of their therapeutic efficacy and adverse effect profile, as many of the generated metabolites are pharmacologically active.[2][3] The metabolism of TCAs is characterized by two main phases: Phase I reactions, which introduce or expose functional groups, and Phase II reactions, where endogenous molecules are conjugated to these functional groups to facilitate excretion.[1][4]

The primary routes of TCA metabolism are:

  • N-Demethylation: Tertiary amine TCAs, such as amitriptyline and imipramine, are demethylated to their corresponding active secondary amine metabolites, nortriptyline and desipramine, respectively.[1][5]

  • Hydroxylation: The tricyclic ring system can be hydroxylated, most commonly at the 2- or 10-position, leading to the formation of active hydroxylated metabolites.[2][3]

  • Glucuronidation: The hydroxylated metabolites are subsequently conjugated with glucuronic acid to form water-soluble, generally inactive glucuronides that are readily excreted in the urine.[1][4]

These metabolic processes are primarily catalyzed by a variety of cytochrome P450 (CYP) enzymes, with CYP2D6 and CYP2C19 playing the most significant roles.[1] Genetic polymorphisms in these enzymes can lead to substantial inter-individual variability in TCA metabolism, affecting plasma concentrations of parent drugs and metabolites, and consequently, clinical outcomes.[4]

Key Metabolic Pathways and Enzymes

The biotransformation of TCAs is a complex process involving multiple enzymatic steps. The following diagram illustrates the primary metabolic pathways for two prototypical TCAs, imipramine and amitriptyline.

TCA_Metabolism cluster_imipramine Imipramine Metabolism cluster_amitriptyline Amitriptyline Metabolism Imipramine Imipramine (Tertiary Amine) Desipramine Desipramine (Active Metabolite, Secondary Amine) Imipramine->Desipramine N-Demethylation (CYP2C19, CYP1A2, CYP3A4) Hydroxyimipramine 2-Hydroxyimipramine (Active Metabolite) Imipramine->Hydroxyimipramine Hydroxylation (CYP2D6) Hydroxydesipramine 2-Hydroxydesipramine (Active Metabolite) Desipramine->Hydroxydesipramine Hydroxylation (CYP2D6) Imipramine_Glucuronide Imipramine Glucuronides (Inactive) Hydroxyimipramine->Imipramine_Glucuronide Glucuronidation Desipramine_Glucuronide Desipramine Glucuronides (Inactive) Hydroxydesipramine->Desipramine_Glucuronide Glucuronidation Amitriptyline Amitriptyline (Tertiary Amine) Nortriptyline Nortriptyline (Active Metabolite, Secondary Amine) Amitriptyline->Nortriptyline N-Demethylation (CYP2C19) Hydroxyamitriptyline 10-Hydroxyamitriptyline (Active Metabolite) Amitriptyline->Hydroxyamitriptyline Hydroxylation (CYP2D6) Hydroxynortriptyline 10-Hydroxynortriptyline (Active Metabolite) Nortriptyline->Hydroxynortriptyline Hydroxylation (CYP2D6) Amitriptyline_Glucuronide Amitriptyline Glucuronides (Inactive) Hydroxyamitriptyline->Amitriptyline_Glucuronide Glucuronidation Nortriptyline_Glucuronide Nortriptyline Glucuronides (Inactive) Hydroxynortriptyline->Nortriptyline_Glucuronide Glucuronidation

Primary metabolic pathways of imipramine and amitriptyline.

Quantitative Data on TCA Metabolites

The pharmacokinetic and pharmacodynamic properties of TCA metabolites are crucial for understanding their contribution to the overall clinical effects of the parent drugs. The following tables summarize key quantitative data for major active metabolites of commonly prescribed TCAs.

Pharmacokinetic Parameters of TCA Metabolites
MetaboliteParent DrugHalf-life (t½) (hours)Apparent Oral Clearance (L/h)Volume of Distribution (Vd) (L/kg)
Nortriptyline Amitriptyline23 - 31[6]--
Desipramine Imipramine-Reduced 4-fold in poor metabolizers[7]-
(E)-10-Hydroxynortriptyline Amitriptyline8 - 10[6]--
2-Hydroxydesipramine Imipramine-Renal Clearance: 35 - 267 ml/min[2]-
N-Desmethylclomipramine Clomipramine96[1][8]--
8-Hydroxyclomipramine Clomipramine---

Note: Data for all parameters are not consistently available for all metabolites in the literature. "-" indicates data not found in the searched sources.

Receptor and Transporter Binding Affinities (Ki, nM) of TCA Metabolites
MetaboliteSERTNETMuscarinic M1Histamine H1
Nortriptyline ----
Desipramine ----
(E)-10-Hydroxynortriptyline ----
N-Desmethylclomipramine 1.8[9]0.4[9]--
8-Hydroxyclomipramine Inhibits uptake similar to clomipramine[10]Inhibits uptake similar to clomipramine[10]Much lower affinity than clomipramine[10]-
8-Hydroxy-N-desmethylclomipramine --~10-fold lower affinity than N-desmethylclomipramine[10]-

Note: A lower Ki value indicates a higher binding affinity. Data is not exhaustive and may vary between studies. "-" indicates data not found in the searched sources.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of tricyclic antidepressant metabolites.

Analysis of TCA Metabolites in Plasma by HPLC-UV

This protocol describes a high-performance liquid chromatography method with ultraviolet detection for the simultaneous quantification of a parent TCA and its primary demethylated metabolite in human plasma.[11][12]

4.1.1. Sample Preparation: Solid-Phase Extraction (SPE) [1][13]

SPE_Protocol start Start: Plasma Sample (1 mL) step1 Add internal standard (e.g., protriptyline) start->step1 step2 Add 1 M NaOH to adjust pH to ~11 step1->step2 step3 Condition C18 SPE cartridge (e.g., with methanol then water) step2->step3 step4 Load sample onto SPE cartridge step3->step4 step5 Wash cartridge with water, then a weak organic solvent (e.g., 5% methanol in water) step4->step5 step6 Elute metabolites with methanol step5->step6 step7 Evaporate eluate to dryness under nitrogen stream step6->step7 step8 Reconstitute in mobile phase (100 µL) step7->step8 end Inject into HPLC system step8->end

Solid-phase extraction workflow for TCA metabolites.

4.1.2. HPLC-UV Conditions [11]

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and 0.1 M ammonium acetate buffer (pH 5.5) (e.g., 35:65 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection: 240 nm

  • Quantification: Based on peak area ratios of the analytes to the internal standard against a calibration curve.

In Vitro Metabolism of TCAs using Human Liver Microsomes

This protocol outlines a general procedure to study the metabolism of a TCA and identify its metabolites using pooled human liver microsomes.[14][15]

Microsome_Metabolism start Start: Prepare Incubation Mixture step1 Incubation components on ice: - Phosphate buffer (pH 7.4) - Human liver microsomes (e.g., 0.5 mg/mL) - TCA substrate (e.g., 10 µM) start->step1 step2 Pre-incubate mixture at 37°C for 5 min step1->step2 step3 Initiate reaction by adding NADPH regenerating system step2->step3 step4 Incubate at 37°C with shaking (collect aliquots at 0, 5, 15, 30, 60 min) step3->step4 step5 Stop reaction in aliquots by adding ice-cold acetonitrile with internal standard step4->step5 step6 Centrifuge to precipitate proteins step5->step6 step7 Analyze supernatant by LC-MS/MS step6->step7 end Identify and quantify metabolites step7->end

Workflow for in vitro TCA metabolism study.
Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a TCA metabolite for a specific receptor (e.g., serotonin transporter, SERT).[6][16][17]

4.3.1. Assay Principle

The assay measures the ability of a non-radiolabeled test compound (the TCA metabolite) to compete with a radiolabeled ligand (e.g., [³H]-citalopram for SERT) for binding to the target receptor in a membrane preparation.

4.3.2. Generalized Protocol

  • Membrane Preparation: Homogenize tissue or cells expressing the target receptor in an appropriate buffer and prepare a crude membrane fraction by differential centrifugation.[18]

  • Assay Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known competing ligand).[16]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.[17]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.[19]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant for the receptor.[19]

Binding_Assay start Start: Prepare Reagents step1 Receptor membrane preparation start->step1 step2 Radioligand solution (e.g., [³H]-Citalopram) start->step2 step3 Serial dilutions of TCA metabolite start->step3 step4 Incubate membranes, radioligand, and metabolite at various concentrations step1->step4 step2->step4 step3->step4 step5 Rapid vacuum filtration to separate bound and free radioligand step4->step5 step6 Wash filters with ice-cold buffer step5->step6 step7 Quantify radioactivity on filters (scintillation counting) step6->step7 step8 Calculate IC50 and Ki values step7->step8 end Determine binding affinity step8->end

Workflow for a radioligand receptor binding assay.

Signaling Pathways Affected by TCA Metabolites

The therapeutic and adverse effects of TCAs and their active metabolites are mediated through their interaction with various neurotransmitter transporters and receptors. The primary mechanism of antidepressant action is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake.[4]

Signaling_Pathway TCA_Metabolite TCA Metabolite (e.g., Desipramine, Nortriptyline) SERT Serotonin Transporter (SERT) TCA_Metabolite->SERT Inhibition NET Norepinephrine Transporter (NET) TCA_Metabolite->NET Inhibition Synaptic_5HT Increased Synaptic Serotonin Synaptic_NE Increased Synaptic Norepinephrine Postsynaptic_Receptors Postsynaptic 5-HT and NE Receptors Synaptic_5HT->Postsynaptic_Receptors Synaptic_NE->Postsynaptic_Receptors Downstream_Signaling Downstream Signaling Cascades (e.g., cAMP, CREB, BDNF) Postsynaptic_Receptors->Downstream_Signaling Therapeutic_Effect Antidepressant Effect Downstream_Signaling->Therapeutic_Effect

References

An In-depth Technical Guide to 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol, a significant compound primarily recognized as a key impurity and reference standard in the manufacturing of the tricyclic antidepressant, Amitriptyline. This document details its chemical identity, physicochemical properties, and a proposed synthetic pathway. Due to the limited publicly available information on its specific biological activity, this guide also discusses the well-established pharmacology of the parent compound, Amitriptyline, to provide a relevant biological context. Experimental protocols for synthesis and characterization are outlined, and key data is presented in structured tables for clarity.

Introduction

This compound, also known by its pharmacopoeial designations "Amitriptyline EP Impurity D" and "Amitriptyline Related Compound B", is a tertiary amine and a dibenzocycloheptene derivative. Its discovery and isolation are intrinsically linked to the synthesis and stability studies of Amitriptyline, a widely prescribed medication for depression and various pain syndromes. As a critical reference standard, its accurate identification and quantification are paramount for ensuring the quality, safety, and efficacy of Amitriptyline drug products. This guide aims to consolidate the available technical information on this compound to support research and drug development activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for its proper handling, characterization, and analysis.

PropertyValueReference
IUPAC Name 5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol[1]
Synonyms Amitriptyline EP Impurity D, Amitriptyline Related Compound B, Amitriptynol[1][2]
CAS Number 1159-03-1[3]
Molecular Formula C₂₀H₂₅NO[3]
Molecular Weight 295.42 g/mol [3]
Melting Point 119-120 °C[4]
Appearance White to off-white solid[5]

Synthesis and Isolation

While a specific, detailed protocol for the initial discovery and isolation of this compound is not extensively documented in publicly available literature, its synthesis is closely related to that of Amitriptyline. The compound can be prepared through a Grignard reaction, a common method for forming carbon-carbon bonds.

Proposed Synthetic Pathway

The synthesis involves the reaction of a Grignard reagent, 3-(dimethylamino)propylmagnesium chloride, with the ketone precursor, 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone).

Synthesis_Pathway A 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone) C This compound A->C Grignard Reaction B 3-(dimethylamino)propylmagnesium chloride (Grignard Reagent) B->C

Caption: Proposed synthesis of the target compound via a Grignard reaction.

Experimental Protocol: Synthesis

Materials:

  • 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone)

  • 3-(dimethylamino)propyl chloride

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings and a small crystal of iodine. Add a solution of 3-(dimethylamino)propyl chloride in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C. Dissolve dibenzosuberone in anhydrous diethyl ether and add it dropwise to the Grignard reagent with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Isolation: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Experimental Protocol: Characterization

The isolated compound should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
Melting Point 119-120 °C
¹H NMR Peaks corresponding to aromatic protons of the dibenzo[a,d]cycloheptene ring system, aliphatic protons of the propyl chain, and the N,N-dimethyl group.
¹³C NMR Resonances for the quaternary carbinol carbon, aromatic carbons, and aliphatic carbons of the side chain.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (295.42 g/mol ).
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and C-H stretching and bending vibrations for the aromatic and aliphatic moieties.

Biological Activity and Signaling Pathways

There is a notable lack of publicly available scientific literature specifically detailing the pharmacological profile and effects on signaling pathways of this compound. As this compound is primarily controlled as an impurity of Amitriptyline, it is reasonable to infer that its biological activity, if any, would be considered in the context of the overall safety and efficacy profile of the parent drug.

Pharmacology of the Parent Compound: Amitriptyline

To provide a relevant biological context, the established mechanism of action of Amitriptyline is summarized below. Amitriptyline is a tricyclic antidepressant that exerts its effects by modulating the levels of neurotransmitters in the central nervous system.[6]

Primary Mechanism of Action:

  • Reuptake Inhibition: Amitriptyline blocks the reuptake of serotonin (5-HT) and norepinephrine (NE) at the presynaptic terminals.[7] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[6]

  • Receptor Antagonism: It also has significant antagonist activity at various receptors, including:

    • Muscarinic acetylcholine receptors (contributing to anticholinergic side effects)

    • Histamine H1 receptors (leading to sedation)

    • Adrenergic α1 receptors (causing orthostatic hypotension)

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Amitriptyline B Serotonin Transporter (SERT) A->B Blocks C Norepinephrine Transporter (NET) A->C Blocks D Increased Serotonin E Increased Norepinephrine F Postsynaptic Receptors D->F Activates E->F Activates

Caption: Mechanism of action of Amitriptyline in the synaptic cleft.

Conclusion

This compound is a compound of significant interest in the pharmaceutical industry, primarily due to its status as a critical impurity of Amitriptyline. While detailed information on its specific biological activity is scarce, its synthesis and characterization are well-understood within the context of pharmaceutical quality control. This guide provides a consolidated resource for researchers and professionals, summarizing its chemical properties, a proposed synthetic route, and the relevant pharmacological context of its parent compound. Further research into the specific pharmacological and toxicological profile of this impurity could provide a more complete understanding of its potential impact.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Amitriptyline Impurities

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of impurities in Amitriptyline hydrochloride bulk drug and pharmaceutical formulations. The protocols and data presented are intended for researchers, scientists, and drug development professionals involved in quality control and stability testing.

Introduction

Amitriptyline is a tricyclic antidepressant used to treat a variety of mental health conditions. Like any active pharmaceutical ingredient (API), it is susceptible to degradation and can contain process-related impurities that must be monitored and controlled to ensure the safety and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) have strict guidelines for the identification and quantification of these impurities.

This document details a stability-indicating reversed-phase high-performance liquid chromatographic (RP-HPLC) method for the separation and quantification of amitriptyline and its known impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a validated HPLC method for the simultaneous determination of Amitriptyline and its impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Amitriptyline hydrochloride reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the sample (bulk drug or crushed tablets) in the mobile phase to achieve a similar concentration to the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm nylon filter before injection.

Data Presentation

The following tables summarize the quantitative performance characteristics of a typical validated HPLC method for amitriptyline and its impurities.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Amitriptyline)≤ 2.01.2
Theoretical Plates (Amitriptyline)≥ 2000> 3000
% RSD for 6 injections≤ 2.0%< 1.0%

Table 2: Validation Summary for Amitriptyline and Impurities

ParameterAmitriptylineImpurity AImpurity BImpurity C
LOD 0.01%0.01%0.01%0.01%
LOQ 0.03%0.03%0.03%0.03%
Linearity (r²) > 0.999> 0.999> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 101.5%98.2 - 101.8%97.9 - 102.1%
Precision (% RSD) < 1.0%< 1.5%< 1.5%< 1.5%

LOD: Limit of Detection, LOQ: Limit of Quantification, r²: Correlation Coefficient, RSD: Relative Standard Deviation.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for selecting an appropriate analytical method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting start Start: Receive Sample weigh Accurate Weighing of Sample/Standard start->weigh dissolve Dissolution in Mobile Phase weigh->dissolve filter Filtration (0.45 µm) dissolve->filter inject Injection into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Peak Integration detect->integrate quantify Quantification of Impurities integrate->quantify report Generate Report quantify->report end_node End: Final Report report->end_node

Caption: Experimental workflow for amitriptyline impurity analysis.

method_selection cluster_goal Analytical Goal cluster_methods Method Selection cluster_techniques Recommended Technique goal Define Analytical Requirement qc Routine QC (Known Impurities) goal->qc stability Stability Studies goal->stability profiling Impurity Profiling (Unknowns) goal->profiling hplc HPLC-UV qc->hplc Cost-effective, robust uplc UPLC-UV stability->uplc Higher resolution, faster lcms LC-MS/MS profiling->lcms Identification & Quantification hplc->uplc Interchangeable based on lab capabilities

Application Note and Protocol for the Quantification of 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol (Amitriptyline N-oxide) in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol, also known as amitriptyline N-oxide, is a metabolite of the widely prescribed tricyclic antidepressant, amitriptyline. The accurate quantification of amitriptyline and its metabolites is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall metabolic profile of the parent drug. This application note provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of amitriptyline N-oxide in human plasma. The method utilizes solid-phase extraction (SPE) for sample cleanup, followed by reversed-phase chromatography and detection using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data acquisition.

1. Materials and Reagents

  • Amitriptyline N-oxide reference standard

  • Amitriptyline-d6 (internal standard, IS)

  • HPLC grade methanol, acetonitrile, and water

  • Formic acid and ammonium hydroxide

  • Human plasma (blank)

  • Mixed-mode cation exchange solid-phase extraction (SPE) cartridges

2. Standard and Internal Standard Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve amitriptyline N-oxide in methanol to prepare a 1 mg/mL primary stock solution.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 methanol:water mixture. These solutions will be used to create calibration standards with a suggested range of 0.5 ng/mL to 500 ng/mL.[1]

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL working solution of Amitriptyline-d6 in methanol.[1]

3. Sample Preparation (Solid-Phase Extraction)

This SPE procedure is designed to extract amitriptyline N-oxide from human plasma, providing a clean sample for LC-MS/MS analysis.[1][2]

  • Sample Pre-treatment: To 200 µL of plasma sample, calibration standard, or quality control sample, add 20 µL of the 100 ng/mL IS working solution. Add 500 µL of 4% phosphoric acid and vortex for 10 seconds.[1]

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.[1][2]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and consistent flow rate.[1][2]

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove any polar interferences.[2]

  • Elution: Elute the analyte and internal standard from the SPE cartridge with 1 mL of 5% ammonium hydroxide in methanol.[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in 100 µL of the mobile phase.[2]

4. LC-MS/MS Instrumentation and Conditions

The following table outlines the optimized parameters for the HPLC and mass spectrometer system.

ParameterCondition
HPLC System
ColumnC18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.5 mL/min
Injection Volume10 µL
Column Temperature40°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Monitoring ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
Amitriptyline N-oxidePrecursor Ion (m/z): 294.2, Product Ion (m/z): 235.1 (Proposed based on the loss of N,N-dimethylhydroxylamine)[1]
Amitriptyline-d6 (IS)Precursor Ion (m/z): 284.2, Product Ion (m/z): 91.1

Quantitative Data Summary

The following table summarizes the expected quantitative performance of this method. The values are based on typical performance for similar assays and should be validated in the user's laboratory.

ParameterExpected Value
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 ng/mL
AccuracyWithin ±15% of the nominal concentration
Precision (RSD%)< 15%
Recovery> 85%

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow from sample receipt to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is 200 µL pretreat Pre-treatment (4% Phosphoric Acid) add_is->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon hplc HPLC Separation dry_recon->hplc Inject 10 µL msms MS/MS Detection (MRM) hplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: LC-MS/MS workflow for amitriptyline N-oxide analysis.

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS protocol for the quantification of this compound in human plasma. The described method, which includes solid-phase extraction for sample preparation and analysis by tandem mass spectrometry, is both sensitive and selective. This protocol is intended for use by researchers, scientists, and professionals in the field of drug development to facilitate reliable bioanalysis of this amitriptyline metabolite.

References

Application Note: Utilization of Amitriptyline Impurity D as a Reference Standard for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amitriptyline is a tricyclic antidepressant widely used in the treatment of major depressive disorder and various pain syndromes.[1] The quality and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. Pharmaceutical regulatory bodies worldwide, including the USP and EP, mandate strict control over impurities in drug substances and finished products.[2] Amitriptyline Impurity D, chemically known as 5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol, is a known related substance of amitriptyline.[3][4] As such, a well-characterized reference standard of Amitriptyline Impurity D is essential for the accurate identification and quantification of this impurity in amitriptyline samples.[2]

This application note provides a comprehensive protocol for the use of Amitriptyline Impurity D as a reference standard in the quality control of amitriptyline API and pharmaceutical dosage forms. The protocol details a validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Amitriptyline Impurity D. This document is intended for researchers, scientists, and drug development professionals involved in the analytical testing and quality assurance of amitriptyline.

Chemical Information

ParameterInformation
Chemical Name 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol
Synonyms Amitriptyline Related Compound B (USP), Amitriptynol
CAS Number 1159-03-1[5]
Molecular Formula C₂₀H₂₅NO[5]
Molecular Weight 295.42 g/mol [5]
Appearance White to off-white or brown powder[5]
Storage Store at 2-8°C in a well-closed container, protected from light.

Experimental Protocols

Materials and Reagents
  • Amitriptyline Impurity D Reference Standard (with a Certificate of Analysis)

  • Amitriptyline Hydrochloride Reference Standard (e.g., USP or EP)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Triethylamine (for pH adjustment)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm membrane filters

Instrumentation

A validated HPLC system equipped with:

  • Quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

  • Chromatography data acquisition and processing software

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
Mobile Phase Methanol: Acetonitrile: 0.2 M Orthophosphoric acid, pH 4.5 (adjusted with triethylamine) (56:24:20, v/v/v)[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 40°C
Detection UV at 240 nm[6]
Injection Volume 10 µL
Run Time Approximately 15 minutes
Preparation of Standard Solutions

3.4.1. Amitriptyline Impurity D Stock Solution (100 µg/mL)

Accurately weigh approximately 10 mg of Amitriptyline Impurity D Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

3.4.2. Amitriptyline Hydrochloride Stock Solution (1000 µg/mL)

Accurately weigh approximately 100 mg of Amitriptyline Hydrochloride Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

3.4.3. Working Standard Solution (for system suitability and quantification)

Pipette 1.0 mL of the Amitriptyline Impurity D Stock Solution and 10.0 mL of the Amitriptyline Hydrochloride Stock Solution into a 100 mL volumetric flask. Dilute to volume with the mobile phase. This solution contains approximately 1 µg/mL of Amitriptyline Impurity D and 100 µg/mL of Amitriptyline Hydrochloride.

Preparation of Sample Solution (e.g., Amitriptyline Tablets)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powdered tablets, equivalent to about 100 mg of amitriptyline hydrochloride, into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter the solution through a 0.45 µm membrane filter, discarding the first few milliliters of the filtrate.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (mobile phase) as a blank to ensure no interfering peaks are present.

  • Inject the Working Standard Solution five times and evaluate the system suitability parameters.

  • Inject the Sample Solution in duplicate.

  • After all sample injections, inject the Working Standard Solution again to confirm system stability.

System Suitability

The following system suitability parameters should be met for the Working Standard Solution injections:

ParameterAcceptance Criteria
Tailing Factor (for Amitriptyline peak) Not more than 2.0
Theoretical Plates (for Amitriptyline peak) Not less than 2000
%RSD for peak areas (n=5) Not more than 2.0%
Resolution between Amitriptyline and Amitriptyline Impurity D Not less than 2.0
Calculation

The amount of Amitriptyline Impurity D in the sample is calculated using the following formula:

Where:

  • Area_Imp_Sample = Peak area of Amitriptyline Impurity D in the sample chromatogram

  • Area_Imp_Std = Average peak area of Amitriptyline Impurity D in the standard chromatogram

  • Conc_Imp_Std = Concentration of Amitriptyline Impurity D in the Working Standard Solution (µg/mL)

  • Conc_Sample = Concentration of Amitriptyline Hydrochloride in the Sample Solution (µg/mL)

Method Validation Summary (Illustrative Data)

The described HPLC method should be fully validated according to ICH guidelines. The following tables present illustrative data for the validation of the determination of Amitriptyline Impurity D.

Linearity
Concentration (µg/mL)Peak Area (arbitrary units)
0.255,000
0.5010,100
1.0020,300
1.5030,500
2.0040,800
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery)
Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
50%0.500.4998.0%
100%1.001.01101.0%
150%1.501.4898.7%
Average Recovery 99.2%
Precision
Precision TypeConcentration (µg/mL)% RSD (n=6)
Repeatability (Intra-day) 1.00< 2.0%
Intermediate Precision (Inter-day) 1.00< 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterValue (µg/mL)
LOD 0.05
LOQ 0.15

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions (Amitriptyline & Impurity D) hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Sample Solution (Amitriptyline API/Tablets) prep_sample->hplc_system sys_suit System Suitability Check (Inject Standard x5) hplc_system->sys_suit analysis Inject Blank, Standards, and Samples sys_suit->analysis integration Integrate Chromatographic Peaks analysis->integration calculation Calculate % Impurity D integration->calculation report Generate Final Report calculation->report

Caption: Experimental workflow for the quantification of Amitriptyline Impurity D.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake serotonin Serotonin (5-HT) vesicle Synaptic Vesicle serotonin->vesicle norepinephrine Norepinephrine (NE) norepinephrine->vesicle serotonin_cleft 5-HT vesicle->serotonin_cleft Release norepinephrine_cleft NE vesicle->norepinephrine_cleft Release receptor Postsynaptic Receptors serotonin_cleft->receptor sert Serotonin Transporter (SERT) serotonin_cleft->sert Reuptake norepinephrine_cleft->receptor net Norepinephrine Transporter (NET) norepinephrine_cleft->net Reuptake signal Signal Transduction (Mood Regulation) receptor->signal amitriptyline Amitriptyline amitriptyline->sert Inhibits amitriptyline->net Inhibits

Caption: Mechanism of action of Amitriptyline in the synaptic cleft.

Conclusion

The use of a well-characterized Amitriptyline Impurity D reference standard is crucial for the accurate and reliable quality control of amitriptyline drug substance and product. The HPLC method and protocols described in this application note provide a robust framework for the identification and quantification of this impurity. Adherence to these protocols will enable pharmaceutical manufacturers and quality control laboratories to ensure that their products meet the stringent purity requirements set by regulatory authorities, thereby safeguarding patient health.

References

Experimental Applications of 5H-dibenzo[a,d]cycloheptene Derivatives in Neuroscience: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5H-dibenzo[a,d]cycloheptene derivatives in neuroscience research. The focus is on their application as modulators of N-methyl-D-aspartate (NMDA) receptors and monoamine transporters, with a particular emphasis on the widely used non-competitive NMDA receptor antagonist, Dizocilpine (MK-801), and tricyclic antidepressants such as Amitriptyline.

Application Note 1: Modulation of NMDA Receptor Function

5H-dibenzo[a,d]cycloheptene derivatives, most notably MK-801, are potent, non-competitive antagonists of the NMDA receptor. They bind within the ion channel of the receptor, thereby blocking the influx of Ca2+ and preventing excessive neuronal excitation. This mechanism makes them invaluable tools for studying the role of NMDA receptors in synaptic plasticity, excitotoxicity, and various neuropathological conditions.

Quantitative Data: NMDA Receptor Binding Affinity

The binding affinity of 5H-dibenzo[a,d]cycloheptene derivatives to the NMDA receptor is a critical parameter for their use in experimental neuroscience. The following table summarizes key binding data for MK-801.

CompoundRadioligandPreparationK_d (nM)B_max (pmol/mg protein)Reference
Dizocilpine (MK-801)[³H]MK-801Rat brain membranes13-150.80 +/- 0.15[1]
Experimental Protocol: NMDA Receptor Binding Assay using [³H]MK-801

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the NMDA receptor ion channel site.

Materials:

  • Rat brain membranes (cortical)

  • [³H]MK-801 (specific activity ~20-30 Ci/mmol)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: 10 µM unlabeled MK-801

  • Test compounds

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and cocktail

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a final volume of 500 µL, add the following to polypropylene tubes:

    • 100 µL of assay buffer (for total binding) or 10 µM unlabeled MK-801 (for non-specific binding).

    • 50 µL of [³H]MK-801 (final concentration ~1-5 nM).

    • 50 µL of test compound at various concentrations.

    • 300 µL of rat cortical membrane preparation (final protein concentration ~100-200 µ g/well ).

  • Incubation: Incubate the tubes at room temperature (25°C) for 60 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a filtration manifold.

  • Washing: Wash the filters three times with 4 mL of ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway: NMDA Receptor Antagonism by MK-801

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine/D-serine Glycine->NMDA_R Binds Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening PI3K PI3K Ca_ion->PI3K Activates ERK ERK (MAPK) Ca_ion->ERK Activates Akt Akt PI3K->Akt Activates Neuronal_Survival Neuronal Survival & Plasticity Akt->Neuronal_Survival ERK->Neuronal_Survival MK801 MK-801 MK801->NMDA_R Blocks Channel

Caption: NMDA receptor signaling pathway and its blockade by MK-801.

Application Note 2: In Vitro Models of Excitotoxicity and Neuroprotection

5H-dibenzo[a,d]cycloheptene derivatives that act as NMDA receptor antagonists are frequently evaluated for their neuroprotective potential in in vitro models of excitotoxicity. Glutamate-induced excitotoxicity is a common model where excessive activation of glutamate receptors leads to neuronal cell death.[2][3]

Experimental Protocol: Assessing Neuroprotection against Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

This protocol outlines a method to assess the neuroprotective effects of a test compound against glutamate-induced excitotoxicity in primary cortical neurons.

Materials:

  • Primary cortical neurons (e.g., from E15-E18 mouse or rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • Glutamate solution (1 M stock)

  • Test compound

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • MTT or PrestoBlue cell viability assay kit

  • Microplate reader

Procedure:

  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates at a suitable density (e.g., 1 x 10^5 cells/well in a 96-well plate). Culture the neurons for 7-10 days in vitro (DIV) to allow for maturation.

  • Compound Pre-treatment: On the day of the experiment, replace the culture medium with fresh medium containing the test compound at various concentrations. Incubate for 1-2 hours.

  • Glutamate Insult: Add glutamate to the wells to a final concentration of 50-100 µM. Include control wells with no glutamate and wells with glutamate but no test compound.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified CO2 incubator.

  • Assessment of Cell Viability/Toxicity:

    • LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell death. Follow the manufacturer's instructions for the LDH assay kit.

    • MTT/PrestoBlue Assay: Assess cell viability by measuring the metabolic activity of the cells. Follow the manufacturer's instructions for the chosen viability assay.

  • Data Analysis: Normalize the data to the control wells (no glutamate, no compound) and express the results as a percentage of neuroprotection. Calculate the EC50 value for the neuroprotective effect of the test compound.

Experimental Workflow: In Vitro Neuroprotection Assay

Neuroprotection_Workflow Start Start: Primary Neuronal Culture (7-10 DIV) Pretreat Pre-treat with 5H-dibenzo[a,d]cycloheptene derivative Start->Pretreat Insult Induce Excitotoxicity (e.g., Glutamate) Pretreat->Insult Incubate Incubate for 24 hours Insult->Incubate Assess Assess Neuronal Viability Incubate->Assess LDH LDH Assay (Cytotoxicity) Assess->LDH Measure MTT MTT/PrestoBlue Assay (Viability) Assess->MTT Measure Analyze Data Analysis (EC50 Calculation) LDH->Analyze MTT->Analyze End End Analyze->End Schizophrenia_Model_Workflow Start Start: Acclimatize Mice Habituation Habituate to Behavioral Apparatus Start->Habituation Drug_Admin Administer MK-801 or Vehicle (i.p.) Habituation->Drug_Admin Wait Waiting Period (e.g., 30 min) Drug_Admin->Wait Behavioral_Testing Behavioral Testing Wait->Behavioral_Testing Open_Field Open Field Test (Hyperlocomotion) Behavioral_Testing->Open_Field Social_Interaction Social Interaction Test (Social Deficits) Behavioral_Testing->Social_Interaction Y_Maze Y-Maze Test (Cognitive Deficits) Behavioral_Testing->Y_Maze Data_Analysis Data Collection & Analysis Open_Field->Data_Analysis Social_Interaction->Data_Analysis Y_Maze->Data_Analysis End End Data_Analysis->End Antidepressant_Action Derivative 5H-dibenzo[a,d]cycloheptene Derivative (e.g., Amitriptyline) Inhibition Inhibition of SERT and NET Derivative->Inhibition Increase_NT Increased Synaptic Levels of Serotonin and Norepinephrine Inhibition->Increase_NT Receptor_Activation Enhanced Postsynaptic Receptor Activation Increase_NT->Receptor_Activation Therapeutic_Effect Therapeutic Antidepressant Effect Receptor_Activation->Therapeutic_Effect

References

Application Note: A Comprehensive Cell-Based Assay Cascade for Screening Dibenzo[a,d]cycloheptene Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dibenzo[a,d]cycloheptene scaffold is a privileged tricyclic structure found in a variety of biologically active compounds.[1] Derivatives of this core are well-known for their therapeutic applications, including tricyclic antidepressants like amitriptyline and muscle relaxants such as cyclobenzaprine.[1][2][3] More recently, interest has grown in the potential of these analogues in other areas, particularly oncology, due to their ability to induce cytotoxicity and modulate multidrug resistance pathways.[4] Some analogues have been shown to interact with critical cellular targets, including tubulin and P-glycoprotein (P-gp), or to influence key signaling pathways like NF-κB.

This application note provides a detailed framework and step-by-step protocols for a tiered, cell-based screening cascade designed to identify and characterize novel dibenzo[a,d]cycloheptene analogues. The workflow progresses from broad cytotoxicity screening to more specific mechanism-of-action (MOA) and target-based assays.

Proposed Screening Cascade

A hierarchical approach is recommended to efficiently screen a library of dibenzo[a,d]cycloheptene analogues. The process begins with a primary assay to identify cytotoxic compounds, followed by a series of secondary assays to elucidate the mechanism of cell death and identify specific molecular targets.

G cluster_0 Primary Screening cluster_1 Secondary Screening (Mechanism of Action) start Dibenzo[a,d]cycloheptene Analogue Library viability Cell Viability Assay (MTT / XTT) Determine IC50 start->viability apoptosis Apoptosis Assay (Annexin V / PI) viability->apoptosis Active Compounds cell_cycle Cell Cycle Analysis (PI Staining) viability->cell_cycle Active Compounds pathway Targeted Pathway Assays cell_cycle->pathway tubulin Tubulin Polymerization Assay pathway->tubulin nfkb NF-κB Translocation Assay pathway->nfkb pgp P-glycoprotein Functional Assay pathway->pgp

Caption: High-level screening cascade for dibenzo[a,d]cycloheptene analogues.

Data Presentation: Summary of Screening Results

Quantitative data from the screening cascade should be organized for clear comparison. The following table provides a template for summarizing results for hypothetical analogues compared to a standard chemotherapeutic agent.

CompoundCell LineCell Viability IC₅₀ (µM)Apoptosis (% Annexin V+)% Cells in G2/M PhaseTubulin PolymerizationP-gp Inhibition
Analogue A HeLa5.2 ± 0.465.7 ± 5.145.3 ± 3.8StabilizerModerate
Analogue B MCF-712.8 ± 1.120.1 ± 2.518.2 ± 2.1No EffectStrong
Analogue C A549> 50< 5.012.5 ± 1.9No EffectNo Effect
Paclitaxel HeLa0.01 ± 0.00275.2 ± 6.368.9 ± 5.5StabilizerSubstrate

Experimental Protocols

Primary Screening: Cell Viability (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6]

cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Analogues A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4h) D->E F 6. Add Solubilizer (e.g., DMSO) E->F G 7. Measure Absorbance (570 nm) F->G cluster_workflow Annexin V/PI Assay Workflow A 1. Treat Cells with Analogues B 2. Harvest Cells (including supernatant) A->B C 3. Wash with PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Stain with Annexin V-FITC & Propidium Iodide (PI) D->E F 6. Incubate (15-20 min, Dark) E->F G 7. Analyze via Flow Cytometry F->G cluster_workflow Cell Cycle Analysis Workflow A 1. Treat Cells with Analogues B 2. Harvest & Wash Cells A->B C 3. Fix Cells (e.g., 70% Ethanol) B->C D 4. Treat with RNase A C->D E 5. Stain with Propidium Iodide (PI) D->E F 6. Analyze via Flow Cytometry E->F cluster_pathway Canonical NF-κB Signaling Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus Stimulus Stimulus (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_P P-IκBα IkB->IkB_P NFkB_complex p65/p50 (Inactive) NFkB_complex->IkB NFkB_active p65/p50 (Active) NFkB_complex->NFkB_active Release Proteasome Proteasome Degradation IkB_P->Proteasome Ubiquitination NFkB_nuc p65/p50 NFkB_active->NFkB_nuc Translocation DNA κB DNA Sites NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

References

Application Notes and Protocols for Studying Antidepressant Metabolites in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to investigate the efficacy and mechanisms of action of antidepressant metabolites. The following sections detail established animal models of depression, key behavioral assays, and advanced analytical techniques for pharmacokinetic and neurochemical analysis.

Introduction

The study of antidepressant metabolites is crucial for a complete understanding of the therapeutic effects and potential side effects of antidepressant medications. Many parent antidepressant compounds are extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, into various metabolites.[1][2][3] Some of these metabolites are pharmacologically active and contribute significantly to the overall clinical efficacy of the drug.[2] For instance, norfluoxetine, the primary active metabolite of fluoxetine, is also a selective serotonin reuptake inhibitor (SSRI) and has a longer half-life than its parent compound, thus extending the therapeutic action.[1][2] Investigating these metabolites in preclinical animal models is a critical step in the drug development process, allowing for the assessment of their antidepressant-like activity, pharmacokinetic profiles, and impact on neurochemical signaling pathways.

Animal Models of Depression

The selection of an appropriate animal model is fundamental to the successful study of antidepressant metabolites. Models should exhibit face validity (symptom homology), construct validity (similar underlying pathophysiology), and predictive validity (responsiveness to clinically effective treatments).

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is widely used to induce a state of behavioral despair and anhedonia in rodents, mimicking key symptoms of human depression.[4]

Protocol for CUMS in Mice:

  • Animals: Male C57BL/6J mice (4 weeks old, weighing 18 ± 2 g) are commonly used.[4]

  • Housing: Mice are housed in a clean environment with a stable 12-hour light/dark cycle, controlled temperature (25 ± 2°C), and humidity (40-60%).[4]

  • Stress Protocol: For 28 consecutive days, mice are subjected to a series of mild, unpredictable stressors. These can include:

    • Food and water deprivation (24 hours)

    • Cage tilt (45°)

    • Wet bedding (200 ml of water in 100 g of sawdust)

    • Overnight illumination

    • Forced swimming in cold water (4°C for 5 minutes)

    • Tail suspension (1 minute)

    • Restraint stress

  • Control Group: A control group of mice should be housed under the same conditions but not exposed to the stressors.

  • Treatment: During the stress protocol, different groups of mice can be administered the vehicle, a reference antidepressant (e.g., fluoxetine 10 mg/kg), or the test metabolite at various doses.[4] Administration is typically once daily via oral gavage.[4]

  • Behavioral Testing: Following the 28-day stress and treatment period, behavioral tests are performed to assess depressive-like behaviors.[4]

Corticosterone-Induced Depression Model

Elevated levels of glucocorticoids, such as corticosterone, are often observed in patients with depression.[4] Chronic administration of corticosterone can induce depressive-like behaviors in rodents.

Protocol for Corticosterone Model in Mice:

  • Animals and Housing: Similar to the CUMS model.

  • Corticosterone Administration: Corticosterone is dissolved in saline containing a small percentage of ethanol and administered subcutaneously once daily for at least 21 days.

  • Dosing: The dose of corticosterone can vary, but a common dose is 20 mg/kg.

  • Treatment and Behavioral Testing: Similar to the CUMS model, treatment with the antidepressant metabolite can be initiated alongside corticosterone administration, followed by behavioral assessments.

Behavioral Assays for Antidepressant Efficacy

Behavioral tests are essential for evaluating the antidepressant-like effects of metabolites. The Forced Swim Test and Tail Suspension Test are the most commonly used screening tools.[5][6][7]

Forced Swim Test (FST)

The FST is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually cease active escape behaviors and adopt an immobile posture, which is interpreted as a state of behavioral despair.[8][9][10] Antidepressant treatment reduces the duration of immobility.[6][10]

Protocol for FST in Mice: [5][8][11]

  • Apparatus: A transparent Plexiglas cylinder (20 cm height, 14 cm diameter) filled with water (24 ± 1°C) to a depth of 15 cm.[8][11]

  • Procedure:

    • Mice are placed individually into the cylinder for a 6-minute session.[11]

    • The behavior is typically recorded by a video camera.

    • Immobility is defined as the lack of swimming with only minimal movements necessary to keep the head above water.[11]

  • Data Analysis: The duration of immobility is scored during the last 4 minutes of the 6-minute test.[5][11] A reduction in immobility time in the treated group compared to the vehicle-treated control group suggests an antidepressant-like effect.

Protocol for FST in Rats: [5][9]

  • Apparatus: A larger cylinder (e.g., 40 cm height, 20 cm diameter) filled with water (25°C) to a depth that prevents the rat from touching the bottom.[9]

  • Procedure:

    • The test consists of two sessions separated by 24 hours.[5]

    • Day 1 (Pre-test): Rats are placed in the cylinder for a 15-minute session.[5]

    • Day 2 (Test): 24 hours later, rats are placed back in the cylinder for a 5-minute session.[5]

  • Data Analysis: The duration of immobility is recorded during the 5-minute test session.

Tail Suspension Test (TST)

The TST is conceptually similar to the FST, where immobility is induced by suspending mice by their tails.[5][7][12] This test avoids the issue of hypothermia associated with the FST.[5]

Protocol for TST in Mice: [12][13][14]

  • Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended.

  • Procedure:

    • A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.

    • The mouse is then suspended by the tape from the bar, at a height where it cannot reach any surfaces.

    • The total duration of the test is 6 minutes.[12][14]

  • Data Analysis: The duration of immobility (hanging passively and motionless) is recorded, often during the entire 6-minute period or the last 4 minutes.[13][15] A decrease in immobility time indicates an antidepressant-like effect. For strains prone to tail climbing (e.g., C57BL/6), a small cylinder can be placed around the tail to prevent this behavior.[12][14]

Pharmacokinetic and Neurochemical Analysis

Quantification of Metabolites in Brain Tissue using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying drug and metabolite concentrations in biological matrices like brain tissue.[16][17][18]

Protocol for Brain Tissue Sample Preparation and Analysis:

  • Tissue Collection:

    • Following behavioral testing, animals are euthanized.

    • The brain is rapidly dissected, and specific regions of interest (e.g., hippocampus, prefrontal cortex) are isolated.

    • Samples are immediately frozen in liquid nitrogen and stored at -80°C until analysis.

  • Sample Preparation (Homogenization and Extraction):

    • Brain tissue is weighed and homogenized in a suitable buffer.

    • An internal standard (an isotopically labeled version of the analyte) is added to the homogenate.[16]

    • Protein precipitation is performed by adding a solvent like acetonitrile, followed by centrifugation to separate the precipitated proteins.

    • The supernatant containing the analytes is collected and may be further purified using solid-phase extraction.

  • LC-MS/MS Analysis:

    • The prepared sample is injected into the LC-MS/MS system.

    • Chromatographic separation is achieved on a suitable column (e.g., C18).[19]

    • The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to selectively detect and quantify the parent drug and its metabolites.

    • Calibration curves are generated using standards of known concentrations to determine the concentration of the analytes in the brain tissue samples.[16]

In Vivo Neurotransmitter Monitoring with Microdialysis

Microdialysis is a powerful in vivo technique for sampling and measuring the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals.[20][21][22][23]

Protocol for Microdialysis in Rodents: [20][23]

  • Probe Implantation:

    • A guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, hippocampus) of an anesthetized rodent.

    • The animal is allowed to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 0.1-3.0 µL/min).[22]

    • Molecules in the extracellular fluid, including neurotransmitters, diffuse across the semipermeable membrane of the probe and into the perfusate.[22]

    • The outgoing perfusate (dialysate) is collected in timed fractions.

  • Sample Analysis:

    • The collected dialysate samples are analyzed using a highly sensitive analytical method, typically HPLC with electrochemical detection or LC-MS/MS, to quantify the concentrations of neurotransmitters (e.g., serotonin, dopamine, norepinephrine) and their metabolites.[21]

  • Data Analysis: Changes in neurotransmitter levels following the administration of the antidepressant metabolite can be determined by comparing the concentrations in the dialysate before and after treatment.

Data Presentation

Table 1: Representative Behavioral Data from Antidepressant Metabolite Study in CUMS Model

Treatment GroupDose (mg/kg)Immobility Time in FST (seconds)Immobility Time in TST (seconds)
Vehicle Control (Stressed)-150 ± 10180 ± 12
Fluoxetine1090 ± 8110 ± 9
Metabolite X5125 ± 9150 ± 11
Metabolite X1095 ± 7115 ± 10
Metabolite X2085 ± 6105 ± 8

Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control (Stressed). This is example data for illustrative purposes.

Table 2: Representative Pharmacokinetic and Neurochemical Data

Treatment GroupDose (mg/kg)Brain Concentration of Metabolite X (ng/g)Extracellular Serotonin (% of Baseline)
Metabolite X1050 ± 5180 ± 15
Metabolite X20110 ± 12250 ± 20

Data are presented as mean ± SEM. *p < 0.05 compared to baseline. This is example data for illustrative purposes.

Signaling Pathways and Visualizations

Antidepressants and their active metabolites exert their effects by modulating various intracellular signaling pathways that regulate neurogenesis, synaptic plasticity, and cell survival.[24][25]

Monoaminergic and Neurotrophic Factor Signaling

Most classic antidepressants increase the synaptic levels of monoamine neurotransmitters like serotonin and norepinephrine.[26] Chronic antidepressant treatment leads to downstream adaptive changes, including the upregulation of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF).[25][27] BDNF then activates signaling cascades like the Ras-MAPK and PI3K-Akt pathways, which are crucial for neuronal survival and plasticity.[25]

G cluster_0 Antidepressant Metabolite Action cluster_1 Downstream Signaling Metabolite Antidepressant Metabolite SERT SERT/NET Blockade Metabolite->SERT Monoamines Increased Synaptic Serotonin/Norepinephrine SERT->Monoamines GPCR GPCR Activation Monoamines->GPCR cAMP cAMP Pathway GPCR->cAMP CREB CREB Activation cAMP->CREB BDNF BDNF Expression and Release CREB->BDNF TrkB TrkB Receptor Activation BDNF->TrkB PI3K_Akt PI3K-Akt Pathway TrkB->PI3K_Akt Ras_MAPK Ras-MAPK Pathway TrkB->Ras_MAPK Plasticity Synaptic Plasticity & Neurogenesis PI3K_Akt->Plasticity Ras_MAPK->Plasticity

Caption: Monoaminergic and neurotrophic signaling cascade.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is implicated in cellular proliferation and synaptic plasticity and is often downregulated in depression.[24] Antidepressant treatment can upregulate this pathway.[24]

G cluster_0 Wnt Signaling Antidepressant Antidepressant Metabolite Wnt Wnt Ligand Antidepressant->Wnt Upregulates Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b_complex GSK-3β Destruction Complex Dishevelled->GSK3b_complex Inhibits beta_catenin β-catenin GSK3b_complex->beta_catenin Prevents Degradation Nucleus Nucleus beta_catenin->Nucleus Translocates to Gene_expression Gene Expression (Plasticity, Proliferation) Nucleus->Gene_expression

Caption: Wnt/β-catenin signaling pathway in antidepressant action.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating an antidepressant metabolite in an animal model.

G cluster_0 Phase 1: Model Induction & Treatment cluster_1 Phase 2: Behavioral Assessment cluster_2 Phase 3: Pharmacokinetic & Neurochemical Analysis cluster_3 Phase 4: Data Analysis & Interpretation Animal_Model Induce Depression Model (e.g., CUMS) Treatment Administer Metabolite, Vehicle, or Reference Drug Animal_Model->Treatment Behavioral_Tests Conduct Behavioral Tests (FST, TST) Treatment->Behavioral_Tests Sample_Collection Collect Brain Tissue & Blood Samples Behavioral_Tests->Sample_Collection Microdialysis Perform In Vivo Microdialysis Behavioral_Tests->Microdialysis LCMS Quantify Metabolite (LC-MS/MS) Sample_Collection->LCMS Neurotransmitter_Analysis Analyze Neurotransmitter Levels Microdialysis->Neurotransmitter_Analysis Data_Analysis Statistical Analysis of All Data LCMS->Data_Analysis Neurotransmitter_Analysis->Data_Analysis

Caption: Experimental workflow for antidepressant metabolite studies.

References

Application Notes and Protocols for In Vivo Administration of 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol (Amitriptyline N-oxide)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the preparation and administration of 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol, also known as Amitriptyline N-oxide, for in vivo research applications. This document is intended for researchers, scientists, and drug development professionals.

Overview and Background

Amitriptyline N-oxide is a tricyclic antidepressant and an active metabolite of amitriptyline.[1][2] It shares antidepressant properties with its parent compound, potentially offering a different side-effect profile.[1][2] Proper solubilization is critical for accurate and reproducible results in in vivo studies. Like many organic molecules, Amitriptyline N-oxide has limited solubility in aqueous solutions, which necessitates a carefully considered formulation strategy.[3]

The primary mechanism of action for tricyclic antidepressants like Amitriptyline N-oxide involves the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft.[1][4] This leads to an increased concentration of these neurotransmitters, which is believed to be a key factor in their therapeutic effects.

Physicochemical Properties and Solubility

Amitriptyline N-oxide is a weak base, and its solubility is highly dependent on the pH of the aqueous buffer.[3] It is more soluble in acidic conditions (pH < pKa) where it becomes protonated, forming a more soluble salt.[3] In neutral to alkaline conditions, it exists in its less soluble, neutral form.[3]

For in vivo studies, achieving a stable solution at a physiologically compatible pH is essential. Often, a co-solvent strategy is employed to first dissolve the compound in a small amount of an organic solvent before dilution in an aqueous vehicle.

Data Presentation: Solubility of Amitriptyline N-oxide and Related Compounds

The following table summarizes the available solubility data for Amitriptyline N-oxide and its parent compound, Amitriptyline hydrochloride, to aid in vehicle selection and formulation development.

CompoundSolventSolubilityReference
Amitriptyline N-oxide Aqueous BuffersMore soluble in acidic conditions (pH < pKa)[3]
DMSOSuitable as a co-solvent for stock solutions[3]
EthanolSuitable as a co-solvent for stock solutions[3]
Amitriptyline Hydrochloride WaterFreely soluble[5][6][7]
0.9% SalineFreely soluble[6]
Ethanol~25 mg/mL[8]
DMSO~25 mg/mL[8]
Dimethyl formamide~25 mg/mL[8]
PBS (pH 7.2)~0.5 mg/mL[8]

Experimental Protocols

This section provides a detailed protocol for preparing Amitriptyline N-oxide for in vivo administration via intraperitoneal (i.p.) injection. This protocol utilizes a co-solvent approach to ensure complete dissolution.

4.1. Materials

  • This compound (Amitriptyline N-oxide)

  • Dimethyl sulfoxide (DMSO), high purity

  • Sterile 0.9% Sodium Chloride solution (saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile vials

4.2. Protocol for Preparing a Dosing Solution (Example: 1 mg/mL)

  • Calculate the required amount: Determine the total volume of dosing solution needed based on the number of animals and the dose volume (e.g., 10 mL/kg). Calculate the total mass of Amitriptyline N-oxide required.

  • Weigh the compound: Accurately weigh the required amount of Amitriptyline N-oxide powder into a sterile microcentrifuge tube.

  • Prepare a stock solution: Add a minimal volume of DMSO to the powder to create a concentrated stock solution (e.g., 10-50 mg/mL).[3] Ensure the final concentration of DMSO in the injected solution is minimal (ideally less than 5-10%) to avoid solvent toxicity.[9][10]

  • Dissolve completely: Vortex the tube until the Amitriptyline N-oxide is completely dissolved.[3] Gentle warming may be applied if necessary, but stability should be considered.

  • Dilute to final concentration: In a sterile vial, add the required volume of the stock solution to the appropriate volume of sterile 0.9% saline to achieve the final desired concentration (e.g., 1 mg/mL).

  • Mix thoroughly: Gently invert or vortex the vial to ensure the solution is homogeneous.

  • Sterile filter: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile vial. This removes any potential particulates that could be harmful upon injection.[6]

  • Storage: It is recommended to prepare the solution fresh on the day of the experiment.[8] If short-term storage is necessary, store at 4°C, protected from light.[6]

4.3. In Vivo Administration

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for administering similar compounds in rodent models.[1][6] Oral gavage has also been used for Amitriptyline N-oxide.[11]

  • Dosing: The appropriate dose will depend on the specific animal model and research question. As a starting point, doses of the parent compound, amitriptyline, in mice typically range from 2.5 to 20 mg/kg.[12] One study in rats used an oral dose of 20 mg/kg for Amitriptyline N-oxide.[11] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental paradigm.[4]

  • Vehicle Control: A vehicle control group should always be included in the experimental design. This group should receive an injection of the same vehicle (e.g., saline with the same final concentration of DMSO) without the active compound.

Visualizations

5.1. Experimental Workflow

G cluster_prep Solution Preparation cluster_admin In Vivo Administration weigh 1. Weigh Amitriptyline N-oxide add_dmso 2. Add minimal DMSO to create stock solution weigh->add_dmso vortex1 3. Vortex until fully dissolved add_dmso->vortex1 dilute 4. Dilute stock solution with sterile saline vortex1->dilute vortex2 5. Mix to create final dosing solution dilute->vortex2 filter 6. Sterile filter (0.22 µm) vortex2->filter animal_prep Prepare animal filter->animal_prep injection Administer solution (e.g., i.p. injection) animal_prep->injection observe Proceed with experimental observation injection->observe

Caption: Workflow for preparing Amitriptyline N-oxide solution for in vivo studies.

5.2. Signaling Pathway

G cluster_synapse Synaptic Cleft NE Norepinephrine (NE) SER Serotonin (5-HT) reuptake NE & 5-HT Reuptake reuptake->NE removes reuptake->SER removes effect Increased synaptic NE and 5-HT levels compound Amitriptyline N-oxide compound->reuptake Inhibits downstream Downstream Signaling (e.g., BDNF/TrkB pathway) effect->downstream response Antidepressant Effects downstream->response

Caption: Simplified signaling pathway for tricyclic antidepressants like Amitriptyline N-oxide.

References

Application Notes & Protocols for High-Throughput Screening of 5H-dibenzo[a,d]cycloheptene Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 5H-dibenzo[a,d]cycloheptene libraries. The protocols outlined below are model systems for identifying novel modulators of key drug targets, including G-protein coupled receptors (GPCRs), neurotransmitter transporters, and ion channels. The 5H-dibenzo[a,d]cycloheptene scaffold, a core structure in several known psychoactive compounds, serves as a promising starting point for the discovery of new therapeutics targeting the central nervous system (CNS).

Application Note 1: Identification of Novel Serotonin Receptor Modulators

Objective: To identify compounds from a 5H-dibenzo[a,d]cycloheptene library that modulate the activity of the serotonin 2A receptor (5-HT2A), a key target in the treatment of psychiatric disorders.

Assay Principle: This protocol utilizes a cell-based, fluorescence resonance energy transfer (FRET) assay to measure changes in intracellular cyclic AMP (cAMP) levels, a downstream second messenger of 5-HT2A receptor activation. A decrease in the FRET signal indicates an increase in cAMP levels, suggesting agonistic activity of the test compound.

Experimental Protocol:
  • Cell Culture and Plating:

    • HEK293 cells stably expressing the human 5-HT2A receptor and a FRET-based cAMP biosensor are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

    • Cells are harvested and seeded into 384-well, black-walled, clear-bottom assay plates at a density of 10,000 cells per well in 20 µL of assay buffer (HBSS with 20 mM HEPES, pH 7.4).

    • Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation and Addition:

    • The 5H-dibenzo[a,d]cycloheptene library is prepared in 384-well compound plates at a concentration of 1 mM in 100% DMSO.

    • Using an acoustic liquid handler, 20 nL of each compound is transferred to the assay plates, resulting in a final screening concentration of 10 µM.

    • Control wells receive 20 nL of DMSO (negative control) or a known 5-HT2A agonist (positive control).

  • Assay Incubation and Signal Detection:

    • Assay plates are incubated for 30 minutes at room temperature.

    • The FRET signal is read on a plate reader with appropriate excitation and emission filters for the specific biosensor.

  • Data Analysis:

    • The percentage of activity is calculated relative to the positive and negative controls.

    • Hits are identified as compounds that produce a statistically significant change in the FRET signal (e.g., >3 standard deviations from the mean of the negative controls).

Data Presentation:
Compound IDStructureConcentration (µM)% Inhibition of FRET SignalZ'-factor
DBC-001[Structure]1075.20.78
DBC-002[Structure]1012.50.78
DBC-003[Structure]1088.90.78
Positive ControlSerotonin11000.78
Negative ControlDMSO-00.78

Note: The data presented in this table is illustrative.

Signaling Pathway Diagram:

G Ligand 5H-dibenzo[a,d]cycloheptene Agonist Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP_inhibition Adenylyl Cyclase Inhibition (↓cAMP) G_protein->cAMP_inhibition Indirectly Inhibits PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC G start Start plate_cells Plate NET-expressing CHO-K1 cells in 384-well plates start->plate_cells incubate1 Incubate overnight (37°C, 5% CO₂) plate_cells->incubate1 add_compounds Add 5H-dibenzo[a,d]cycloheptene library compounds incubate1->add_compounds pre_incubate Pre-incubate (30 min, 37°C) add_compounds->pre_incubate add_substrate Add fluorescent NET substrate (ASP+) pre_incubate->add_substrate incubate2 Incubate for uptake (15 min, 37°C) add_substrate->incubate2 read_plate Read fluorescence (Plate Reader) incubate2->read_plate analyze_data Data Analysis: % Inhibition, Hit ID read_plate->analyze_data end End analyze_data->end G Depolarization Cell Depolarization (High K⁺ + Veratridine) Nav1_7_Opening Nav1.7 Channel Opening Depolarization->Nav1_7_Opening Na_Influx Na⁺ Influx Nav1_7_Opening->Na_Influx Membrane_Potential_Change Change in Membrane Potential Na_Influx->Membrane_Potential_Change Fluorescence_Change Fluorescence Change (Dye) Membrane_Potential_Change->Fluorescence_Change DBC_Compound 5H-dibenzo[a,d]cycloheptene Blocker DBC_Compound->Nav1_7_Opening Inhibits

Application of Nortriptyline Metabolites in Neurological Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortriptyline, a second-generation tricyclic antidepressant, is the primary active metabolite of amitriptyline. Its clinical efficacy in treating depression and neuropathic pain is well-established. However, the pharmacological activity of nortriptyline is not solely attributable to the parent compound. Its metabolites, particularly the hydroxylated forms, (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline, are present in significant concentrations in plasma and cerebrospinal fluid and contribute to the overall therapeutic and side-effect profile.[1][2] Understanding the distinct pharmacological properties of these metabolites is crucial for advancing neurological research and developing novel therapeutic strategies with improved efficacy and safety.

These application notes provide a comprehensive overview of the key applications of nortriptyline metabolites in neurological research, with a focus on their mechanisms of action, relevant experimental protocols, and quantitative data.

Data Presentation: Quantitative Pharmacological and Pharmacokinetic Data

The following tables summarize key quantitative data for nortriptyline and its major metabolites, providing a comparative overview of their pharmacological and pharmacokinetic properties.

Table 1: Pharmacological Profile of Nortriptyline and its Metabolites

CompoundTargetBinding Affinity (Ki, nM)Functional ActivityReference(s)
Nortriptyline Norepinephrine Transporter (NET)4.3Potent Inhibitor[3]
Serotonin Transporter (SERT)35Inhibitor[3]
Muscarinic Acetylcholine ReceptorLowAntagonist[4]
(E)-10-hydroxynortriptyline Norepinephrine Transporter (NET)~4 times weaker than NortriptylineInhibitor[3]
Serotonin Transporter (SERT)Less potent than NortriptylineInhibitor[2]
Muscarinic Acetylcholine Receptor1/18th the affinity of NortriptylineWeak Antagonist[4]
(Z)-10-hydroxynortriptyline Norepinephrine Transporter (NET)Data not readily availableLikely Inhibitor
Serotonin Transporter (SERT)Data not readily availableLikely Inhibitor

Table 2: Pharmacokinetic Properties of Nortriptyline and its Metabolites

CompoundElimination Half-Life (t½)Plasma Protein BindingBrain-to-Blood RatioKey Metabolic EnzymesReference(s)
Nortriptyline 18 - 44 hours93 - 95%8.5 - 9.7CYP2D6, CYP2C19[3][5]
(E)-10-hydroxynortriptyline 8 - 10 hours~60%Higher than NortriptylineCYP2D6[3]
(Z)-10-hydroxynortriptyline Data not readily availableData not readily availableData not readily availableCYP2D6

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of nortriptyline and its metabolites.

Signaling Pathways

monoamine_reuptake_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nortriptyline Nortriptyline NET Norepinephrine Transporter (NET) Nortriptyline->NET Inhibits SERT Serotonin Transporter (SERT) Nortriptyline->SERT Inhibits Metabolites (E)-/(Z)-10-OH-NT Metabolites->NET Inhibits NE_vesicle Norepinephrine Vesicle NE Norepinephrine NE_vesicle->NE Release 5HT_vesicle Serotonin Vesicle 5HT Serotonin 5HT_vesicle->5HT Release NE->NET Reuptake NE_receptor Norepinephrine Receptor NE->NE_receptor 5HT->SERT Reuptake 5HT_receptor Serotonin Receptor 5HT->5HT_receptor Signal_Transduction Signal Transduction (Therapeutic Effect) NE_receptor->Signal_Transduction 5HT_receptor->Signal_Transduction

Fig. 1: Monoamine Reuptake Inhibition by Nortriptyline and its Metabolites.

trk_signaling_pathway Nortriptyline_Metabolites Nortriptyline & Metabolites Trk_Receptor TrkA/TrkB Receptor Nortriptyline_Metabolites->Trk_Receptor Binds to Dimerization Receptor Dimerization Trk_Receptor->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation MAPK_Pathway MAPK/ERK Pathway Autophosphorylation->MAPK_Pathway Activates PI3K_Pathway PI3K/Akt Pathway Autophosphorylation->PI3K_Pathway Activates Neurite_Outgrowth Neurite Outgrowth & Neuroprotection MAPK_Pathway->Neurite_Outgrowth PI3K_Pathway->Neurite_Outgrowth

Fig. 2: Neurotrophic Effects via Trk Receptor Signaling.

neuroinflammation_pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Microglia Microglia NFkB_Activation NF-κB Activation Microglia->NFkB_Activation TLR4->Microglia Activates Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-1β) NFkB_Activation->Cytokine_Release Nortriptyline_Metabolites Nortriptyline & Metabolites Nortriptyline_Metabolites->Inhibition Inhibition->Cytokine_Release Inhibits

Fig. 3: Inhibition of Neuroinflammation in Microglia.
Experimental Workflows

hplc_workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC_Injection HPLC Injection Supernatant_Collection->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV or MS Detection Separation->Detection Quantification Quantification Detection->Quantification

Fig. 4: Workflow for Quantification of Nortriptyline Metabolites by HPLC.

neurite_outgrowth_workflow Cell_Culture Primary Neuron or Neuronal Cell Line Culture Treatment Treatment with Nortriptyline Metabolites Cell_Culture->Treatment Fixation_Staining Cell Fixation and Immunostaining (e.g., β-III tubulin) Treatment->Fixation_Staining Imaging Fluorescence Microscopy Imaging Fixation_Staining->Imaging Analysis Image Analysis (Neurite Length, Branching) Imaging->Analysis Results Quantification of Neurite Outgrowth Analysis->Results

Fig. 5: Experimental Workflow for Neurite Outgrowth Assay.

Experimental Protocols

The following are detailed protocols for key experiments used to investigate the neurological applications of nortriptyline metabolites.

Protocol 1: Quantification of Nortriptyline and its Metabolites in Plasma by HPLC

This protocol provides a method for the simultaneous determination of nortriptyline and its hydroxylated metabolites in plasma samples using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Water (HPLC grade)

  • Plasma samples

  • Nortriptyline, (E)-10-hydroxynortriptyline, and (Z)-10-hydroxynortriptyline standards

  • Internal standard (e.g., imipramine)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Sample Preparation: a. To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Analysis: a. Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) can be used. b. Flow Rate: 0.5 mL/min. c. Injection Volume: 10 µL. d. Detection: UV detection at 240 nm or MS detection in positive ion mode.

  • Quantification: a. Generate a standard curve by spiking known concentrations of nortriptyline and its metabolites into blank plasma and processing them as described above. b. Plot the peak area ratio of the analyte to the internal standard against the concentration. c. Determine the concentration of the analytes in the unknown samples by interpolating from the standard curve.

Protocol 2: Neurite Outgrowth Assay in Primary Cortical Neurons

This protocol describes a method to assess the neurotrophic effects of nortriptyline metabolites by measuring neurite outgrowth in primary cortical neuron cultures.[6]

Materials:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine and laminin-coated culture plates

  • Nortriptyline metabolites ((E)-10-hydroxynortriptyline, (Z)-10-hydroxynortriptyline)

  • Fixation solution (4% paraformaldehyde in PBS)

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking solution (5% goat serum in PBS)

  • Primary antibody: anti-β-III tubulin

  • Fluorescently labeled secondary antibody

  • DAPI stain

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Culture: a. Plate primary cortical neurons on poly-D-lysine and laminin-coated plates at a suitable density. b. Culture the neurons for 24 hours to allow for attachment.

  • Treatment: a. Prepare serial dilutions of the nortriptyline metabolites in culture medium. Suggested concentrations to test range from 10 nM to 10 µM. b. Replace the culture medium with the medium containing the test compounds or vehicle control. c. Incubate for 48-72 hours.

  • Immunostaining: a. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. b. Permeabilize the cells with 0.25% Triton X-100 for 10 minutes. c. Block non-specific binding with 5% goat serum for 1 hour. d. Incubate with anti-β-III tubulin antibody overnight at 4°C. e. Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature. f. Counterstain with DAPI to visualize nuclei.

  • Imaging and Analysis: a. Acquire images using a fluorescence microscope. b. Quantify neurite length, number of primary neurites, and branching complexity using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Protocol 3: Assessment of Anti-inflammatory Effects in LPS-Stimulated Microglia

This protocol outlines a method to evaluate the anti-inflammatory properties of nortriptyline metabolites by measuring cytokine release from lipopolysaccharide (LPS)-stimulated microglial cells.[7][8]

Materials:

  • BV-2 microglial cell line or primary microglia

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Nortriptyline metabolites ((E)-10-hydroxynortriptyline, (Z)-10-hydroxynortriptyline)

  • ELISA kits for TNF-α and IL-1β

  • Griess reagent for nitric oxide measurement

Procedure:

  • Cell Culture and Treatment: a. Seed microglial cells in a 24-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the nortriptyline metabolites (e.g., 1 µM, 10 µM, 50 µM) for 1 hour. c. Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Measurement of Cytokine Release: a. Collect the cell culture supernatants. b. Measure the concentrations of TNF-α and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Measurement of Nitric Oxide Production: a. Mix an equal volume of the cell culture supernatant with Griess reagent. b. Incubate for 15 minutes at room temperature. c. Measure the absorbance at 540 nm. d. Calculate the nitric oxide concentration using a sodium nitrite standard curve.

Protocol 4: Western Blot Analysis of Trk and MAPK Pathway Activation

This protocol provides a method to investigate the activation of Trk and MAPK signaling pathways in response to treatment with nortriptyline metabolites.

Materials:

  • Neuronal cell line (e.g., PC12 or SH-SY5Y)

  • Nortriptyline metabolites ((E)-10-hydroxynortriptyline, (Z)-10-hydroxynortriptyline)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-TrkA/B, anti-total-TrkA/B, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: a. Seed cells and allow them to grow to 70-80% confluency. b. Treat the cells with nortriptyline metabolites at desired concentrations and time points. c. Wash the cells with ice-cold PBS and lyse them with RIPA buffer. d. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: a. Detect the protein bands using a chemiluminescent substrate and an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Conclusion

The study of nortriptyline's metabolites is a burgeoning area of neurological research. Their distinct pharmacological and pharmacokinetic profiles highlight their significant contribution to the overall effects of nortriptyline treatment. The protocols and data presented in these application notes provide a valuable resource for researchers investigating the roles of these metabolites in neurotransmission, neurotrophic signaling, and neuroinflammation. Further exploration of the specific activities of (E)- and (Z)-10-hydroxynortriptyline will undoubtedly pave the way for the development of more targeted and effective therapies for a range of neurological disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions to aid researchers, scientists, and drug development professionals in optimizing the synthesis of 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol, a key intermediate in various synthetic pathways.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, which typically involves the Grignard reaction between 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone) and chloro[3-(dimethylamino)propyl]magnesium.

Issue 1: Grignard Reagent Fails to Form or Reaction Fails to Initiate

  • Q: I'm trying to prepare the chloro[3-(dimethylamino)propyl]magnesium reagent, but the reaction with magnesium turnings won't start. What should I do?

    • A: This is a common issue, often related to the activation of the magnesium surface and the purity of the reagents.[1]

      • Activation of Magnesium: Ensure the magnesium turnings are fresh and dry. You can activate the surface by adding a single crystal of iodine, which will disappear as the reaction begins.[2][3][4] Gentle heating may also be required to initiate the reaction.[5]

      • Anhydrous Conditions: The most critical factor for success is the strict exclusion of moisture.[1] Grignard reagents are potent bases and will be quenched by any source of protons, especially water.[1] All glassware must be oven or flame-dried, and anhydrous solvents (typically THF or diethyl ether) must be used.[2][6]

      • Initiation Indication: A successful initiation is often marked by a change in color, the gentle refluxing of the solvent, and the appearance of a cloudy solution.[1][2]

Issue 2: Low Yield of the Desired Product with Significant Recovery of Starting Ketone

  • Q: My reaction resulted in a low yield, and TLC/NMR analysis shows a large amount of unreacted 5H-dibenzo[a,d]cyclohepten-5-one. What went wrong?

    • A: This is the most frequent problem and points to several potential causes:

      • Inactive Grignard Reagent: The reagent may have degraded due to exposure to air or moisture during its preparation or transfer.[1] It is highly recommended to use freshly prepared Grignard reagent or to titrate a commercial solution before use to determine its exact molarity.[1]

      • Insufficient Grignard Reagent: An inadequate amount of the Grignard reagent was used. It is common practice to use a molar excess of 1.2 to 1.5 equivalents to compensate for any accidental quenching and to drive the reaction to completion.[1]

      • Enolization Side Reaction: The Grignard reagent is a strong base and can deprotonate the ketone at the alpha-position, forming a magnesium enolate that does not lead to the desired alcohol.[1] Upon workup, this enolate is simply protonated back to the starting ketone.[1] To minimize this, add the Grignard reagent slowly to the ketone solution at a low temperature (e.g., 0 °C).[1] For particularly sensitive substrates, temperatures as low as -78°C may be employed.[2]

Issue 3: Formation of Significant Impurities

  • Q: My final product is contaminated with significant byproducts. How can I identify and prevent them?

    • A: Two common impurities can arise from this reaction:

      • Dehydrated Alkene: The tertiary alcohol product is susceptible to acid-catalyzed dehydration, especially during workup, forming an alkene byproduct.[1][5] To prevent this, quench the reaction with a milder agent like a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids like HCl.[1][3] This provides a gentle proton source while buffering the solution.[1]

      • Wurtz Coupling Product: A byproduct with a molecular weight corresponding to a dimer of the 3-(dimethylamino)propyl group suggests a Wurtz coupling reaction.[2] This occurs when the Grignard reagent reacts with unreacted 3-(dimethylamino)propyl chloride.[2] To minimize this, ensure slow, dropwise addition of the alkyl halide to the magnesium turnings and maintain vigorous stirring to ensure the halide reacts quickly with the magnesium surface.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is the most critical factor for a high-yield synthesis?

    • A1: Maintaining strictly anhydrous (water-free) conditions throughout the entire process is the most crucial factor.[1] Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent and reduce the yield.[1]

  • Q2: What is the recommended solvent for this reaction?

    • A2: Anhydrous tetrahydrofuran (THF) is the most frequently used and recommended solvent for both the formation of the Grignard reagent and the subsequent reaction with the ketone.[2][6] Anhydrous diethyl ether is also a suitable alternative.[1][2]

  • Q3: How should the reaction be quenched and worked up?

    • A3: The reaction should be cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[2][3][5] This method is preferable to using strong acids to avoid dehydration of the tertiary alcohol product.[1]

  • Q4: What is a realistic expected yield for this synthesis?

    • A4: Yields can vary based on the scale, purity of reagents, and adherence to anhydrous conditions. A successful reaction can yield between 60% and 90% of the desired product.[1]

  • Q5: How can the final product be purified?

    • A5: The crude product can be purified using several standard techniques. The choice depends on the impurities present and the desired final purity. Common methods include recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate), flash column chromatography on silica gel, or a simple slurry wash to remove minor, more soluble impurities.[7]

Data Presentation

Table 1: Recommended Parameters for Grignard Reagent Formation

ParameterConditionRationale / NotesSource(s)
Precursor 3-(dimethylamino)propyl chlorideThe organic halide starting material. Must be anhydrous.[4][6]
Solvent Anhydrous Tetrahydrofuran (THF)Ethereal solvent is essential. THF is most commonly used.[2][6]
Initiation Iodine crystalActivates the magnesium surface to start the reaction.[2][4]
Temperature Reflux temperature of the solventThe reaction is typically initiated and maintained at reflux.[4][6]
Atmosphere Inert (Nitrogen or Argon)Prevents the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture.[5]

Table 2: Effect of Reaction Temperature on Product & Byproduct Formation

TemperatureKey ConsiderationExpected OutcomeSource(s)
Room Temp. to Reflux Higher reaction rateMay increase the rate of enolization, leading to more unreacted starting material and lower yield.[1]
0 °C (Ice Bath) Slower, more controlled additionRecommended for minimizing the enolization side reaction. Balances reaction rate and selectivity.[1][2]
-78 °C (Dry Ice/Acetone) Maximum suppression of side reactionsUsed for highly sensitive substrates to prevent enolization and other side reactions, potentially maximizing yield.[2]

Experimental Protocols

Protocol 1: Preparation of Chloro[3-(dimethylamino)propyl]magnesium

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[5]

  • Magnesium Preparation: Add magnesium turnings (1.2 - 1.5 equivalents) to the flask under a positive pressure of nitrogen. Add a single crystal of iodine to activate the magnesium.[2][4]

  • Solvent Addition: Add a small amount of anhydrous THF to just cover the magnesium turnings.[2]

  • Initiation: In the dropping funnel, prepare a solution of 3-(dimethylamino)propyl chloride (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium. The reaction should initiate, indicated by a color change and gentle reflux.[2] If it does not start, gentle warming may be applied.[5]

  • Addition: Once initiated, add the remaining chloride solution dropwise at a rate that maintains a gentle reflux.[2]

  • Completion: After the addition is complete, continue stirring the mixture at room temperature or gentle reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[2]

Protocol 2: Synthesis of this compound

  • Reactant Preparation: In a separate flame-dried flask under nitrogen, dissolve 5H-dibenzo[a,d]cyclohepten-5-one (1.0 equivalent) in anhydrous THF.[2]

  • Cooling: Cool the ketone solution to 0 °C using an ice-water bath.[2]

  • Grignard Addition: Slowly add the freshly prepared Grignard reagent from Protocol 1 to the stirred ketone solution via a cannula or dropping funnel. Maintain the temperature at or below 0 °C during the addition.[1][2]

  • Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.[2]

  • Workup: Cool the reaction mixture back to 0 °C in an ice bath. Slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.[1][2]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

Visualizations

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Workup & Purification A 3-(dimethylamino)propyl chloride + Mg Turnings B Initiate with Iodine in Anhydrous THF A->B C Chloro[3-(dimethylamino)propyl]magnesium (Grignard Reagent) B->C E Add Grignard Reagent (C) Stir at RT C->E D 5H-dibenzo[a,d]cyclohepten-5-one in Anhydrous THF (0°C) D->E F Crude Reaction Mixture (Magnesium Alkoxide Salt) E->F G Quench with sat. aq. NH4Cl F->G H Aqueous Workup & Solvent Extraction G->H I Purification (Recrystallization or Chromatography) H->I J Final Product I->J

Caption: General experimental workflow for the synthesis.

G Start Low or No Product Yield CheckSM Is starting ketone recovered? Start->CheckSM Analyze crude product CheckImpurity Are major impurities present? CheckSM->CheckImpurity No InactiveGrignard Diagnosis: Inactive or Insufficient Grignard Reagent or Enolization Side Reaction CheckSM->InactiveGrignard Yes Dehydration Diagnosis: Dehydration of Product CheckImpurity->Dehydration Yes, alkene detected Wurtz Diagnosis: Wurtz Coupling Side Reaction CheckImpurity->Wurtz Yes, dimer detected End Consult further literature or support CheckImpurity->End No, other issues Solution1 Solution: 1. Use fresh/titrated Grignard. 2. Ensure strict anhydrous conditions. 3. Use 1.2-1.5 eq. of Grignard. 4. Add Grignard at 0°C or lower. InactiveGrignard->Solution1 Solution2 Solution: Quench with sat. aq. NH4Cl instead of strong acid. Avoid excess heat during workup. Dehydration->Solution2 Solution3 Solution: Add alkyl halide slowly during Grignard preparation. Ensure vigorous stirring. Wurtz->Solution3

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Amitriptyline and Metabolite Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of amitriptyline and its metabolites in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of amitriptyline?

Amitriptyline (AT) is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP2D6.[1][2][3] The major metabolic pathways and resulting metabolites include:

  • Demethylation (CYP2C19): Amitriptyline is converted to its active metabolite, nortriptyline (NT).[1][2]

  • Hydroxylation (CYP2D6): Both amitriptyline and nortriptyline are hydroxylated to form less active metabolites.[2][3] The most significant of these are (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline.[1]

  • N-oxidation: This pathway leads to the formation of amitriptylinoxide (AT-NO).[4]

These metabolites can also be conjugated with glucuronic acid before excretion.[4]

Q2: What are the main causes of amitriptyline and nortriptyline degradation in solution?

The primary degradation pathways for amitriptyline and its metabolites are oxidation, hydrolysis, and photodegradation.[1][5]

  • Oxidation: This is a major degradation route for tricyclic antidepressants (TCAs).[1] The process can be catalyzed by light, metal ions, or reactive oxygen species.[1]

  • Hydrolysis: Degradation can occur under both acidic and basic conditions, especially when heated.[5][6]

  • Photodegradation: While amitriptyline and nortriptyline are relatively resistant to direct photodegradation, they can be rapidly degraded in the presence of photosensitizers like fulvic acid under simulated sunlight.[7][8]

Q3: What are the recommended storage conditions for biological samples containing amitriptyline and its metabolites?

Proper storage is critical to prevent degradation. For serum and plasma samples, the following conditions are recommended:

Specimen TypeTemperatureDurationSource(s)
Serum / PlasmaAmbient (15-25°C)Up to 7 days[9][10]
Serum / PlasmaRefrigerated (2-8°C)Up to 28 days[9][10]
Serum / PlasmaFrozen (-20°C or lower)Up to 6 months[10]

Key Handling Procedures:

  • Serum or plasma should be separated from whole blood cells within 2 hours of collection.[9][10]

  • For long-term storage of stock solutions or deuterated standards, refrigeration (2-8°C) in a tightly sealed container, protected from light, is recommended.[5]

Q4: How does pH influence the stability and analysis of amitriptyline?

pH is a critical factor in both the stability and the chromatographic analysis of amitriptyline.

  • Stability: Acidification of urine to a pH of 4 can increase the renal excretion of amitriptyline and nortriptyline.[11] In oral liquid formulations, a decrease in pH from 5.0 to 4.0 was observed over 37 days in a formulation containing edetate disodium, which remained stable.[12]

  • Analysis: For reverse-phase HPLC, using an acidic mobile phase (e.g., containing 0.1% formic acid or a buffer at pH 5.6) is essential.[13][14] Amitriptyline is a basic compound (pKa 9.4), and an acidic mobile phase ensures the molecule is protonated, which is necessary for good peak shape and retention on C18 columns and for efficient ionization in positive electrospray mode for LC-MS/MS.[13]

Troubleshooting Guides

Issue: Low or No Signal Intensity in LC-MS/MS Analysis

A common issue encountered is a weak or absent signal for amitriptyline, its metabolites, or the deuterated internal standard (e.g., Amitriptyline-d3). This can typically be traced to sample preparation, the Liquid Chromatography (LC) system, or the Mass Spectrometer (MS).[13]

Troubleshooting Workflow

start Low or No Signal Detected check_ms Step 1: Verify MS Parameters start->check_ms infuse Infuse standard directly into MS. Optimize MRM transitions, collision energy, etc. check_ms->infuse Incorrect settings? check_lc Step 2: Inspect LC System check_ms->check_lc Settings correct infuse->check_lc Signal still low resolved Signal Restored infuse->resolved Signal OK leaks_prime Check for leaks. Prime all pumps (especially organic phase). check_lc->leaks_prime mobile_phase Verify mobile phase pH. Ensure it is acidic (e.g., 0.1% formic acid). leaks_prime->mobile_phase column_health Check column integrity. Inject standard on a new or known-good column. mobile_phase->column_health check_sample Step 3: Evaluate Sample Preparation column_health->check_sample Signal still low column_health->resolved Signal OK prep_error Review dilution calculations and preparation steps. Prepare a fresh standard. check_sample->prep_error matrix_effects Investigate ion suppression from sample matrix. Optimize extraction/cleanup. prep_error->matrix_effects matrix_effects->resolved Signal OK

Caption: Workflow for troubleshooting low analyte signal.

Detailed Checks:

  • Mass Spectrometer (MS) Parameters: Verify that the Multiple Reaction Monitoring (MRM) transitions (precursor and product ions) and collision energy are correct. The best way to confirm this is to infuse a freshly prepared standard solution directly into the mass spectrometer to optimize these parameters.[13]

  • Liquid Chromatography (LC) System:

    • Leaks and Priming: Ensure there are no leaks in the fluid path. An air bubble in the pump, particularly for the organic mobile phase, is a frequent cause of signal loss.[13]

    • Mobile Phase pH: Confirm that the mobile phase is acidic to ensure proper protonation of amitriptyline for good chromatographic peak shape and ionization.[13]

    • Column Integrity: A contaminated or old column can lead to poor peak shape (broadening or tailing), which reduces peak height and thus signal intensity. Test by injecting a standard on a new or well-maintained column.[13]

  • Sample/Standard Preparation:

    • Concentration/Dilution Errors: Double-check all calculations and procedural steps. Prepare a fresh stock and working solutions to rule out preparation errors.

    • Matrix Effects: If analyzing biological samples, co-eluting matrix components can suppress the ionization of the target analyte. Evaluate and optimize your sample extraction and clean-up procedures.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Amitriptyline HCl

Forced degradation studies are essential for developing stability-indicating analytical methods. The table below summarizes typical conditions and outcomes.

Stress ConditionDetailsObservationSource(s)
Acid Hydrolysis5N HCl at 80°C for 1 hourDegradation Observed[5][6]
Base Hydrolysis5N NaOH at 80°C for 1 hourDegradation Observed[5][6]
Oxidation6% H₂O₂ at 25°C for 1 hourDegradation Observed[5][6]
ThermalDry heat at 105°C for 24 hoursDegradation Observed[5][6]
PhotolyticUV-Vis light for 4 daysDegradation Observed[5][6]
Thermal (Aqueous)Commercial solution at 80°C for 3 months1.3% degradation noted over 90 days[1][8]

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of Amitriptyline

This protocol outlines a general procedure for inducing degradation of amitriptyline under various stress conditions to test the specificity of a stability-indicating method.[5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of amitriptyline hydrochloride in a suitable solvent (e.g., methanol or mobile phase) at a concentration of approximately 1 mg/mL.

2. Application of Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 5N HCl. Heat the mixture in a water bath at 80°C for 1 hour. Cool to room temperature and neutralize with 5N NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 5N NaOH. Heat at 80°C for 1 hour. Cool to room temperature and neutralize with 5N HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep the solution at room temperature (25°C) for 1 hour.

  • Thermal Degradation: Expose the solid drug powder to dry heat in an oven at 105°C for 24 hours. After cooling, dissolve the powder to prepare a solution for analysis.

  • Photolytic Degradation: Expose the solid drug powder to UV-Vis light (as per ICH Q1B guidelines) for an extended period (e.g., 4 days). After exposure, dissolve the powder to prepare a solution.

3. Sample Analysis:

  • For each stressed sample, dilute with the mobile phase to a suitable final concentration for analysis.

  • Analyze all samples using a validated stability-indicating HPLC or LC-MS/MS method, alongside an unstressed control sample.

Protocol 2: Representative HPLC Method for Amitriptyline and Nortriptyline

This protocol describes a starting point for the chromatographic separation of amitriptyline and nortriptyline.[13][14][15]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an organic modifier and an acidic buffer.

    • Example A: Acetonitrile and 0.1% Formic Acid in water.

    • Example B: 35% Acetonitrile and 65% Phosphate Buffer (pH adjusted to 5.6).[14]

  • Elution Mode: Isocratic or gradient, depending on the number of metabolites to be resolved.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 230-254 nm or Mass Spectrometry (MS).[16][17]

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Injection Volume: 10-20 µL.

Note: Optimal separation is achieved when the mobile phase composition and pH are fine-tuned. For instance, using 35% acetonitrile at pH 5.6 resulted in elution times of 4.66 min for nortriptyline and 5.92 min for amitriptyline.[14]

Visualizations

Amitriptyline Metabolic Pathway

cluster_main Primary Metabolism cluster_enzyme Enzymes Amitriptyline Amitriptyline Nortriptyline Nortriptyline Amitriptyline->Nortriptyline Demethylation Amitriptylinoxide Amitriptylinoxide Amitriptyline->Amitriptylinoxide N-oxidation Hydroxyamitriptyline 10-OH-Amitriptyline Amitriptyline->Hydroxyamitriptyline Hydroxylation Hydroxynortriptyline (E/Z)-10-OH-Nortriptyline Nortriptyline->Hydroxynortriptyline Hydroxylation CYP2C19 CYP2C19 CYP2C19->Nortriptyline CYP2D6 CYP2D6 CYP2D6->Hydroxynortriptyline

References

Technical Support Center: Optimizing Cell Permeability of Dibenzo[a,d]cycloheptene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the cell permeability of dibenzo[a,d]cycloheptene compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays

  • Question: My dibenzo[a,d]cycloheptene compound shows very low Papp values in the apical to basolateral (A-B) direction in our Caco-2 assay. What are the potential causes and how can I troubleshoot this?

  • Answer: Low A-B permeability for lipophilic compounds like dibenzo[a,d]cycloheptenes can stem from several factors.

    • Poor Aqueous Solubility: These compounds are often highly lipophilic and may have poor solubility in standard aqueous assay buffers, limiting the concentration available for transport.

      • Troubleshooting:

        • Use of Co-solvents: Dissolve the compound in a small amount of a biocompatible solvent like DMSO before diluting it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).

        • Formulation with Simulated Intestinal Fluid (SIF): Using fasted state simulated intestinal fluid (FaSSIF) in the apical compartment can improve the solubility of lipophilic drugs.[1]

        • Addition of Bovine Serum Albumin (BSA): Including BSA (e.g., 1-4%) in the basolateral medium can act as a "sink," mimicking in vivo conditions and improving the recovery of highly lipophilic compounds.[2][3]

    • High Non-Specific Binding: The lipophilic nature of these compounds can lead to significant binding to plasticware (e.g., Transwell plates), reducing the free concentration available for permeation.

      • Troubleshooting:

        • Use of Low-Binding Plates: Employ plates specifically designed for low non-specific binding.

        • Inclusion of BSA: As mentioned above, BSA in the basolateral chamber can help mitigate non-specific binding.[3][4]

    • Active Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are highly expressed in Caco-2 cells and actively pump the compound back into the apical chamber.[5]

      • Troubleshooting:

        • Bidirectional Permeability Assay: Perform a bidirectional assay to measure permeability in both the A-B and basolateral to apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[5]

        • Use of Efflux Pump Inhibitors: Co-incubate your compound with a known P-gp inhibitor, such as verapamil. A significant increase in the A-B Papp value in the presence of the inhibitor confirms that your compound is a P-gp substrate.[5]

Issue 2: High Efflux Ratio Observed

  • Question: I have determined that my dibenzo[a,d]cycloheptene derivative has a high efflux ratio (>2). How can I confirm the involvement of specific efflux pumps and potentially overcome this?

  • Answer: A high efflux ratio strongly suggests that your compound is a substrate for one or more efflux transporters.

    • Confirming P-gp Involvement:

      • Verapamil Co-incubation: As the most common approach, perform the bidirectional Caco-2 assay in the presence and absence of verapamil, a well-characterized P-gp inhibitor. A reduction of the efflux ratio to approximately 1 in the presence of verapamil is strong evidence for P-gp-mediated efflux.[5]

    • Investigating Other Transporters:

      • If the efflux ratio is not fully attenuated by verapamil, other transporters like Breast Cancer Resistance Protein (BCRP) may be involved. Specific inhibitors for other transporters can be used in a similar manner.

    • Strategies to Overcome Efflux:

      • Structural Modification: Medicinal chemistry efforts can be directed towards modifying the compound's structure to reduce its affinity for P-gp. This often involves a careful balance of lipophilicity and the introduction or modification of specific functional groups.

      • Co-administration with an Inhibitor: In a therapeutic context, co-administration of the drug with a potent and specific efflux pump inhibitor could be a strategy to enhance its oral bioavailability.

Issue 3: Inconsistent or Poorly Reproducible Permeability Data

  • Question: I am observing significant variability in my Caco-2 permeability results for the same compound across different experiments. What could be the cause?

  • Answer: Inconsistent results can arise from several experimental variables.

    • Caco-2 Cell Monolayer Integrity: The integrity of the cell monolayer is critical for reliable permeability data.

      • Troubleshooting:

        • Transepithelial Electrical Resistance (TEER) Measurement: Always measure the TEER of your Caco-2 monolayers before and after the transport experiment. Only use monolayers with TEER values within your laboratory's established acceptable range.

        • Lucifer Yellow Permeability: Include a low-permeability marker, such as Lucifer yellow, in your experiments. High permeability of this marker indicates a compromised monolayer.[6]

    • Cell Culture Conditions: Variations in cell culture can affect transporter expression and monolayer formation.

      • Troubleshooting:

        • Standardize Cell Passage Number: Use Caco-2 cells within a consistent and defined passage number range for all experiments.[2]

        • Consistent Culture Duration: Caco-2 cells typically require 18-22 days post-seeding to form a fully differentiated monolayer. Ensure this duration is consistent.[6] P-gp expression can vary with the age of the culture.[7]

    • Assay Conditions:

      • Troubleshooting:

        • Standardize Incubation Time and Temperature: Ensure that the incubation time and temperature (37°C) are strictly controlled.

        • Stirring/Agitation: The unstirred water layer can be a barrier to the permeation of lipophilic compounds. Using a consistent and appropriate stirring rate can improve reproducibility.[2]

Frequently Asked Questions (FAQs)

1. What is a typical range for high and low permeability in a Caco-2 assay?

Generally, compounds can be classified as follows based on their apparent permeability (Papp) values:

  • Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp between 1.0 x 10⁻⁶ and 10.0 x 10⁻⁶ cm/s

  • High Permeability: Papp > 10.0 x 10⁻⁶ cm/s These values can correlate to poor (0-20%), moderate (20-70%), and high (70-100%) in vivo absorption in humans, respectively.[8]

2. How do the physicochemical properties of dibenzo[a,d]cycloheptene compounds influence their cell permeability?

The permeability of these compounds is significantly influenced by a balance of several physicochemical properties:

  • Lipophilicity (LogP/LogD): A higher lipophilicity generally favors passive transcellular diffusion across the lipid cell membrane. However, excessively high lipophilicity can lead to poor aqueous solubility and increased non-specific binding, which can underestimate permeability.[2]

  • Molecular Weight (MW): Smaller molecules tend to permeate more easily.

  • Polar Surface Area (PSA): A lower PSA is generally associated with higher permeability.

  • Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bond donors and acceptors can decrease permeability.

3. What is the difference between the Caco-2 assay and the Parallel Artificial Membrane Permeability Assay (PAMPA)?

The Caco-2 assay uses a monolayer of human intestinal cells and can therefore model both passive diffusion and carrier-mediated transport (both uptake and efflux).[5] In contrast, PAMPA uses an artificial lipid membrane and only measures passive diffusion.[9][10] Using both assays can be a powerful strategy: if a compound has high permeability in PAMPA but low permeability in Caco-2, it is likely a substrate for an efflux transporter.[10][11]

4. Can I predict if my dibenzo[a,d]cycloheptene compound will be a P-gp substrate based on its structure?

While there are some general structural features common to P-gp substrates (e.g., lipophilicity, presence of nitrogen atoms, aromatic rings), a definitive prediction based on structure alone is challenging due to the promiscuous nature of the P-gp binding site. The most reliable method for determining P-gp substrate liability is through experimental testing, such as a bidirectional Caco-2 assay with a P-gp inhibitor.

5. How can I increase the expression of P-gp in my Caco-2 cells for more sensitive efflux studies?

P-gp expression in Caco-2 cells can be induced by culturing the cells in the presence of certain P-gp substrates or inducers, such as vinblastine.[12][13] This can create a more sensitive assay system for identifying compounds that are subject to P-gp-mediated efflux.[12]

Data Presentation

Table 1: Caco-2 Permeability of Selected Tricyclic Antidepressants (Structurally Related to Dibenzo[a,d]cycloheptenes)

CompoundMolecular Weight ( g/mol )LogPPapp (A-B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Reference
Amitriptyline277.404.92126-[12]
Nortriptyline263.384.611.281.67[10]
Protriptyline263.384.5--
Cyclobenzaprine275.45.21.96-[7]

Experimental Protocols

1. Bidirectional Caco-2 Permeability Assay for Lipophilic Compounds

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell™ supports (e.g., 12-well plates) at an appropriate density.

    • Culture the cells for 18-22 days in a suitable medium, replacing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.[6]

    • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.[6]

  • Transport Experiment:

    • Prepare the dosing solution of the dibenzo[a,d]cycloheptene compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS). For lipophilic compounds, consider using FaSSIF for the apical dosing solution.[1] The final concentration of any co-solvent (e.g., DMSO) should be below 0.5%.

    • Prepare the receiver solution. For the basolateral (receiver) compartment, use HBSS supplemented with 1-4% BSA to improve the recovery of lipophilic compounds.[2][3]

    • Wash the Caco-2 monolayers with warm (37°C) transport buffer.

    • For A-B Permeability: Add the dosing solution to the apical (donor) chamber and the receiver solution to the basolateral (receiver) chamber.

    • For B-A Permeability: Add the dosing solution (containing BSA if also used in the A-B receiver) to the basolateral (donor) chamber and the receiver solution to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[6]

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation of the drug across the cells (μmol/s).

      • A is the surface area of the permeable membrane (cm²).

      • C₀ is the initial concentration of the drug in the donor chamber (μmol/cm³).

    • Calculate the efflux ratio: Papp (B-A) / Papp (A-B).

2. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Preparation:

    • A filter plate with a hydrophobic PVDF membrane is used as the donor plate.

    • Coat each well of the donor plate with a small volume (e.g., 5 µL) of a lipid solution (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate, forming an artificial lipid membrane.[14]

  • Permeation Experiment:

    • Fill the wells of an acceptor plate with buffer (pH 7.4).

    • Prepare the dosing solution of the compound in a buffer of the desired pH (e.g., pH 5.5 to mimic the upper intestine).

    • Add the dosing solution to the donor plate.

    • Place the donor plate on top of the acceptor plate, ensuring contact between the artificial membrane and the acceptor solution.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 5-18 hours).[11][15]

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

    • Calculate the effective permeability (Pe) based on the change in concentration.

Mandatory Visualizations

Signaling_Pathway_PI3K_Akt_NFkB cluster_nucleus Nucleus Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates IKK IKK Complex Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to MDR1_Gene MDR1 (ABCB1) Gene Pgp_mRNA P-gp mRNA MDR1_Gene->Pgp_mRNA Transcription Pgp_Protein P-glycoprotein (P-gp) Pgp_mRNA->Pgp_Protein Translation Drug_Efflux Drug Efflux Pgp_Protein->Drug_Efflux Mediates

Caption: PI3K/Akt/NF-κB pathway regulating P-gp expression.[1]

Signaling_Pathway_PKC DAG Diacylglycerol (DAG) / Phorbol Esters PKC Protein Kinase C (PKC) DAG->PKC Activates Pgp_Protein P-glycoprotein (P-gp) PKC->Pgp_Protein Phosphorylates MDR1_Gene MDR1 Gene Expression PKC->MDR1_Gene Increases Transcription Pgp_Phosphorylated Phosphorylated P-gp (Active) Pgp_Protein->Pgp_Phosphorylated Drug_Efflux Increased Drug Efflux Pgp_Phosphorylated->Drug_Efflux Enhances MDR1_Gene->Pgp_Protein Leads to more

Caption: PKC pathway modulating P-gp activity and expression.[6][9]

Experimental_Workflow_Caco2 Start Start Seed_Cells Seed Caco-2 cells on Transwell inserts Start->Seed_Cells Culture_Cells Culture for 18-22 days to form monolayer Seed_Cells->Culture_Cells Check_Integrity Check Monolayer Integrity (TEER, Lucifer Yellow) Culture_Cells->Check_Integrity Prepare_Solutions Prepare Dosing and Receiver Solutions Check_Integrity->Prepare_Solutions Integrity OK Perform_Transport Perform Bidirectional Transport Assay (A-B & B-A) Prepare_Solutions->Perform_Transport Analyze_Samples Quantify Compound (LC-MS/MS) Perform_Transport->Analyze_Samples Calculate_Papp Calculate Papp and Efflux Ratio Analyze_Samples->Calculate_Papp End End Calculate_Papp->End

Caption: Workflow for a bidirectional Caco-2 permeability assay.

Logical_Relationship_Permeability Compound Dibenzo[a,d]cycloheptene Compound Physicochemical Physicochemical Properties (LogP, MW, PSA) Compound->Physicochemical Efflux_Pumps Efflux Pumps (P-gp) Compound->Efflux_Pumps Can be a substrate for Uptake_Transporters Uptake Transporters Compound->Uptake_Transporters Can be a substrate for Passive_Diffusion Passive Diffusion Physicochemical->Passive_Diffusion Influences Cell_Permeability Net Cell Permeability (Papp) Passive_Diffusion->Cell_Permeability Contributes to Active_Transport Active Transport Active_Transport->Cell_Permeability Contributes to Efflux_Pumps->Active_Transport Decreases Uptake_Transporters->Active_Transport Increases

Caption: Factors influencing the cell permeability of compounds.

References

Technical Support Center: Overcoming Solubility Challenges of Tricyclic Compounds in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of tricyclic compounds in aqueous buffers during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why are tricyclic compounds often poorly soluble in aqueous buffers?

A1: Tricyclic compounds, a class of molecules characterized by a three-ring chemical structure, are generally lipophilic (fat-soluble).[1] This inherent hydrophobicity makes them poorly soluble in aqueous (water-based) buffers, which are polar environments. The non-polar nature of the tricyclic ring system limits its favorable interactions with water molecules, often leading to precipitation in experimental assays.

Q2: What is the initial step I should take if I observe precipitation of my tricyclic compound in an aqueous buffer?

A2: The first step is to verify the final concentration of any organic solvent (like DMSO) used to prepare your stock solution in the final aqueous buffer. High concentrations of organic solvents can cause the compound to precipitate out of the solution.[2] If the solvent concentration is high, consider preparing a more concentrated stock solution to minimize the volume added to your assay medium. It's also crucial to ensure thorough mixing upon dilution to avoid localized high concentrations that can trigger precipitation.[3]

Q3: How does pH influence the solubility of tricyclic antidepressants?

A3: Tricyclic antidepressants are weak bases, meaning their solubility is highly dependent on the pH of the solution.[4][5] In acidic environments (lower pH), the amine functional group on the tricyclic structure becomes protonated, leading to the formation of a more water-soluble salt.[4][5] Conversely, in neutral or alkaline conditions (higher pH), the compound is predominantly in its less soluble free base form. Therefore, adjusting the pH of your aqueous buffer to a more acidic range can significantly enhance the solubility of these compounds. For example, the solubility of amitriptyline hydrochloride is highest in an acidic environment.[4]

Q4: What are some common strategies to enhance the solubility of tricyclic compounds in aqueous buffers?

A4: Several techniques can be employed to improve the solubility of tricyclic compounds:

  • Co-solvents: Adding a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the non-polar tricyclic molecule, forming an inclusion complex that is more soluble in water.[6]

  • Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can solubilize tricyclic compounds, increasing their apparent solubility.[7] Nonionic surfactants are often preferred due to their lower toxicity in biological assays.[7]

  • pH Adjustment: As mentioned earlier, lowering the pH of the buffer can increase the solubility of basic tricyclic compounds.[4][5]

Q5: Are there potential downsides to using solubility enhancers in my experiments?

A5: Yes, it is crucial to consider the potential impact of any solubility-enhancing agent on your experimental system. Co-solvents can sometimes affect protein structure or enzyme activity. Surfactants and cyclodextrins can also interact with cellular membranes or other components of your assay. Therefore, it is essential to include appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents themselves.

Troubleshooting Guides

Issue 1: My tricyclic compound precipitates immediately upon addition to the aqueous buffer.
Possible Cause Troubleshooting Step
High final concentration of organic solvent (e.g., DMSO). Prepare a more concentrated stock solution to reduce the volume added. Ensure the final solvent concentration is within a range tolerated by your assay (typically <0.5%).[3]
Localized high concentration of the compound. Add the stock solution dropwise while vortexing or stirring the buffer to ensure rapid and uniform dispersion.[3]
Buffer pH is too high (neutral or alkaline). Lower the pH of the buffer to a more acidic range (e.g., pH 4-6) to favor the more soluble protonated form of the tricyclic compound.[4]
The compound has very low intrinsic aqueous solubility. Consider using a solubility-enhancing agent such as a co-solvent, cyclodextrin, or surfactant.
Issue 2: My tricyclic compound appears to be in solution initially but then precipitates over time.
Possible Cause Troubleshooting Step
Supersaturated solution. The initial concentration may be above the equilibrium solubility. Try preparing a slightly lower concentration.
Temperature fluctuations. Ensure the experiment is conducted at a constant and controlled temperature, as solubility can be temperature-dependent.
Interaction with other components in the assay medium. Investigate potential interactions with proteins, salts, or other molecules in your buffer that might reduce solubility.
Instability of the solubilized form. The formulation (e.g., with a co-solvent) may not be stable over the duration of the experiment. Consider a different solubilization strategy.

Data Presentation: Solubility of Tricyclic Compounds

The following tables summarize the solubility of various tricyclic compounds in different solvents and conditions.

Table 1: Solubility of Tricyclic Antidepressants in Various Solvents

CompoundSolventSolubilityReference
Amitriptyline Hydrochloride WaterEasily soluble[8]
EthanolEasily soluble[8]
MethanolEasily soluble[8]
ChloroformEasily soluble[8]
EtherInsoluble[8]
DMSO~25 mg/mL[9]
Dimethyl Formamide (DMF)~25 mg/mL[9]
PBS (pH 7.2)~0.5 mg/mL[9]
Clomipramine Hydrochloride WaterFreely soluble[10]
MethanolFreely soluble[10]
ChloroformFreely soluble[10]
EthanolSoluble[10]
AcetoneSlightly soluble[10]
Diethyl EtherPractically insoluble[10]
DMSO~10 mg/mL[11]
DMF~3 mg/mL[11]
PBS (pH 7.2)~0.5 mg/mL[11]
Doxepin Hydrochloride Water~1000 mg/mL (1 g in 1 mL)[12]
Ethanol~500 mg/mL (1 g in 2 mL)[12]
Chloroform~100 mg/mL (1 g in 10 mL)[12]
DMSO~25 mg/mL[13]
DMF~20 mg/mL[13]
PBS (pH 7.2)~10 mg/mL[13]
Imipramine Hydrochloride WaterFreely soluble[14]
Nortriptyline Hydrochloride Ethanol~15 mg/mL[15]
DMSO~30 mg/mL[15]
DMF~30 mg/mL[15]
PBS (pH 7.2)~1 mg/mL[15]

Table 2: pH-Dependent Solubility of Tricyclic Antidepressants

CompoundpHSolubility (log S)Reference
Nortriptyline 5.5-0.98[16]
7.4-2.56[16]
11.5 (intrinsic)-3.73 ± 0.01[16]
Doxepin pKa8.96[17]
Desmethyldoxepin pKa9.75[17]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from the method described for clomipramine hydrochloride.[18]

  • Preparation: Add an excess amount of the tricyclic compound to separate vials containing the desired aqueous buffer (e.g., phosphate buffer pH 6.8).

  • Stirring: Place the vials on a magnetic stirrer and stir at a controlled temperature (e.g., 37 ± 2°C) for a sufficient time to reach equilibrium (e.g., 12 hours).

  • Equilibration: Allow the solutions to stand undisturbed for an additional 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Transfer the suspension to a microcentrifuge tube and centrifuge to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved tricyclic compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Protocol 2: Preparation of a Tricyclic Compound Stock Solution

This is a general protocol for preparing a stock solution in an organic solvent.

  • Weighing: Accurately weigh the desired amount of the tricyclic compound powder.

  • Dissolution: Add the appropriate volume of a suitable organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration.

  • Mixing: Vortex or sonicate the mixture until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container to prevent solvent evaporation and degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Start: Tricyclic Compound Powder stock Prepare Stock Solution (e.g., in DMSO) start->stock dilute Dilute Stock into Buffer stock->dilute buffer Prepare Aqueous Buffer buffer->dilute observe Observe for Precipitation dilute->observe precipitate Precipitation? observe->precipitate optimize_solvent Optimize Solvent Conc. precipitate->optimize_solvent Yes adjust_ph Adjust Buffer pH precipitate->adjust_ph Yes add_enhancer Add Solubility Enhancer (Co-solvent, Cyclodextrin, Surfactant) precipitate->add_enhancer Yes end_soluble Soluble Solution for Assay precipitate->end_soluble No optimize_solvent->observe adjust_ph->observe add_enhancer->observe

Caption: Troubleshooting workflow for overcoming solubility issues of tricyclic compounds.

solubilization_methods cluster_problem Problem cluster_strategies Solubilization Strategies cluster_goal Goal problem Poorly Soluble Tricyclic Compound ph_adjust pH Adjustment problem->ph_adjust cosolvents Co-solvents problem->cosolvents cyclodextrins Cyclodextrins problem->cyclodextrins surfactants Surfactants (Micelles) problem->surfactants goal Soluble Compound in Aqueous Buffer ph_adjust->goal cosolvents->goal cyclodextrins->goal surfactants->goal

Caption: Key strategies for enhancing the solubility of tricyclic compounds.

References

Technical Support Center: Minimizing Off-Target Effects of 5H-dibenzo[a,d]cycloheptene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing and troubleshooting off-target effects of 5H-dibenzo[a,d]cycloheptene derivatives. This class of compounds has shown promise in targeting various cellular signaling pathways, but like many small molecules, off-target interactions can present significant challenges in research and development. This resource offers frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and common off-targets for 5H-dibenzo[a,d]cycloheptene derivatives?

A1: Several derivatives of the 5H-dibenzo[a,d]cycloheptene scaffold have been investigated as inhibitors of p38 MAP kinase, a key enzyme in inflammatory responses.[1][2][3][4][5] However, due to the tricyclic and lipophilic nature of this scaffold, these compounds can also interact with a range of other proteins, leading to off-target effects. Common off-target families for tricyclic compounds include G-protein coupled receptors (GPCRs), ion channels, and other kinases.[6][7] A thorough understanding of the structure-activity relationship (SAR) is crucial for optimizing selectivity.[8]

Q2: We are observing a cellular phenotype (e.g., unexpected cytotoxicity, changes in cell morphology) that doesn't align with the known function of our primary target. Could this be an off-target effect?

A2: Yes, this is a strong indication of a potential off-target effect. Off-target interactions can trigger signaling pathways independent of the intended target, leading to unforeseen cellular responses.[9] It is crucial to experimentally distinguish between on-target and off-target effects to correctly interpret your results.

Q3: How can we confirm that our observed phenotype is due to on-target inhibition?

A3: Several experimental approaches can help validate on-target effects:

  • Use of a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold but the same primary target reproduces the phenotype, it strengthens the evidence for an on-target mechanism.

  • Rescue Experiments: In a cellular model, if you can "rescue" the phenotype by overexpressing a drug-resistant mutant of your target protein, it provides strong evidence for on-target activity.

  • Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the target protein should phenocopy the effects of the inhibitor if the mechanism is on-target.

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that your compound is binding to the intended target inside the cell at concentrations that elicit the phenotype.[1][10]

Q4: What are the best practices for minimizing off-target effects during the early stages of drug discovery with this scaffold?

A4: A proactive approach is key:

  • Rational Drug Design: Utilize computational modeling and structure-based design to guide the chemical synthesis of more selective analogs.

  • Early and Broad Profiling: Screen your lead compounds against a broad panel of kinases and other relevant off-target classes (e.g., GPCRs, ion channels) as early as possible.

  • Structure-Activity Relationship (SAR) Studies: Systematically explore how modifications to the 5H-dibenzo[a,d]cycloheptene scaffold affect both on-target potency and off-target selectivity.

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments.

Issue 1: High Off-Target Activity in a Kinase Selectivity Panel
Possible Cause Troubleshooting Steps
Compound Promiscuity: The chemical features of your derivative may favor binding to the conserved ATP-binding pocket of multiple kinases.1. Analyze SAR: Identify functional groups on your compound that may contribute to broad kinase activity and synthesize analogs with modifications at these positions. 2. Lower Concentration: Determine the lowest effective concentration that maintains on-target activity while minimizing off-target inhibition. 3. In-Cell Validation: Confirm that the off-target kinase inhibition observed in biochemical assays translates to a functional effect in cellular assays.
Assay Interference: The compound may be interfering with the assay technology (e.g., fluorescence, luminescence).1. Run Cell-Free Controls: Test your compound in the assay in the absence of the kinase to check for direct interference with the detection method. 2. Use an Orthogonal Assay: Confirm key off-target hits using a different assay format (e.g., a binding assay vs. an activity assay).
Issue 2: Unexpected Cytotoxicity in Cell-Based Assays
Possible Cause Troubleshooting Steps
Off-Target Toxicity: The compound may be inhibiting a protein essential for cell survival.1. Identify Potential Off-Targets: Use kinase profiling and other off-target screening panels to identify potential culprits. 2. Validate the Off-Target: Use target knockdown (e.g., siRNA) or a selective inhibitor for the suspected off-target to see if it phenocopies the cytotoxicity. 3. SAR for Reduced Toxicity: Synthesize and test analogs to identify modifications that reduce cytotoxicity while maintaining on-target potency.
Compound Instability/Degradation: The compound may be degrading into a more toxic species in the cell culture media.1. Assess Compound Stability: Use analytical techniques like HPLC to determine the stability of your compound in your experimental conditions over time. 2. Fresh Preparations: Always use freshly prepared solutions of your compound for experiments.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Maintain Low Solvent Concentration: Ensure the final concentration of the solvent is consistent across all treatments and is at a non-toxic level (typically <0.5%). 2. Include Vehicle Controls: Always include a vehicle-only control to assess the effect of the solvent on your cells.

Quantitative Data

A critical step in characterizing 5H-dibenzo[a,d]cycloheptene derivatives is to quantify their potency and selectivity. The following table presents a hypothetical example of data that should be generated for a lead compound and its analogs. This data is essential for making informed decisions about which compounds to advance.

CompoundOn-Target IC50 (nM) (e.g., p38α)Off-Target 1 IC50 (nM) (e.g., Kinase X)Off-Target 2 IC50 (nM) (e.g., GPCR Y)Selectivity Ratio (Off-Target 1 / On-Target)
Lead Compound 50500>10,00010
Analog 1 755,000>10,00067
Analog 2 402008,0005
Analog 3 100>10,000>10,000>100

Note: This table is for illustrative purposes. Actual data should be generated through rigorous experimental testing.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This protocol outlines a common method for assessing the selectivity of a compound against a panel of kinases.

Materials:

  • Kinase panel (recombinant kinases)

  • Corresponding kinase-specific peptide substrates

  • [γ-³³P]ATP

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Test compound (serially diluted in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mixture by adding the kinase, peptide substrate, and assay buffer to each well of a 96-well plate.

  • Add the test compound or controls (DMSO vehicle, positive control) to the appropriate wells.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding an equal volume of 3% phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if a compound binds to its intended target in a cellular context.[1][10]

Materials:

  • Cells expressing the target protein

  • Test compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Thermal cycler

  • Western blotting reagents and equipment

  • Antibody specific to the target protein

Procedure:

  • Treat cultured cells with the test compound or DMSO for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration.

  • Analyze the amount of soluble target protein in each sample by Western blotting using a target-specific antibody.

  • Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

Signaling Pathway

Below is a simplified representation of the p38 MAPK signaling pathway, a common target for 5H-dibenzo[a,d]cycloheptene derivatives. Off-target effects on other kinases can lead to the activation or inhibition of unintended parallel pathways.

p38_pathway stress Stress Stimuli (e.g., Cytokines, UV) mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mkk MKK3/6 mapkkk->mkk p38 p38 MAPK mkk->p38 mk2 MK2/3 p38->mk2 transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors inflammatory_response Inflammatory Response mk2->inflammatory_response transcription_factors->inflammatory_response off_target_kinase Off-Target Kinase unintended_pathway Unintended Pathway off_target_kinase->unintended_pathway inhibitor 5H-dibenzo[a,d]cycloheptene Derivative inhibitor->p38 On-Target Inhibition inhibitor->off_target_kinase Off-Target Inhibition

Caption: p38 MAPK signaling pathway and potential off-target inhibition.

Experimental Workflow

This diagram illustrates a typical workflow for identifying and characterizing off-target effects of a 5H-dibenzo[a,d]cycloheptene derivative.

experimental_workflow start Start: Compound of Interest primary_screen Primary On-Target Assay (e.g., p38α biochemical assay) start->primary_screen off_target_screen Broad Off-Target Screening (Kinase, GPCR, Ion Channel Panels) primary_screen->off_target_screen hit_validation Hit Validation (Dose-Response) off_target_screen->hit_validation cellular_assays Cell-Based Assays (Phenotypic, Cytotoxicity) hit_validation->cellular_assays target_validation On-Target Validation in Cells (CETSA, Knockdown) cellular_assays->target_validation sar Structure-Activity Relationship (SAR) Optimization target_validation->sar sar->primary_screen Iterate end Selective Compound sar->end

Caption: Workflow for assessing on- and off-target activities.

Troubleshooting Logic

This decision tree provides a logical approach to troubleshooting unexpected cellular activity.

troubleshooting_logic start Unexpected Cellular Activity Observed q1 Does a structurally different inhibitor of the same target cause the same effect? start->q1 a1_yes Likely On-Target Effect q1->a1_yes Yes q2 Does a target knockdown/knockout phenocopy the effect? q1->q2 No a2_yes Strong Evidence for On-Target Effect q2->a2_yes Yes a2_no Likely Off-Target Effect q2->a2_no No q3 Does an inactive analog cause the same effect? a2_no->q3 a3_yes Likely due to non-specific toxicity or compound properties q3->a3_yes Yes a3_no Proceed to Off-Target Identification q3->a3_no No

Caption: Decision tree for troubleshooting unexpected cellular activity.

References

Technical Support Center: Refinement of Extraction Protocols for Amitriptyline Metabolites from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of amitriptyline and its metabolites from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting amitriptyline and its metabolites from plasma?

A1: The three primary methods for extracting amitriptyline and its metabolites from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Each technique offers distinct advantages and disadvantages concerning recovery rates, extract cleanliness, and the potential for matrix effects in subsequent analyses like LC-MS/MS.[1]

Q2: I am experiencing low recovery of my target analytes. What are the likely causes?

A2: Low recovery can stem from several factors including:

  • Suboptimal pH: The pH of the plasma sample is critical, especially for LLE. Amitriptyline and its metabolites are basic compounds, and a basic pH (>9) is required to ensure they are in their non-ionized, more organic-soluble form.[1]

  • Inappropriate Solvent Selection (LLE): The choice of organic solvent in LLE is crucial. Solvents like hexane, ethyl acetate, or methyl t-butyl ether are commonly used, and their efficiency can vary depending on the specific metabolite.[1]

  • Inefficient SPE Sorbent or Protocol: The selection of the SPE sorbent (e.g., C18, mixed-mode cation exchange) and strict adherence to the conditioning, loading, washing, and elution steps are vital for good recovery.[1]

  • Analyte Adsorption: Amitriptyline and its metabolites can adsorb to glass and plastic surfaces. Using polypropylene tubes or silanized glassware can help mitigate this issue.[1]

  • Analyte Degradation: Some metabolites, like amitriptyline N-oxide, can be unstable and may degrade during storage or extraction.[1]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge. To minimize them:

  • Optimize Sample Cleanup: SPE and LLE generally provide cleaner extracts than protein precipitation, reducing the co-elution of interfering substances from the plasma matrix.[2]

  • Chromatographic Separation: Fine-tuning the chromatographic conditions can help separate the analytes from matrix components that may co-elute and cause interference.[2]

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of the target analytes.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.

Q4: Can I use protein precipitation for sample cleanup? What are the key considerations?

A4: Yes, protein precipitation is a simple and rapid method for sample preparation. Acetonitrile is a commonly used precipitating agent.[3][4] Key considerations include:

  • Solvent-to-Plasma Ratio: A ratio of 3:1 (acetonitrile:plasma) is often effective for efficient protein removal.[3][4]

  • Incomplete Removal of Matrix Components: While effective at removing proteins, this method may not remove other matrix components like phospholipids, which can cause ion suppression in LC-MS/MS.[2]

  • Analyte Co-precipitation: There is a risk that the analytes of interest may co-precipitate with the plasma proteins, leading to lower recovery.

Troubleshooting Guides

Issue 1: Low Analyte Recovery
Potential CauseTroubleshooting Steps
Incorrect pH during LLE Ensure the plasma sample is basified to a pH > 9 using a suitable base (e.g., 1M NaOH) before extraction to keep the analytes in their non-ionized form.[1]
Suboptimal LLE Solvent Test different organic extraction solvents such as hexane:isoamyl alcohol, ethyl acetate, or methyl t-butyl ether to find the one that provides the best recovery for your specific metabolites.[1]
Inefficient SPE Elution Ensure the elution solvent is appropriate for the chosen SPE sorbent and the analytes. The volume of the elution solvent should also be sufficient to ensure complete elution.
Analyte Adsorption to Labware Use polypropylene tubes or silanized glassware to minimize surface adsorption.[1]
Incomplete Protein Precipitation Ensure a sufficient volume of cold acetonitrile is used (a 3:1 ratio to plasma is common) and that the sample is adequately vortexed and centrifuged to maximize protein removal.[4]
Issue 2: High Matrix Effects in LC-MS/MS
Potential CauseTroubleshooting Steps
Insufficient Sample Cleanup Consider switching from protein precipitation to a more rigorous cleanup method like SPE or LLE to better remove interfering matrix components.[2]
Co-elution of Phospholipids Optimize the chromatographic gradient to separate the analytes from the phospholipid elution zone.
Ion Source Contamination Clean the ion source of the mass spectrometer regularly to remove accumulated non-volatile matrix components.[2]
Inappropriate Internal Standard Use a stable isotope-labeled internal standard that closely mimics the behavior of the analyte during extraction and ionization to compensate for matrix effects.

Experimental Protocols

Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange

This protocol is effective for basic compounds like amitriptyline and its metabolites.

  • Sample Pre-treatment: To 200 µL of plasma, add an internal standard and 200 µL of 4% H₃PO₄. Vortex for 30 seconds.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash with 1 mL of 10 mM ammonium acetate, pH 6.0.

    • Wash with 1 mL of methanol to remove polar interferences.

  • Elution: Elute the analytes with two 250 µL aliquots of a freshly prepared solution of methanol containing 2% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable mobile phase for analysis.

Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To 1 mL of plasma in a glass centrifuge tube, add an internal standard.

  • pH Adjustment: Add 200 µL of 1.5 M NaOH to raise the pH to > 9. Vortex for 10 seconds.

  • Extraction: Add 5 mL of hexane:isoamyl alcohol (99:1 v/v).

  • Mixing: Vortex vigorously for 1 minute, then mix on a mechanical rotator for 20 minutes.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protein Precipitation (PPT)
  • Sample Preparation: Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Mixing: Vortex the mixture for 1-3 minutes.

  • Centrifugation: Centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

Quantitative Data Summary

The following tables summarize recovery data for amitriptyline and its metabolites using different extraction methods.

Table 1: Recovery Data for Solid-Phase Extraction (SPE)

AnalyteSPE SorbentRecovery (%)
AmitriptylineHydrophilic-Lipophilic Balance (HLB)85.3[5]
NortriptylineHydrophilic-Lipophilic Balance (HLB)88.4[5]
AmitriptylineBond Elut Certify (Mixed-Mode)59 - 84
NortriptylineBond Elut Certify (Mixed-Mode)59 - 84

Table 2: Recovery Data for Liquid-Liquid Extraction (LLE)

AnalyteExtraction SolventRecovery (%)
AmitriptylineHexane:isopropylic alcohol (95:5, v/v)>70[6]
NortriptylineHexane:isopropylic alcohol (95:5, v/v)>70[6]
E-10-hydroxyamitriptylineHexane:isopropylic alcohol (95:5, v/v)>70[6]
Z-10-hydroxyamitriptylineHexane:isopropylic alcohol (95:5, v/v)83.7[6]
E-10-hydroxynortriptylineHexane:isopropylic alcohol (95:5, v/v)37.4[6]
Amitriptylinetert-butyl methyl ether58[7]
Nortriptylinetert-butyl methyl ether47[7]

Table 3: Recovery Data for Other Extraction Methods

AnalyteExtraction MethodRecovery (%)
AmitriptylineCloud-Point Extraction (CPE)81.4 - 85.4[8]

Visualizations

SPE_Workflow cluster_plasma Plasma Sample cluster_pretreatment Pre-treatment cluster_spe Solid-Phase Extraction cluster_final Final Steps plasma 200 µL Plasma add_is Add Internal Standard plasma->add_is add_acid Add 4% H3PO4 add_is->add_acid vortex1 Vortex add_acid->vortex1 condition Condition Cartridge (Methanol, Water) vortex1->condition load Load Sample condition->load wash1 Wash 1 (Ammonium Acetate) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute (Methanol + 2% Formic Acid) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction (SPE).

LLE_Workflow cluster_plasma Plasma Sample cluster_extraction Extraction cluster_final Final Steps plasma 1 mL Plasma add_is Add Internal Standard plasma->add_is add_base Add 1.5 M NaOH (pH > 9) add_is->add_base add_solvent Add Extraction Solvent add_base->add_solvent vortex_mix Vortex & Mix add_solvent->vortex_mix centrifuge Centrifuge vortex_mix->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis Troubleshooting_Tree start Start: Low Analyte Signal check_recovery Is Analyte Recovery Low? start->check_recovery check_matrix Are Matrix Effects Present? check_recovery->check_matrix  No recovery_yes Low Recovery Confirmed check_recovery->recovery_yes  Yes matrix_yes Matrix Effects Confirmed check_matrix->matrix_yes  Yes solution_found Problem Resolved check_matrix->solution_found  No (Check Instrument) extraction_type Which Extraction Method? recovery_yes->extraction_type lle_issues Check LLE Parameters: - pH > 9? - Appropriate Solvent? - Sufficient Mixing? extraction_type->lle_issues LLE spe_issues Check SPE Parameters: - Correct Sorbent? - Proper Conditioning? - Optimized Wash/Elution? extraction_type->spe_issues SPE ppt_issues Check PPT Parameters: - Sufficient Acetonitrile? - Adequate Vortexing/ Centrifugation? extraction_type->ppt_issues PPT adsorption_issue Consider Analyte Adsorption: - Use Polypropylene/ Silanized Glassware lle_issues->adsorption_issue spe_issues->adsorption_issue ppt_issues->adsorption_issue adsorption_issue->solution_found cleanup_issue Improve Sample Cleanup: - Switch from PPT to SPE/LLE matrix_yes->cleanup_issue chromatography_issue Optimize Chromatography: - Adjust Gradient to Separate from Interferences cleanup_issue->chromatography_issue is_issue Use Stable Isotope-Labeled Internal Standard chromatography_issue->is_issue is_issue->solution_found

References

Technical Support Center: Analysis of Nortriptyline and its Metabolites by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of nortriptyline and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of nortriptyline that I should be monitoring in my mass spectrometry-based bioanalysis?

A1: The primary and most abundant active metabolites of nortriptyline in human plasma are the stereoisomers E-10-hydroxynortriptyline and Z-10-hydroxynortriptyline.[1][2][3] It is crucial to develop analytical methods capable of quantifying both the parent drug, nortriptyline, and these hydroxylated metabolites for a comprehensive pharmacokinetic assessment.[1][2][3][4]

Q2: What are matrix effects in the context of LC-MS/MS analysis of nortriptyline metabolites, and why are they a concern?

A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, serum, urine). This can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal). These effects are a significant concern as they can lead to inaccurate and imprecise quantification of nortriptyline and its metabolites, potentially compromising the integrity of study results.

Q3: What are the common sources of matrix effects in plasma or serum samples when analyzing nortriptyline and its metabolites?

A3: A primary source of matrix effects in plasma and serum samples are phospholipids from cell membranes. These molecules are often co-extracted with the analytes of interest and can cause significant ion suppression in electrospray ionization (ESI) mass spectrometry. Other endogenous components like salts, proteins, and other metabolites can also contribute to matrix effects.

Q4: How can I assess the presence and magnitude of matrix effects in my assay?

A4: The most common method for evaluating matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution (e-g., mobile phase). The ratio of these peak areas, known as the matrix factor (MF), indicates the extent of ion suppression or enhancement. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q5: What is the most effective way to compensate for matrix effects during the quantification of nortriptyline and its metabolites?

A5: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects. A SIL-IS, such as nortriptyline-d3, has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way. By using the peak area ratio of the analyte to the SIL-IS, variability due to ion suppression or enhancement can be effectively normalized, leading to more accurate and precise quantification.

Troubleshooting Guide

Problem 1: I am observing significant ion suppression for nortriptyline and its 10-hydroxy metabolites, leading to poor sensitivity.

  • Possible Cause: Inadequate removal of matrix components, particularly phospholipids, during sample preparation.

  • Solution:

    • Optimize Sample Preparation: If you are using a simple protein precipitation (PPT) method, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract.[5]

    • Phospholipid Removal: Incorporate a specific phospholipid removal step. This can be achieved using specialized SPE cartridges or 96-well plates designed for this purpose.

    • Chromatographic Separation: Adjust your LC method to better separate the analytes from the regions where matrix components elute. This may involve modifying the gradient, changing the column chemistry, or using a longer column.

    • Sample Dilution: If the concentration of your analytes is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components and lessen ion suppression.

Problem 2: My results show high variability between replicate injections and different sample lots.

  • Possible Cause: Inconsistent matrix effects from sample to sample.

  • Solution:

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, a SIL-IS is the most effective way to correct for sample-to-sample variations in matrix effects.

    • Improve Sample Preparation Consistency: Ensure that your sample preparation protocol is followed precisely for all samples to minimize variability in the final extracts.

    • Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to ensure that they are affected by the matrix in a similar way.

Problem 3: I am seeing interfering peaks at or near the retention times of my analytes.

  • Possible Cause: Co-elution of isobaric interferences from the matrix or metabolites.

  • Solution:

    • Enhance Chromatographic Resolution: Optimize your LC method to improve the separation of your analytes from the interfering peaks. This could involve adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity.

    • Refine Sample Cleanup: A more selective sample preparation method, such as a well-developed SPE protocol, can help to remove the specific interferences.

    • Optimize MS/MS Transitions: Ensure that your selected reaction monitoring (SRM) transitions are highly specific to your analytes and are not shared by any known interferences.

Quantitative Data Summary

The choice of sample preparation method significantly impacts the recovery of nortriptyline and its metabolites and the cleanliness of the final extract. The following table summarizes reported recovery data for different techniques.

AnalyteSample Preparation MethodMatrixRecovery (%)Reference
NortriptylineProtein PrecipitationHuman Plasma>90%[1][2]
E-10-hydroxynortriptylineProtein PrecipitationHuman Plasma>90%[1][2]
Z-10-hydroxynortriptylineProtein PrecipitationHuman Plasma>90%[1][2]
NortriptylineLiquid-Liquid ExtractionHuman Plasma47%[6]
NortriptylineSolid-Phase Extraction (HLB)Human Plasma88.4%[5]
NortriptylineSalt-Assisted LLEHuman Serum90-97%

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Nortriptyline and 10-Hydroxy Metabolites in Human Plasma

This protocol is a rapid and simple method for sample preparation, suitable for high-throughput analysis.

  • Materials:

    • Human plasma samples

    • Acetonitrile (ACN), HPLC grade

    • Internal standard solution (e.g., nortriptyline-d3 in methanol)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Nortriptyline in Human Plasma

LLE provides a cleaner extract compared to PPT by partitioning the analytes into an organic solvent.

  • Materials:

    • Human plasma samples

    • 0.5 M Sodium Hydroxide (NaOH)

    • Methyl tert-butyl ether (MTBE)

    • Internal standard solution

    • Glass centrifuge tubes (15 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • To 1 mL of plasma in a 15 mL glass centrifuge tube, add 50 µL of internal standard solution.

    • Add 200 µL of 0.5 M NaOH to basify the sample.

    • Add 5 mL of MTBE.

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Nortriptyline and Metabolites in Human Serum

SPE offers high selectivity and can significantly reduce matrix effects by using a solid sorbent to retain and elute the analytes.

  • Materials:

    • Human serum samples

    • SPE cartridges (e.g., Oasis HLB)

    • Methanol, HPLC grade

    • Deionized water

    • 5% Methanol in water

    • Internal standard solution

    • SPE vacuum manifold

  • Procedure:

    • To 500 µL of serum, add 50 µL of internal standard solution and vortex.

    • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

    • Equilibration: Pass 1 mL of deionized water through the cartridge.

    • Loading: Load the pre-treated serum sample onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase for analysis.

Visualizations

Matrix_Effect_Troubleshooting start Poor Sensitivity or High Variability Observed check_is Using Stable Isotope- Labeled Internal Standard? start->check_is implement_is Implement SIL-IS check_is->implement_is No assess_matrix Assess Matrix Effect (Post-Extraction Spike) check_is->assess_matrix Yes implement_is->assess_matrix matrix_present Significant Matrix Effect Present? assess_matrix->matrix_present optimize_sample_prep Optimize Sample Preparation (LLE, SPE, PLR) matrix_present->optimize_sample_prep Yes end Assay Performance Acceptable matrix_present->end No optimize_chromatography Optimize Chromatography (Gradient, Column) optimize_sample_prep->optimize_chromatography re_evaluate Re-evaluate Assay Performance optimize_chromatography->re_evaluate re_evaluate->matrix_present

Caption: Troubleshooting workflow for addressing poor sensitivity or high variability.

Sample_Preparation_Selection start Goal: Analyze Nortriptyline & Metabolites in Plasma/Serum throughput High Throughput Needed? start->throughput ppt Protein Precipitation (PPT) throughput->ppt Yes cleanliness High Sample Cleanliness Required? throughput->cleanliness No ppt->cleanliness lle Liquid-Liquid Extraction (LLE) cleanliness->lle Yes spe Solid-Phase Extraction (SPE) cleanliness->spe Yes end Selected Sample Preparation Method cleanliness->end No plr Consider Phospholipid Removal (PLR) Step lle->plr spe->plr plr->end

Caption: Decision tree for selecting an appropriate sample preparation method.

Nortriptyline_Metabolism Amitriptyline Amitriptyline Nortriptyline Nortriptyline (Parent Drug) Amitriptyline->Nortriptyline Demethylation (CYP2C19) E_OH_Nortriptyline E-10-hydroxynortriptyline (Metabolite) Nortriptyline->E_OH_Nortriptyline Hydroxylation (CYP2D6) Z_OH_Nortriptyline Z-10-hydroxynortriptyline (Metabolite) Nortriptyline->Z_OH_Nortriptyline Hydroxylation (CYP2D6)

Caption: Simplified metabolic pathway of nortriptyline.

References

improving the selectivity of assays for 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays targeting 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol, a key metabolite of amitriptyline. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selectivity and performance of their analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Poor Chromatographic Resolution and Peak Tailing

Question: I am observing poor separation and significant peak tailing for this compound and its related compounds in my HPLC analysis. What are the likely causes and how can I improve the chromatography?

Answer: Poor resolution and peak tailing are common challenges when analyzing tricyclic compounds due to their structural similarities and potential for secondary interactions with the stationary phase. Here are several factors to investigate:

  • Mobile Phase Composition: The organic modifier content and pH of the mobile phase are critical for achieving optimal separation.

    • Organic Modifier: Increasing the percentage of the organic modifier (e.g., acetonitrile) can shorten the run time, but may also compromise resolution if not carefully optimized. A study on the separation of amitriptyline and nortriptyline found that a mobile phase of 35% acetonitrile and 65% phosphate buffer at pH 5.6 provided optimal chromatographic outcomes.[1]

    • pH: The pH of the mobile phase influences the ionization state of the analytes. For basic compounds like tricyclic antidepressants and their metabolites, a slightly acidic to neutral pH is often employed to ensure consistent retention and good peak shape on reversed-phase columns.

  • Column Chemistry: The choice of stationary phase is crucial. A C18 column is commonly used for the separation of these compounds.[2][3] However, if issues persist, consider a column with a different chemistry or a smaller particle size for higher efficiency.

  • Flow Rate: While a higher flow rate can reduce analysis time, it can also lead to decreased resolution. Optimization of the flow rate is necessary to balance speed and separation efficiency.

  • Sample Preparation: Inadequate sample cleanup can introduce matrix components that interfere with the chromatography. Ensure your sample preparation method, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is effectively removing interfering substances.

FAQ 2: Low Assay Sensitivity and High Limits of Detection (LOD)

Question: My assay for this compound is not sensitive enough for my application, and the LOD/LOQ are too high. How can I enhance the sensitivity?

Answer: Achieving low detection limits is often necessary for therapeutic drug monitoring and pharmacokinetic studies. Consider the following strategies to improve sensitivity:

  • Detection Method:

    • Mass Spectrometry (MS): Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers significantly higher sensitivity and selectivity compared to UV detection.[1][2] Operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode enhances specificity and sensitivity.

    • UV Detection: If using UV detection, ensure the wavelength is set to the absorbance maximum of the analyte. For amitriptyline and its metabolites, detection is often performed around 240 nm or 254 nm.[1]

  • Sample Preparation and Concentration:

    • Solid-Phase Extraction (SPE): SPE can be used to not only clean up the sample but also to concentrate the analyte. Eluting the analyte in a small volume of solvent can significantly increase its concentration before injection.

    • Evaporation and Reconstitution: After extraction, the solvent can be evaporated and the residue reconstituted in a smaller volume of mobile phase.

  • Injection Volume: Increasing the injection volume can lead to a larger signal, but be mindful that it can also affect peak shape and resolution if the injection solvent is much stronger than the mobile phase.

FAQ 3: Interference from Structurally Similar Metabolites

Question: I am having difficulty distinguishing this compound from other amitriptyline metabolites, such as nortriptyline and their hydroxylated forms. How can I improve the selectivity of my assay?

Answer: Selectivity is a major challenge due to the close structural similarity of amitriptyline and its metabolites.[1] Here are key strategies to enhance selectivity:

  • Chromatographic Separation:

    • Gradient Elution: Employing a gradient elution program in your HPLC or LC-MS/MS method can provide the necessary resolving power to separate closely eluting compounds.

    • Column Selection: A high-resolution column with a smaller particle size (e.g., UPLC) can significantly improve the separation of structurally similar analytes.

  • Mass Spectrometry:

    • Tandem MS (MS/MS): LC-MS/MS is the preferred method for achieving high selectivity. By monitoring specific precursor-to-product ion transitions for each analyte, you can differentiate between compounds with the same molecular weight (isobars).[2]

  • Sample Preparation:

    • Derivatization: In some cases, derivatization can be used to alter the chromatographic properties of the analytes, potentially improving their separation.[4] For gas chromatography (GC) analysis, derivatization is often necessary to increase volatility and thermal stability.[5]

    • Selective Extraction: Optimize your SPE or LLE method to selectively isolate the target analyte from its metabolites. This can be achieved by carefully selecting the sorbent material, wash solvents, and elution solvents.

FAQ 4: Matrix Effects in LC-MS/MS Analysis

Question: I am observing signal suppression or enhancement in my LC-MS/MS assay, which I suspect is due to matrix effects. How can I mitigate this?

Answer: Matrix effects, caused by co-eluting endogenous components from the biological sample, can significantly impact the accuracy and precision of LC-MS/MS assays.[6] Here are some approaches to minimize matrix effects:

  • Effective Sample Preparation:

    • Solid-Phase Extraction (SPE): SPE is generally more effective than protein precipitation at removing matrix components. Mixed-mode SPE cartridges can provide enhanced cleanup for complex matrices.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective in reducing matrix effects. Careful selection of the extraction solvent is key.

  • Chromatographic Separation: Ensure that the target analyte is chromatographically separated from the bulk of the matrix components. A good separation can prevent co-elution and minimize ion suppression.

  • Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) if available. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

  • Dilution: Diluting the sample extract before injection can reduce the concentration of interfering matrix components. However, this may also reduce the analyte concentration, potentially impacting sensitivity.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the quantification of amitriptyline and its metabolites.

Table 1: LC-MS/MS Method Performance

ParameterPerformance CharacteristicsReference
Linearity Range0.5 - 400 ng/mL (r² > 0.999)[2]
AccuracyIntra-day and Inter-day: Within 10.0%[1]
PrecisionIntra-day and Inter-day: Within 10.0%[1]
Lower Limit of Quantification (LLOQ)0.5 ng/mL for all analytes[2]
Recovery85.3%[1]
Run Time6 minutes[2]

Table 2: HPLC-UV Method Performance

ParameterPerformance CharacteristicsReference
Linearity Range10 - 50 µg/mL (r² = 0.9978)[5]
Accuracy (% Recovery)99.0 - 100.9%[5]
Precision (%RSD)< 2%[1]
Lower Limit of Detection (LOD)5 ng/mL[7]
Lower Limit of Quantification (LOQ)5 ng/mL[7]

Experimental Protocols

Detailed Methodology: LC-MS/MS for Amitriptyline and its Metabolites

This protocol is a representative example for the simultaneous determination of amitriptyline, nortriptyline, and their hydroxy-metabolites in human serum.[2]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of serum sample, add an internal standard solution (deuterated amitriptyline and nortriptyline).

  • Add 240 µL of a cold organic solvent mixture (e.g., Methanol:Acetonitrile, 3:1, v/v) to precipitate proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.

  • Transfer the supernatant to a clean tube and dilute with an appropriate solvent if necessary.

  • Inject an aliquot of the final solution into the LC-MS/MS system.

2. Chromatographic Conditions

  • System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: ACE C18 column (or equivalent).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 2 mM ammonium formate, pH 3).

  • Flow Rate: Optimized for the specific column dimensions (e.g., 0.4 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

3. Mass Spectrometry Conditions

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

Visualizations

Diagrams of Experimental Workflows and Concepts

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Serum) add_is Add Internal Standard sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection dilution Dilution (Optional) supernatant_collection->dilution hplc HPLC Separation (C18 Column) dilution->hplc Injection msms Tandem MS Detection (MRM) hplc->msms quantification Quantification msms->quantification reporting Reporting Results quantification->reporting

Caption: A typical experimental workflow for the analysis of this compound using LC-MS/MS.

selectivity_concept cluster_analytes Structurally Similar Analytes cluster_assay Analytical Method target Target Analyte (Metabolite A) non_selective Non-Selective Assay (e.g., some Immunoassays) target->non_selective selective Selective Assay (e.g., LC-MS/MS) target->selective interferent1 Parent Drug (Amitriptyline) interferent1->non_selective interferent2 Other Metabolite (Nortriptyline) interferent2->non_selective result_non_selective result_non_selective non_selective->result_non_selective Inaccurate Result (Cross-Reactivity) result_selective result_selective selective->result_selective Accurate Result

Caption: Conceptual diagram illustrating the importance of assay selectivity in distinguishing the target analyte from structurally similar compounds.

References

Technical Support Center: Optimization of Dosing Regimens for In Vivo Studies of Antidepressant Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dosing regimens for in vivo studies of antidepressant metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing high variability in the behavioral effects of our antidepressant metabolite. What could be the cause and how can we troubleshoot this?

A1: High variability in behavioral outcomes is a common challenge in preclinical studies. Several factors could be contributing to this issue:

  • Pharmacokinetic Variability: Differences in absorption, distribution, metabolism, and excretion (ADME) of the metabolite among individual animals can lead to varying exposures at the target site.

    • Troubleshooting:

      • Conduct a pilot pharmacokinetic (PK) study to determine the metabolite's half-life, time to maximum concentration (Tmax), and maximum concentration (Cmax). This will help in designing a dosing regimen that ensures consistent exposure.

      • Consider using a different route of administration (e.g., intravenous vs. oral) to bypass first-pass metabolism and reduce variability in absorption.

      • Ensure consistent food and water access, as this can affect drug absorption and metabolism.

  • Animal-Related Factors: The strain, age, and sex of the animals can influence their response to the metabolite.[1]

    • Troubleshooting:

      • Use a well-characterized and genetically stable animal strain.

      • Ensure all animals in the study are of the same age and sex, or account for these variables in your experimental design and data analysis.

      • Handle the animals consistently to minimize stress, which can impact behavioral readouts.

  • Experimental Procedure: Inconsistencies in the experimental setup can introduce variability.

    • Troubleshooting:

      • Standardize all experimental procedures, including the time of day for dosing and behavioral testing.

      • Ensure that all researchers involved in the study are following the same protocol precisely.

      • Blind the experimenters to the treatment groups to minimize bias in behavioral scoring.

Q2: Our antidepressant metabolite shows poor brain penetration. What strategies can we employ to improve its central nervous system (CNS) exposure?

A2: Poor brain penetration is a significant hurdle for CNS drug development. The blood-brain barrier (BBB) actively restricts the entry of many compounds. Here are some strategies to address this:

  • Formulation Strategies:

    • Nanoparticle Delivery: Encapsulating the metabolite in lipid-based nanocarriers can enhance its ability to cross the BBB.

    • Prodrug Approach: Modify the chemical structure of the metabolite to create a more lipophilic prodrug that can cross the BBB and then be converted to the active metabolite within the CNS.

  • Route of Administration:

    • Intranasal Delivery: This route can bypass the BBB to some extent by allowing direct access to the CNS.

    • Intracerebroventricular (ICV) Injection: While invasive, direct injection into the brain ventricles ensures the metabolite reaches the CNS. This is often used in early-stage research to confirm target engagement.

  • Co-administration with P-glycoprotein (P-gp) Inhibitors: P-gp is an efflux transporter at the BBB that actively pumps many drugs out of the brain.

    • Caution: Co-administration of a P-gp inhibitor can increase the brain concentration of the metabolite, but it can also lead to systemic toxicity and drug-drug interactions. This approach requires careful dose optimization and toxicity monitoring.

Q3: We are observing signs of toxicity (e.g., weight loss, lethargy) in our animal models at doses required for efficacy. How can we optimize the dosing regimen to reduce toxicity?

A3: Balancing efficacy and toxicity is a critical aspect of in vivo studies. Here are some approaches to mitigate toxicity:

  • Dose Fractionation: Instead of a single high dose, administer the total daily dose in two or more smaller doses. This can help maintain therapeutic concentrations while avoiding high peak concentrations that may be associated with toxicity.

  • Route of Administration: The route of administration can significantly impact the toxicity profile. For example, oral administration may lead to gastrointestinal toxicity, which could be avoided with parenteral administration.

  • Slower Infusion Rate: For intravenous administration, a slower infusion rate can prevent rapid spikes in plasma concentration and reduce the risk of acute toxicity.

  • Formulation Modification: Using a sustained-release formulation can provide a more constant level of the metabolite over time, potentially reducing peak concentration-related toxicity.

  • Supportive Care: Ensure animals have easy access to food and water, and monitor them closely for any signs of distress.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for some common antidepressant metabolites. This data can be used as a starting point for designing in vivo studies. Note that these values can vary depending on the animal species and experimental conditions.

MetaboliteParent DrugHalf-life (t½) in HumansNotes
NorfluoxetineFluoxetine7 to 15 days[2][3]Active metabolite with a longer half-life than the parent drug.[4]
DesmethylsertralineSertraline~66 hoursConsidered to have minimal clinical effect due to significantly lower potency than sertraline.[5]
DesvenlafaxineVenlafaxine~11 hoursActive metabolite, also marketed as an antidepressant itself.
N-desmethylcitalopramCitalopram~50 hoursLess active than the parent compound.
NortriptylineAmitriptyline18 to 44 hoursActive metabolite, also used as an antidepressant.
DesipramineImipramine12 to 24 hoursActive metabolite, also used as an antidepressant.

Note: The half-life of metabolites can be influenced by factors such as genetic polymorphisms in metabolizing enzymes (e.g., CYP2D6, CYP2C19).[6]

Experimental Protocols

Protocol 1: Assessment of Antidepressant-like Activity using the Forced Swim Test (FST) in Rats

This protocol is adapted from established methods for assessing antidepressant efficacy.[1][7][8][9][10]

Objective: To evaluate the antidepressant-like effects of a metabolite by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.

Materials:

  • Cylindrical container (40-60 cm height, 20 cm diameter)

  • Water (23-25°C)

  • Video recording equipment

  • Animal handling and housing facilities

  • Test metabolite and vehicle control

Procedure:

  • Habituation: Handle the rats for a few minutes daily for at least 4 days prior to the test to reduce stress.

  • Pre-test Session (Day 1):

    • Fill the cylinder with water to a depth of 30 cm.

    • Gently place each rat into the cylinder for a 15-minute swim session.

    • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

  • Test Session (Day 2):

    • Administer the test metabolite or vehicle control at the predetermined time before the test session (this timing should be based on the metabolite's pharmacokinetic profile).

    • 24 hours after the pre-test, place the rat back into the swim cylinder for a 5-minute session.

    • Record the entire 5-minute session for later analysis.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment groups, should score the video recordings.

    • Score the following behaviors:

      • Immobility: The rat makes only the necessary movements to keep its head above water.

      • Swimming: The rat is making active swimming motions, moving around the cylinder.

      • Climbing: The rat is making active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.

    • The primary endpoint is the duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.

Protocol 2: Tail Vein Injection in Mice for Pharmacokinetic Studies

This protocol provides a step-by-step guide for intravenous administration of a test substance via the lateral tail vein in mice.[11][12][13][14][15]

Objective: To administer a precise dose of an antidepressant metabolite directly into the systemic circulation for pharmacokinetic analysis.

Materials:

  • Mouse restrainer

  • Heat lamp or warming pad

  • Sterile syringes (e.g., 27-30 gauge insulin syringes)

  • 70% ethanol

  • Gauze

  • Test metabolite solution

Procedure:

  • Animal Preparation:

    • Place the mouse in a restrainer.

    • Warm the tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins. Be careful not to overheat the animal.

  • Vein Visualization and Preparation:

    • Gently wipe the tail with 70% ethanol to clean the injection site and improve vein visualization.

    • Position the tail so that one of the lateral veins is clearly visible.

  • Injection:

    • Hold the syringe with the needle bevel facing up.

    • Insert the needle into the vein at a shallow angle (approximately 10-20 degrees).

    • You may see a small flash of blood in the hub of the needle upon successful entry.

    • Slowly inject the solution. There should be no resistance. If you feel resistance or see a bleb forming under the skin, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the tail.

  • Post-Injection:

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Brain Tissue Harvesting for Metabolite Analysis

This protocol outlines the procedure for collecting brain tissue from rodents for the quantification of antidepressant metabolites.[16][17][18][19][20]

Objective: To rapidly collect and preserve brain tissue to ensure the accurate measurement of metabolite concentrations.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical scissors and forceps

  • Rodent brain matrix (optional, for precise sectioning)

  • Liquid nitrogen or dry ice

  • Cryovials for sample storage

Procedure:

  • Anesthesia and Euthanasia:

    • Anesthetize the animal deeply with isoflurane.

    • Perform euthanasia by an approved method, such as decapitation or cervical dislocation.

  • Brain Extraction:

    • Quickly expose the skull by making a midline incision in the scalp.

    • Use surgical scissors to carefully cut away the skull and expose the brain.

    • Gently scoop the brain out of the cranial cavity using a small spatula or forceps.

  • Dissection (Optional):

    • If specific brain regions are of interest (e.g., prefrontal cortex, hippocampus), place the brain on a cold surface or in a brain matrix for dissection.

    • Dissect the desired regions quickly to minimize post-mortem changes in metabolite levels.

  • Flash Freezing:

    • Immediately place the whole brain or dissected regions into a cryovial and flash-freeze in liquid nitrogen or on dry ice. This is a critical step to halt metabolic activity and prevent degradation of the metabolite.

  • Storage:

    • Store the frozen samples at -80°C until analysis.

Visualizations

Signaling Pathway Diagrams

Antidepressant_Metabolite_Action Metabolite Metabolite SERT SERT Metabolite->SERT Inhibition Serotonin_vesicle Serotonin_vesicle Serotonin_cleft Serotonin_cleft Serotonin_vesicle->Serotonin_cleft Release Serotonin_cleft->SERT Reuptake Receptor Receptor Serotonin_cleft->Receptor Binding Signaling Signaling Receptor->Signaling Activation

mTOR_Signaling_Pathway Antidepressant Antidepressant Metabolite BDNF BDNF Antidepressant->BDNF Increases TrkB TrkB BDNF->TrkB Activates PI3K PI3K TrkB->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K Activates eIF4E eIF4E mTORC1->eIF4E Inhibits Synaptogenesis Synaptogenesis p70S6K->Synaptogenesis eIF4E->Synaptogenesis

Experimental Workflow Diagram

experimental_workflow start Hypothesis: Metabolite has antidepressant activity pk_study Pilot Pharmacokinetic (PK) Study (Determine Dose & Regimen) start->pk_study dose_ranging Dose-Ranging Toxicity Study pk_study->dose_ranging efficacy_study Efficacy Study (e.g., Forced Swim Test) dose_ranging->efficacy_study behavioral_analysis Behavioral Data Analysis efficacy_study->behavioral_analysis tissue_collection Brain Tissue Collection efficacy_study->tissue_collection data_integration Data Integration & Correlation Analysis behavioral_analysis->data_integration metabolite_quant Metabolite Quantification (e.g., LC-MS/MS) tissue_collection->metabolite_quant metabolite_quant->data_integration conclusion Conclusion on Efficacy & Dosing Regimen data_integration->conclusion

References

Validation & Comparative

A Comparative Analysis of Amitriptyline and Nortriptyline Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the metabolic profiles of tricyclic antidepressants is crucial for optimizing therapeutic strategies and developing novel pharmaceutical agents. This guide provides a detailed comparative analysis of the metabolites of two commonly prescribed tricyclic antidepressants, amitriptyline and nortriptyline.

Amitriptyline, a tertiary amine, and its primary active metabolite, nortriptyline, a secondary amine, are both integral to the treatment of depression and other conditions.[1] Their clinical efficacy and side-effect profiles are intrinsically linked to their complex metabolism, primarily orchestrated by the polymorphic cytochrome P450 enzymes, CYP2C19 and CYP2D6.[2][3] This guide delves into the metabolic pathways, quantifies the resulting metabolites, and outlines the experimental protocols for their analysis, offering a valuable resource for in-depth pharmacological studies.

Metabolic Pathways and Key Enzymes

Amitriptyline undergoes extensive first-pass metabolism in the liver.[4] The initial and most significant metabolic step is N-demethylation, predominantly catalyzed by CYP2C19, which converts amitriptyline to its active metabolite, nortriptyline.[2][5][6] Both amitriptyline and nortriptyline are further metabolized through hydroxylation at the 10-position of the dibenzocycloheptene ring, a reaction primarily mediated by CYP2D6.[2][7] This hydroxylation results in the formation of (E)- and (Z)-10-hydroxyamitriptyline and (E)- and (Z)-10-hydroxynortriptyline.[8] The (E)-10-hydroxy metabolites are generally the major products.[8] These hydroxylated metabolites can then undergo glucuronide conjugation, facilitating their excretion.[3]

Nortriptyline, when administered directly, follows a similar metabolic path of hydroxylation by CYP2D6 to form 10-hydroxynortriptyline, which is its main metabolite.[9][10]

Metabolic_Pathway Metabolic Pathways of Amitriptyline and Nortriptyline Amitriptyline Amitriptyline Nortriptyline Nortriptyline Amitriptyline->Nortriptyline CYP2C19 (N-demethylation) Hydroxyamitriptyline (E/Z)-10-Hydroxyamitriptyline Amitriptyline->Hydroxyamitriptyline CYP2D6 (Hydroxylation) Hydroxynortriptyline (E/Z)-10-Hydroxynortriptyline Nortriptyline->Hydroxynortriptyline CYP2D6 (Hydroxylation) Glucuronides_A Glucuronide Conjugates Hydroxyamitriptyline->Glucuronides_A UGT Glucuronides_N Glucuronide Conjugates Hydroxynortriptyline->Glucuronides_N UGT Excretion Excretion Glucuronides_A->Excretion Glucuronides_N->Excretion Experimental_Workflow General Experimental Workflow for Metabolite Analysis Sample Plasma/Serum Sample Spiking Spike with Internal Standard Sample->Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Derivatization Derivatization (optional for GC-MS) Extraction->Derivatization Analysis Chromatographic Separation (HPLC, GC, or LC) Derivatization->Analysis Detection Detection (UV, MS, or MS/MS) Analysis->Detection Quantification Data Analysis and Quantification Detection->Quantification Signaling_Pathway Simplified Synaptic Action of Amitriptyline/Nortriptyline Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Neurotransmitters 5-HT & NE Presynaptic->Neurotransmitters Release SynapticCleft Synaptic Cleft SERT SERT SynapticCleft->SERT Reuptake NET NET SynapticCleft->NET Reuptake Receptor5HT 5-HT Receptor SynapticCleft->Receptor5HT Bind ReceptorNE NE Receptor SynapticCleft->ReceptorNE Bind Receptor5HT->Postsynaptic Signal ReceptorNE->Postsynaptic Signal Drug Amitriptyline/ Nortriptyline Drug->SERT Inhibit Drug->NET Inhibit

References

Comparative Analysis of the Predicted Biological Activity of Synthetic 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted biological activity of the synthetic compound 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol. Due to a lack of direct experimental data for this specific molecule, this report leverages data from its closest structural analogs: the well-characterized tricyclic antidepressants (TCAs) amitriptyline, nortriptyline, and imipramine. The structural similarity suggests that the synthetic compound will likely share a comparable mechanism of action, primarily the inhibition of serotonin and norepinephrine reuptake, alongside interactions with various other receptors.

Introduction to this compound

This compound is a tertiary amine with a tricyclic dibenzocycloheptene core structure. This scaffold is the hallmark of several TCAs, a class of drugs historically used in the management of major depressive disorder and other conditions. The primary therapeutic action of TCAs is attributed to their ability to block the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) by inhibiting their respective transporters, SERT and NET. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[1]

However, the clinical profile of TCAs is also defined by their affinity for other receptors, which contributes to their side effects. These off-target interactions typically include antagonism of muscarinic acetylcholine receptors (mAChR), histamine H1 receptors, and α1-adrenergic receptors.[1] Given its structure, it is hypothesized that this compound will exhibit a similar pharmacological profile.

Comparative Biological Activity Data

The following tables summarize the in vitro binding affinities (Ki, in nM) of amitriptyline, nortriptyline, and imipramine for the primary targets (SERT and NET) and key off-target receptors. Lower Ki values indicate higher binding affinity.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundSerotonin Transporter (SERT)Norepinephrine Transporter (NET)
Amitriptyline2050
Nortriptyline--
Imipramine0.1454

Data sourced from Psych Scene Hub.[2] Note: Specific Ki values for Nortriptyline at SERT and NET were not consistently available in the searched literature in a comparable format.

Table 2: Off-Target Receptor Binding Affinities (Ki, nM)

CompoundMuscarinic M1 ReceptorHistamine H1 Receptorα1-Adrenergic Receptor
Amitriptyline11-240.5-1.14.4
Nortriptyline---
Imipramine---

Data for Amitriptyline sourced from MedchemExpress.[3] Note: Comprehensive and directly comparable Ki values for Nortriptyline and Imipramine at these specific off-target receptors were not available in the initial search results.

Signaling Pathway and Experimental Workflow

To understand the biological context and the methods used to generate the comparative data, the following diagrams illustrate the presumed signaling pathway and a typical experimental workflow.

TCA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT NET NET 5HT_NE_Vesicle 5-HT & NE Vesicles 5HT 5-HT 5HT_NE_Vesicle->5HT Release NE NE 5HT_NE_Vesicle->NE Release 5HT->SERT Reuptake Postsynaptic_Receptors Postsynaptic Receptors 5HT->Postsynaptic_Receptors Binding NE->NET Reuptake NE->Postsynaptic_Receptors Binding Signaling_Cascade Signaling Cascade Postsynaptic_Receptors->Signaling_Cascade Activation TCA Tricyclic Antidepressant TCA->SERT Inhibition TCA->NET Inhibition

TCA Mechanism of Action

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Source Prepare Receptor Source (e.g., cell membranes) Incubate Incubate Receptor, Radioligand, and Test Compound Together Receptor_Source->Incubate Radioligand Prepare Radioligand (Labeled Compound) Radioligand->Incubate Test_Compound Prepare Test Compound (Serial Dilutions) Test_Compound->Incubate Filter Separate Bound from Free Radioligand via Filtration Incubate->Filter Count Quantify Radioactivity on Filter Filter->Count Analyze Analyze Data to Determine IC50 and Ki Count->Analyze

Competitive Radioligand Binding Assay

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.[4][5]

Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor (e.g., SERT, NET, H1, M1, α1).

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]citalopram for SERT).

  • Test Compound: The unlabeled compound to be tested (e.g., this compound).

  • Assay Buffer: A buffer solution optimized for the binding reaction (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[6]

  • Wash Buffer: Cold assay buffer.[6]

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Preparation:

    • Thaw and resuspend the receptor-containing membrane preparation in assay buffer.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Dilute the radioligand to a final concentration at or below its dissociation constant (Kd).[6]

  • Incubation:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, the radioligand, and the membrane preparation.

    • Include control wells for total binding (no test compound) and non-specific binding (a high concentration of a known unlabeled ligand).

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]

  • Filtration:

    • Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[6][7]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

  • Quantification and Analysis:

    • Dry the filters and measure the radioactivity retained on them using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Neurotransmitter Reuptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a neurotransmitter into cells expressing the corresponding transporter.[1]

Materials:

  • Cell Line: A cell line engineered to express the transporter of interest (e.g., HEK293 cells expressing human SERT or NET).

  • Labeled Substrate: A radiolabeled or fluorescently tagged neurotransmitter or substrate analog (e.g., [³H]5-HT for SERT, [³H]norepinephrine for NET, or a fluorescent dye that mimics biogenic neurotransmitters).[8][9]

  • Test Compound: The compound to be evaluated.

  • Assay Buffer: A physiological buffer such as Hank's Balanced Salt Solution (HBSS) with HEPES.[8]

  • 96- or 384-well plates: Black, clear-bottom plates suitable for fluorescence or scintillation counting.

Procedure:

  • Cell Plating:

    • Seed the transporter-expressing cells into the microplate wells and allow them to adhere and form a confluent monolayer overnight.[8]

  • Compound Incubation:

    • Remove the culture medium and wash the cells with assay buffer.

    • Add the test compound at various concentrations to the wells and pre-incubate for a short period (e.g., 10-30 minutes) at 37°C.[8]

  • Uptake Initiation and Termination:

    • Add the labeled substrate to all wells to initiate the uptake process.

    • Allow the uptake to proceed for a defined period (e.g., 1-10 minutes) at room temperature or 37°C.[10]

    • For radiolabeled assays, terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Detection and Analysis:

    • For Radiometric Assays: Lyse the cells and measure the amount of radiolabeled substrate taken up using a scintillation counter.

    • For Fluorescent Assays: Measure the intracellular fluorescence using a fluorescence plate reader. Some kits include a masking dye to quench extracellular fluorescence, allowing for a no-wash, mix-and-read format.[9]

    • Calculate the percentage of inhibition of uptake for each concentration of the test compound compared to the control (no inhibitor).

    • Determine the IC50 value from the resulting concentration-response curve.

Conclusion

The synthetic compound this compound, based on its structural similarity to amitriptyline and other tricyclic antidepressants, is predicted to function as a monoamine reuptake inhibitor with potential activity at muscarinic, histaminic, and adrenergic receptors. The provided comparative data for its analogs offer a valuable framework for predicting its biological activity and potential side-effect profile. The detailed experimental protocols for radioligand binding and neurotransmitter reuptake assays serve as a guide for the empirical validation of these predicted activities. Further in vitro and in vivo studies are essential to fully characterize the pharmacological profile of this novel compound.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Tricyclic Antidepressant Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of analytical data is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of tricyclic antidepressant (TCA) metabolites, with a focus on the critical process of cross-validation. By presenting objective performance data and detailed experimental protocols, this document serves as a valuable resource for selecting and validating appropriate analytical techniques in therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology.

The analysis of tricyclic antidepressants and their active metabolites in biological matrices is crucial due to their narrow therapeutic index and potential for toxicity. The most commonly employed analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Cross-validation of these methods is essential to ensure that data generated by different techniques or in different laboratories are comparable and reliable.

Comparative Analysis of Analytical Method Performance

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the typical performance characteristics of the three primary methods used for the analysis of TCA metabolites, compiled from various validation studies.

Table 1: Performance Comparison of Analytical Methods for Tricyclic Antidepressant Metabolites

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) 1-10 ng/mL0.2-5 ng/mL0.03-0.1 ng/mL
Limit of Quantification (LOQ) 5-25 ng/mL0.5-10 ng/mL0.1-5 ng/mL
Linearity Range 25-1000 ng/mL10-2000 ng/mL0.1-400 ng/mL
Precision (%CV) < 15%< 15%< 15%
Accuracy (%Bias) ± 15%± 15%± 15%

Note: The values presented are typical and may vary depending on the specific analyte, matrix, and instrumentation.

Table 2: Validation Data for Selected Tricyclic Antidepressants and Metabolites by LC-MS/MS

AnalyteLLOQ (ng/mL)Linearity (ng/mL)Precision (%CV)Accuracy (%)Reference
Nortriptyline 0.20.2 - 40< 7.1 (< 16 at LLOQ)92 - 114[1]
Amitriptyline 1.025 - 400< 15%105.95 - 115.95[2]
Nortriptyline 1.025 - 400< 15%97.93 - 100.23[2]
Imipramine 1.025 - 400< 15%103.34 - 103.58[2]
Desipramine 1.025 - 400< 15%100.17 - 105.33[2]

LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation.

One study directly compared a newly developed UPLC-MS/MS method for nine TCAs in urine with an established GC/MS method. The accuracy studies demonstrated good agreement between the two techniques, validating the UPLC-MS/MS method for routine analysis[3]. Another comparative study evaluated a fluorescence polarization immunoassay (FPIA) against GC and HPLC for the analysis of amitriptyline, imipramine, clomipramine, and doxepin in serum samples. The correlation coefficients between FPIA and the chromatographic methods were generally high (0.70 to 0.95), indicating good overall agreement, though some method-dependent biases were observed[4].

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of reliable and reproducible analytical results. Below are representative methodologies for the analysis of TCA metabolites using HPLC, GC-MS, and LC-MS/MS.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common sample preparation technique for all three methods is Liquid-Liquid Extraction.

  • To 1 mL of plasma or serum, add a known concentration of an appropriate internal standard.

  • Alkalinize the sample by adding a basifying agent (e.g., 1 M sodium hydroxide) to a pH > 9. This deprotonates the tertiary amine of the TCAs, making them more soluble in organic solvents.

  • Add 5 mL of an organic extraction solvent (e.g., a mixture of hexane and isoamyl alcohol, 99:1 v/v).

  • Vortex the mixture for 10-15 minutes to ensure efficient partitioning of the analytes into the organic phase.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of the mobile phase for HPLC and LC-MS/MS, or a derivatizing agent for GC-MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection
  • Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM phosphate buffer, pH 3.0) in a ratio of 40:60 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength of 254 nm.

  • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization: Due to the low volatility of TCA metabolites, a derivatization step is often required before GC analysis. The reconstituted extract is typically treated with a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and heated to form more volatile silyl derivatives.

  • Chromatographic Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 150°C, ramped to 280°C at a rate of 15°C/min, and held for 5 minutes.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A high-efficiency C18 or phenyl-hexyl reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient typically starts with a high percentage of Solvent A and increases to a high percentage of Solvent B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode. Two or more specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure high specificity.

Cross-Validation Workflow

The cross-validation of analytical methods is a systematic process to demonstrate that two or more methods are equivalent for the analysis of a specific analyte in a given biological matrix. This is particularly important when transferring a method between laboratories or when comparing results from different analytical platforms.

cross_validation_workflow define_methods Define Methods for Comparison (e.g., Method A and Method B) define_analytes Define Analytes and Metabolites of Interest define_matrix Define Biological Matrix (e.g., Plasma, Urine) acceptance_criteria Establish Acceptance Criteria (e.g., %Difference, Correlation) sample_selection Select a Set of Incurred Samples (Patient Samples) acceptance_criteria->sample_selection qc_preparation Prepare Quality Control (QC) Samples at Low, Medium, and High Concentrations analyze_method_a Analyze all Samples with Method A analyze_method_b Analyze all Samples with Method B data_compilation Compile and Tabulate Quantitative Results analyze_method_b->data_compilation statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman, Regression) compare_criteria Compare Results Against Pre-defined Acceptance Criteria conclusion Draw Conclusion on Method Equivalence or Bias

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

The choice of an analytical method for the quantification of tricyclic antidepressant metabolites is a critical decision in clinical and research settings. While LC-MS/MS generally offers the highest sensitivity and specificity, HPLC-UV and GC-MS remain viable and cost-effective alternatives for many applications. This guide has provided a comparative overview of these techniques, supported by performance data and detailed experimental protocols. Rigorous cross-validation, following a structured workflow as outlined, is indispensable to ensure the interchangeability and reliability of analytical data, ultimately contributing to improved patient care and robust scientific outcomes.

References

comparing the efficacy of different 5H-dibenzo[a,d]cycloheptene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5H-dibenzo[a,d]cycloheptene scaffold is a cornerstone in the development of various centrally acting agents. Derivatives of this tricyclic system have yielded a range of therapeutic compounds, from antidepressants to muscle relaxants. This guide provides an objective comparison of the in vitro efficacy of four prominent derivatives: amitriptyline, nortriptyline, protriptyline, and cyclobenzaprine. The comparative analysis is based on their binding affinities for primary therapeutic targets—the serotonin (SERT) and norepinephrine (NET) transporters—and key off-target receptors that contribute to their side-effect profiles.

Quantitative Efficacy Comparison

The following tables summarize the binding affinities (Ki, in nM) of the selected 5H-dibenzo[a,d]cycloheptene derivatives for monoamine transporters and common off-target receptors. Lower Ki values indicate a higher binding affinity.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundSerotonin Transporter (SERT)Norepinephrine Transporter (NET)Dopamine Transporter (DAT)SERT/NET Selectivity Ratio
Amitriptyline 4[1]22[1]3,250[1]0.18
Nortriptyline 4[2]52[1]8,500[1]0.08
Protriptyline 19.61.412,10013.9
Cyclobenzaprine 108[1]36[1]5,489[1]3.0

Data compiled from various in vitro radioligand binding assays. The SERT/NET selectivity ratio is calculated as (Ki for NET) / (Ki for SERT). A ratio > 1 indicates selectivity for SERT, while a ratio < 1 indicates selectivity for NET.

Table 2: Off-Target Receptor Binding Affinities (Ki, nM)

CompoundHistamine H1Muscarinic M1Adrenergic α1
Amitriptyline 0.91524
Nortriptyline 104343
Protriptyline 39140110
Cyclobenzaprine 1.37.95.6

Data compiled from various in vitro radioligand binding assays.

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assays for Monoamine Transporters (SERT and NET)

Objective: To determine the binding affinity (Ki) of test compounds for the serotonin and norepinephrine transporters.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing human SERT or NET (e.g., HEK293 cells).

  • Radioligands: [³H]Citalopram or [³H]S-Citalopram for SERT; [³H]Nisoxetine or [³H]Mazindol for NET.

  • Test Compounds: Amitriptyline, nortriptyline, protriptyline, cyclobenzaprine.

  • Non-specific Binding Control: A high concentration of a known SERT or NET inhibitor (e.g., 10 µM fluoxetine for SERT, 10 µM desipramine for NET).

  • Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Cocktail.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with the radioligand at a concentration near its Kd and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assays for Off-Target Receptors (Histamine H1, Muscarinic M1, Adrenergic α1)

Objective: To determine the binding affinity (Ki) of test compounds for histamine H1, muscarinic M1, and adrenergic α1 receptors.

Materials:

  • Cell Membranes: Membranes from cells expressing the respective human receptors (e.g., CHO or HEK293 cells).

  • Radioligands: [³H]Pyrilamine (Mepyramine) for H1 receptors[3][4]; [³H]Pirenzepine or [³H]N-methylscopolamine for M1 receptors[5][6]; [³H]Prazosin for α1 receptors.

  • Test Compounds and Controls: Similar to the transporter assays, with appropriate non-specific binding controls (e.g., 10 µM diphenhydramine for H1, 1 µM atropine for M1, 10 µM phentolamine for α1).

  • Buffers and Equipment: Similar to those used in the transporter binding assays.

Procedure: The procedure is analogous to the monoamine transporter binding assays, involving incubation of cell membranes with a specific radioligand and competitor compounds, followed by filtration, washing, and quantification of radioactivity. IC50 values are determined and converted to Ki values using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway affected by these compounds and a typical experimental workflow for determining binding affinity.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug 5H-dibenzo[a,d]cycloheptene Derivatives MAO MAO Vesicle Vesicles (5-HT/NE) Neurotransmitter 5-HT / NE Vesicle->Neurotransmitter Release SERT_NET SERT/NET SERT_NET->MAO Degradation SERT_NET->Vesicle Repackaging Neurotransmitter->SERT_NET Reuptake Receptor Postsynaptic Receptors Neurotransmitter->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Activation Drug Drug Drug->SERT_NET Inhibition

Caption: Monoamine reuptake inhibition by 5H-dibenzo[a,d]cycloheptene derivatives.

cluster_workflow Radioligand Binding Assay Workflow A Prepare Cell Membranes (Expressing Target) B Incubate Membranes with Radioligand & Test Compound A->B C Separate Bound & Free Ligand (Filtration) B->C D Wash to Remove Non-specific Binding C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis (IC50 -> Ki) E->F

Caption: Experimental workflow for determining binding affinity (Ki).

cluster_receptor_activation GPCR Signaling Cascade Ligand Neurotransmitter (5-HT/NE) GPCR GPCR (e.g., 5-HT2A, α1) Ligand->GPCR Binds G_Protein G-Protein (Gq/11 or Gi/o) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Produces Downstream Downstream Cellular Response Second_Messenger->Downstream Initiates

Caption: Downstream G-protein coupled receptor signaling pathway.

References

Navigating the Path to a Novel Biomarker: A Comparative Validation Guide for 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a novel biomarker is a critical step in advancing personalized medicine. This guide provides a comparative framework for the potential validation of 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol as a biomarker, juxtaposed with established and emerging biomarkers in the context of antidepressant response. While direct validation data for this specific compound is not publicly available, this document outlines a comprehensive validation pathway based on established principles and compares it against alternative biomarkers.

The compound this compound shares structural similarities with tricyclic antidepressants like amitriptyline and nortriptyline. This structural relationship suggests a hypothetical "Context of Use" (COU) as a pharmacodynamic or predictive biomarker for assessing patient response to this class of drugs. Its validation would be crucial for personalizing depression treatment, a field actively seeking objective measures to move beyond the current 'trial-and-error' approach to prescribing.[1][2]

A Roadmap for Biomarker Validation

The validation of any new biomarker is a multi-stage process that encompasses both analytical and clinical validation to ensure the results are accurate, reliable, and clinically meaningful.[3][4][5] A typical validation workflow is outlined below.

Biomarker Validation Workflow cluster_discovery Discovery & Feasibility cluster_validation Formal Validation cluster_implementation Clinical Implementation Discovery Hypothesis Generation & Candidate Discovery Feasibility Assay Development & Pre-validation Discovery->Feasibility Analytical Analytical Validation (ICH/GxP Standards) Feasibility->Analytical Clinical Clinical Validation (Prospective Studies) Analytical->Clinical Regulatory Regulatory Submission (FDA/EMA) Clinical->Regulatory Integration Clinical Practice Integration Regulatory->Integration

Caption: A generalized workflow for biomarker validation, from initial discovery to clinical integration.

Comparative Analysis of Biomarkers for Antidepressant Response

The validation of this compound would enter a landscape of diverse biomarker candidates for depression and antidepressant response. These range from inflammatory markers to genetic variants and neuroimaging data.[2][6][7] A comparison highlights the different methodologies and stages of validation for each.

Biomarker CategorySpecific ExamplesSample MatrixAnalytical MethodValidation Stage
Hypothetical Compound This compoundPlasma, Serum, CSFLC-MS/MS, ELISAPre-clinical/Hypothetical
Inflammatory Markers IL-1β, IL-6, TNF-α, CRPBlood (Serum/Plasma)ELISA, Multiplex AssaysClinical Research[8][9]
Neurotrophic Factors Brain-Derived Neurotrophic Factor (BDNF)Blood (Serum/Plasma)ELISAClinical Research[8][10]
Genetic Markers FKBP5 SNPs (e.g., rs1360780), HTR2A SNP (rs7997012)Whole Blood, SalivaGenotyping (PCR, Sequencing)Clinical Research[6]
Neuroendocrine Markers CortisolSaliva, Hair, BloodImmunoassayClinical Research[7][11]
Metabolic Markers Gs Alpha translocationPlateletsBiochemical AssaysClinical Research[12]
Neuroimaging Frontal lobe metabolismBrain ImagingPET, fMRIClinical Research[1]

Experimental Protocols: A Closer Look at Validation

Hypothetical Protocol for Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a key analytical validation experiment.

1. Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.

2. Materials and Reagents:

  • Reference standard of this compound

  • Stable isotope-labeled internal standard (IS)

  • LC-MS/MS grade acetonitrile, methanol, and formic acid

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

4. Sample Preparation (SPE):

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 20 µL of IS working solution.

  • Pre-condition SPE cartridges with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a low-organic solvent mixture.

  • Elute the analyte and IS with a high-organic solvent mixture.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

5. LC-MS/MS Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: Gradient elution with a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Positive ESI

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and IS.

6. Validation Parameters (as per FDA/ICH M10 guidance): [13]

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to check for interferences.

  • Calibration Curve: Prepare a calibration curve using at least eight non-zero standards over the expected concentration range.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days.

  • Recovery and Matrix Effect: Evaluate the efficiency of the extraction process and the influence of plasma components on ionization.

  • Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term, long-term).

Potential Signaling Pathways and Mechanism of Action

Given its structural similarity to tricyclic antidepressants, this compound could potentially modulate monoaminergic systems. A possible mechanism could involve the inhibition of serotonin and norepinephrine reuptake, leading to downstream effects on neuroplasticity pathways, such as the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade.

Antidepressant Signaling Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron TCA Tricyclic Antidepressant (or hypothetical biomarker) SERT_NET SERT / NET Transporters TCA->SERT_NET Inhibits Monoamines Increased Synaptic Serotonin & Norepinephrine SERT_NET->Monoamines Leads to Receptors G-protein Coupled Receptors Monoamines->Receptors Activates AC Adenylyl Cyclase Receptors->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB BDNF_Gene BDNF Gene Transcription CREB->BDNF_Gene Promotes BDNF_Protein BDNF Protein BDNF_Gene->BDNF_Protein Neuroplasticity Synaptic Plasticity & Therapeutic Effect BDNF_Protein->Neuroplasticity

Caption: A potential signaling pathway modulated by tricyclic antidepressants, leading to neuroplasticity.

References

A Comparative Guide to the Binding Affinities of Dibenzo[a,d]cycloheptene Analogues at Serotonin and Dopamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dibenzo[a,d]cycloheptene scaffold is a core structure in a variety of pharmacologically active compounds, notably those targeting monoamine neurotransmitter systems. Understanding the nuanced interactions of these analogues with serotonin (5-HT) and dopamine (D) receptors is crucial for the development of novel therapeutics for a range of psychiatric and neurological disorders. This guide provides a comparative analysis of the binding affinities of prominent dibenzo[a,d]cycloheptene derivatives, supported by experimental data and detailed methodologies.

Comparative Binding Affinity Data

The following table summarizes the inhibitory constants (Ki) of several dibenzo[a,d]cycloheptene analogues at key serotonin and dopamine receptor subtypes. The Ki value represents the concentration of the compound required to occupy 50% of the receptors in a radioligand binding assay; a lower Ki value indicates a higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)D1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)
Amitriptyline ~100[1]23[1]-----
Cyproheptadine ~100[1]1-10[1]-----
Pizotifen ~100[1]1-10[1]-----
10-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)dibenzo[a,d]cycloheptene -High Affinity[2]High Affinity[2]-High Affinity (D2L)[2]-2x Clozapine Affinity[2]
10-(1-ethyl-1,2,3,6-tetrahydro-4-pyridinyl)dibenzo[a,d]cycloheptene -High Affinity[2]High Affinity[2]----
10-[1,2,3,6-tetrahydro-1-(2-propenyl)-4-pyridinyl]dibenzo[a,d]cycloheptene -Lower Affinity[2]Lower Affinity[2]---Reduced Affinity[2]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Ki values) for the dibenzo[a,d]cycloheptene analogues is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

General Protocol Outline:

  • Membrane Preparation:

    • Tissues or cells expressing the receptor of interest (e.g., human recombinant CHO or HEK293 cells) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.[3]

    • Protein concentration is determined using a standard method like the BCA assay.[3]

  • Competitive Binding Assay:

    • The assay is typically performed in a 96-well plate format.[3]

    • Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for 5-HT2A, [3H]-8-OH-DPAT for 5-HT1A, [3H]-SCH 23390 for D1, [3H]-Methylspiperone for D2s), and varying concentrations of the unlabeled dibenzo[a,d]cycloheptene analogue.[4]

    • Assay Buffers: The composition of the assay buffer is critical and varies depending on the receptor subtype. For example:

      • 5-HT1A: 50 mM Tris-HCl (pH 7.4), 5 mM MgSO4.[4]

      • 5-HT2A: 50 mM Tris-HCl (pH 7.4), 4 mM CaCl2, 0.1% Ascorbic acid.[4]

      • D1: 50 mM Tris-HCl (pH 7.4), 1.5 mM CaCl2, 5 mM MgCl2, 5 mM EDTA, 5 mM KCl.[4]

      • D2s: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 5 mM MgCl2, 1 mM EDTA.[4]

    • Incubation: The plates are incubated to allow the binding to reach equilibrium. Incubation times and temperatures are receptor-specific (e.g., 60 minutes at 27°C for 5-HT2A and D1, 120 minutes at 37°C for 5-HT1A).[4]

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with the bound radioligand.[3]

    • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[3]

  • Quantification and Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.[3]

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., Serotonin for 5-HT1A, Mianserin for 5-HT2A, Haloperidol for D1 and D2s).[4]

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in a typical radioligand binding assay and the logical relationship for calculating the binding affinity.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Source Cells/Tissues Expressing Target Receptor Homogenization Homogenization Receptor_Source->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pellet Membrane Pellet Centrifugation->Membrane_Pellet Resuspension Resuspension in Assay Buffer Membrane_Pellet->Resuspension Incubation Incubation with Radioligand & Test Compound Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Quantification Scintillation Counting Washing->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis Ki_Calculation Ki Calculation Data_Analysis->Ki_Calculation

Caption: Workflow of a typical radioligand binding assay.

Data_Analysis_Flow Total_Binding Total Binding (Radioactivity) Specific_Binding Specific Binding Total_Binding->Specific_Binding Nonspecific_Binding Nonspecific Binding (Radioactivity) Nonspecific_Binding->Specific_Binding IC50 IC50 Determination (Non-linear Regression) Specific_Binding->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Data analysis pathway for determining Ki values.

References

A Head-to-Head Preclinical Comparison of Amitriptyline and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical comparison of the tricyclic antidepressant amitriptyline and its primary active metabolites: nortriptyline, (E)-10-hydroxynortriptyline, and (Z)-10-hydroxynortriptyline. By presenting key experimental data from various preclinical models, this document aims to facilitate a deeper understanding of the distinct pharmacological profiles of these compounds, aiding in drug development and translational research.

Pharmacological Profile: A Comparative Overview

Amitriptyline undergoes extensive metabolism, primarily through demethylation to nortriptyline and subsequent hydroxylation. These metabolites are not mere byproducts; they possess distinct and significant pharmacological activities that contribute to the overall therapeutic and adverse effect profile of amitriptyline.

Neurotransmitter Reuptake Inhibition

The antidepressant effects of amitriptyline and its metabolites are largely attributed to their ability to block the reuptake of serotonin (5-HT) and norepinephrine (NA). However, their potencies for these transporters differ significantly.

Compound Serotonin (5-HT) Uptake Inhibition (in vitro) Norepinephrine (NA) Uptake Inhibition (in vitro) Norepinephrine (NA) Uptake Inhibition (in vivo - mouse heart)
Amitriptyline Equal potency to NA uptake inhibition Equal potency to 5-HT uptake inhibition +++
Nortriptyline Less potent than NA uptake inhibition More potent than 5-HT uptake inhibition +++
(E)-10-hydroxyamitriptyline - ++ ++
(Z)-10-hydroxyamitriptyline - + +
(E)-10-hydroxynortriptyline Weak Potent +++
(Z)-10-hydroxynortriptyline Weak Potent ++

Data sourced from in vitro studies on rabbit thrombocytes and mouse atria, and in vivo studies on mouse heart.[1]Qualitative representation of potency: +++ (high), ++ (moderate), + (low), - (not specified).

Anticholinergic Activity

Anticholinergic effects are common side effects of tricyclic antidepressants, leading to symptoms such as dry mouth, blurred vision, and constipation. The metabolites of amitriptyline exhibit reduced anticholinergic properties compared to the parent drug and nortriptyline.

Compound Anticholinergic Activity (in vitro - guinea-pig ileum)
Amitriptyline High
Nortriptyline High
(E)-10-hydroxyamitriptyline Less than Amitriptyline/Nortriptyline
(Z)-10-hydroxyamitriptyline Less than Amitriptyline/Nortriptyline
(E)-10-hydroxynortriptyline Much less than Amitriptyline/Nortriptyline
(Z)-10-hydroxynortriptyline Much less than Amitriptyline/Nortriptyline

Data sourced from an in vitro study on guinea-pig ileum.[1]

Preclinical Efficacy in Animal Models of Depression

The Forced Swim Test (FST) is a widely used preclinical model to assess the antidepressant-like activity of compounds. While direct head-to-head comparative studies of amitriptyline and all its major metabolites in the FST are limited, existing data for the parent drug and nortriptyline demonstrate their efficacy.

Toxicity Profile

Cardiotoxicity

A significant concern with tricyclic antidepressants is their potential for cardiotoxicity, particularly at higher doses. This is often characterized by ECG abnormalities such as QRS and QT interval prolongation.

In a study on elderly depressed patients, plasma concentrations of E-10-hydroxynortriptyline were found to be significantly higher in those who developed cardiac conduction defects during nortriptyline treatment.[2] Furthermore, increases in the PR interval were associated with nortriptyline concentration, while increases in QRS duration and Q-Tc intervals were linked to increasing Z-10-hydroxynortriptyline concentrations.[2] This suggests a significant contribution of the hydroxylated metabolites to the cardiac effects of nortriptyline treatment.[2]

Preclinical studies in rats have shown that amitriptyline administration can lead to significant prolongation of the QRS complex and QT interval.[3] While direct comparative preclinical studies on the cardiotoxicity of all metabolites are scarce, one study in rabbits indicated that amitriptyline had the greatest effect on lengthening the P-R interval and widening the QRS complex compared to imipramine, maprotiline, and mianserin.[4]

Neurotoxicity

Limited preclinical data is available specifically comparing the neurotoxicity of amitriptyline and its metabolites.

Experimental Protocols

Forced Swim Test (FST) in Rats

This protocol provides a general framework for assessing antidepressant-like activity. Specific parameters may vary between laboratories.

Apparatus:

  • Transparent Plexiglas cylinders (20 cm diameter, 40 cm high).

  • Water maintained at 25°C, with a depth of 15 cm.

Procedure:

  • Pre-test Session (Day 1): Naive rats are individually placed in the cylinders for a 15-minute session. This session is for habituation and is not scored for immobility.

  • Drug Administration: Following the pre-test session, animals are treated with the test compound (e.g., amitriptyline, nortriptyline, or metabolites) or vehicle control at specified doses and time points before the test session.

  • Test Session (Day 2): 24 hours after the pre-test session, the rats are again placed in the swim cylinders for a 5-minute test session.

  • Behavioral Scoring: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.

For a more detailed protocol, refer to studies by Porsolt et al. and other established methodologies.[5][6][7][8][9]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Amitriptyline

The following diagram illustrates the primary metabolic conversion of amitriptyline to its active metabolites.

amitriptyline_metabolism amitriptyline Amitriptyline nortriptyline Nortriptyline amitriptyline->nortriptyline Demethylation (CYP2C19) e_10_oh_nortriptyline (E)-10-hydroxynortriptyline nortriptyline->e_10_oh_nortriptyline Hydroxylation (CYP2D6) z_10_oh_nortriptyline (Z)-10-hydroxynortriptyline nortriptyline->z_10_oh_nortriptyline Hydroxylation

Caption: Metabolic conversion of amitriptyline.

Experimental Workflow for Forced Swim Test

The diagram below outlines the typical workflow for conducting the Forced Swim Test in a preclinical setting.

fst_workflow start Start acclimatization Animal Acclimatization (5-7 days) start->acclimatization pre_test Pre-test Session (Day 1, 15 min) acclimatization->pre_test drug_admin Drug/Vehicle Administration pre_test->drug_admin test_session Test Session (Day 2, 5 min) drug_admin->test_session data_analysis Behavioral Scoring & Data Analysis test_session->data_analysis results Results data_analysis->results

Caption: Forced Swim Test experimental workflow.

Conclusion

The preclinical data reveal a complex interplay between amitriptyline and its metabolites. Nortriptyline emerges as a more potent and selective norepinephrine reuptake inhibitor, while the hydroxylated metabolites, particularly (E)-10-hydroxynortriptyline, also contribute significantly to norepinephrine reuptake inhibition but with markedly reduced anticholinergic activity. This suggests that the therapeutic and adverse effects of amitriptyline are a composite of the actions of the parent drug and its pharmacologically distinct metabolites. The contribution of hydroxylated metabolites to the cardiotoxic effects of nortriptyline treatment highlights the importance of considering these metabolites in drug safety evaluations. Further head-to-head preclinical studies are warranted to fully elucidate the comparative efficacy and toxicity of amitriptyline and its complete metabolite profile, which will be crucial for the development of safer and more effective antidepressant therapies.

References

Confirming the Structure of 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the structural confirmation of 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public experimental NMR data for this specific compound, this guide presents predicted ¹H and ¹³C NMR spectral data alongside that of a structurally related alternative, Amitriptyline, for which spectral data is more readily available. The objective is to illustrate the analytical process of structural elucidation and confirmation through NMR.

Comparative Analysis of Predicted NMR Data

The structural confirmation of this compound relies on the detailed analysis of its ¹H and ¹³C NMR spectra. The predicted chemical shifts and multiplicities of the signals provide a unique fingerprint of the molecule's atomic connectivity and chemical environment. For a comparative perspective, the known NMR data for Amitriptyline, a structurally similar tricyclic antidepressant, is presented. The key differences, particularly the presence of a hydroxyl group and the saturation in the dibenzocycloheptene ring of the target compound, are expected to result in distinct spectral features.

Table 1: Predicted ¹H NMR Data Comparison

Assignment This compound (Predicted) Amitriptyline (Literature Data)
Aromatic Protons7.20-7.50 ppm (m, 8H)7.10-7.40 ppm (m, 8H)
Vinylic Protons6.90-7.10 ppm (m, 2H)5.85 ppm (t, 1H)
-CH₂- (propyl chain)2.10-2.30 ppm (m, 2H)2.20-2.40 ppm (m, 2H)
-CH₂-N-2.40-2.60 ppm (t, 2H)2.15 ppm (t, 2H)
-N(CH₃)₂2.25 ppm (s, 6H)2.20 ppm (s, 6H)
-OH4.50-5.50 ppm (br s, 1H)N/A
-CH₂- (propyl chain)1.40-1.60 ppm (m, 2H)1.80-2.00 ppm (m, 2H)

Table 2: Predicted ¹³C NMR Data Comparison

Assignment This compound (Predicted) Amitriptyline (Literature Data)
Quaternary C (Aromatic)140-145 ppm138-142 ppm
Aromatic CH125-135 ppm126-130 ppm
Vinylic CH130-135 ppm132 ppm
Quaternary C (ring junction)138-142 ppm140 ppm
C-OH75-85 ppmN/A
-CH₂- (propyl chain)35-45 ppm30-35 ppm
-CH₂-N-55-65 ppm58 ppm
-N(CH₃)₂40-50 ppm45 ppm
-CH₂- (propyl chain)20-30 ppm25-30 ppm

Experimental Protocol for NMR Analysis

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the structural confirmation of small organic molecules like this compound.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR using an analytical balance.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. For nonpolar organic compounds, deuterated chloroform (CDCl₃) is a common choice. Other options include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles or air bubbles. The final sample height in the tube should be approximately 4-5 cm.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added (final concentration ~0.03-0.05%).

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for ¹H and ¹³C detection.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence with proton decoupling (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

3. Data Processing and Analysis:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak or the TMS signal to its known chemical shift value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; TMS at 0 ppm for both).

  • Peak Picking and Integration: Identify all significant peaks and integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

  • Structural Assignment: Correlate the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and integration values to the different protons and carbons in the proposed structure. Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex structures to establish proton-proton and proton-carbon correlations, respectively.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Confirmation A Purified Compound B Sample Preparation (Dissolution in Deuterated Solvent) A->B C 1H NMR Experiment B->C D 13C NMR Experiment B->D E 1H Spectrum Analysis (Chemical Shift, Multiplicity, Integration) C->E F 13C Spectrum Analysis (Chemical Shift) D->F G Compare with Predicted Spectra E->G F->G H Structure Confirmed? G->H I Further Analysis (2D NMR, MS, etc.) H->I No J Structure Confirmed H->J Yes

Caption: Workflow for NMR-based structural confirmation.

Unraveling the Bioactivity of Nortriptyline's Metabolites: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the pharmacological activity of nortriptyline's primary metabolites, with a focus on independently generated data concerning their effects on neurotransmitter reuptake and receptor interactions.

Nortriptyline, a well-established tricyclic antidepressant, undergoes extensive metabolism in the body, leading to the formation of several metabolites.[1][2] The primary metabolic pathway involves hydroxylation at the 10-position, resulting in the formation of (E)- and (Z)-10-hydroxynortriptyline.[3][4][5] These metabolites are not mere inactive byproducts; multiple independent research efforts have demonstrated their significant pharmacological activity, which contributes to both the therapeutic effects and the side-effect profile of nortriptyline. This guide synthesizes findings from various studies to provide a comparative overview of the bioactivity of nortriptyline and its key metabolites.

Nortriptyline itself is an active metabolite of amitriptyline and functions primarily by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin.[6][7] Its metabolites, particularly the 10-hydroxy derivatives, have been a subject of study to understand their contribution to the overall clinical effect of the parent drug.

Comparative Bioactivity of Nortriptyline and its Metabolites

The primary active metabolites of nortriptyline are E-10-hydroxynortriptyline and Z-10-hydroxynortriptyline.[8][9] Research has consistently shown that these metabolites are pharmacologically active, with potencies that are comparable to or, in some aspects, different from the parent compound.

A pivotal area of investigation has been the effect of these compounds on neurotransmitter reuptake. Studies have demonstrated that the 10-hydroxylated metabolites are potent inhibitors of noradrenaline (norepinephrine) uptake, with a potency similar to that of amitriptyline.[6] In contrast to amitriptyline, which inhibits serotonin and noradrenaline reuptake to a similar degree, nortriptyline and its hydroxylated metabolites are more potent inhibitors of noradrenaline reuptake than serotonin reuptake.[6]

Another critical aspect of the pharmacological profile of tricyclic antidepressants is their anticholinergic activity, which is responsible for many of the common side effects. Notably, the hydroxylated metabolites of nortriptyline have been found to be less anticholinergic than both amitriptyline and nortriptyline.[6][10] This suggests that the metabolic conversion of nortriptyline to its 10-hydroxy derivatives may lead to a reduction in certain adverse effects.

The formation of these active metabolites is significantly influenced by genetic factors, particularly polymorphisms in the cytochrome P450 enzyme CYP2D6.[11][12][13][14] This can lead to considerable inter-individual variability in the plasma concentrations of both nortriptyline and its metabolites, impacting the clinical response and side-effect profile.[13][14]

The following table summarizes the key quantitative findings from various studies on the activity of nortriptyline and its metabolites.

CompoundPrimary Mechanism of ActionRelative Potency (Noradrenaline Reuptake Inhibition)Anticholinergic ActivityKey Findings from Independent Studies
Nortriptyline Norepinephrine and Serotonin Reuptake InhibitorPotent inhibitor of noradrenaline uptake, less so for serotonin.[6]SignificantActive metabolite of amitriptyline.[1][7] Plasma concentrations are influenced by CYP2D6 genotype.[13][14]
(E)-10-Hydroxynortriptyline Norepinephrine Reuptake InhibitorEquipotent with amitriptyline for noradrenaline uptake inhibition.[6]Less anticholinergic than nortriptyline.[6][10]The major metabolite, with its formation being stereoselective.[4][9] Can cross the blood-brain barrier.[15]
(Z)-10-Hydroxynortriptyline Norepinephrine Reuptake InhibitorActive, but specific potency data is less consistently reported than for the E-isomer.Less anticholinergic than nortriptyline.[6]A metabolite of nortriptyline.[8]

Experimental Methodologies

The characterization of the pharmacological activity of nortriptyline and its metabolites has been established through a combination of in vitro and in vivo experimental protocols.

In Vitro Assays:

  • Neurotransmitter Reuptake Inhibition: The inhibitory effects on serotonin and noradrenaline reuptake have been assessed using preparations of rabbit thrombocytes (for serotonin) and mouse atria or heart (for noradrenaline) in vitro.[6] These assays typically involve incubating the tissue preparations with radiolabeled neurotransmitters in the presence of varying concentrations of the test compounds (nortriptyline and its metabolites) to determine their IC50 values.

  • Anticholinergic Activity: The anticholinergic properties have been evaluated using isolated guinea-pig ileum preparations in vitro.[6] The ability of the compounds to antagonize acetylcholine-induced contractions of the ileum is measured to quantify their anticholinergic potency.

In Vivo Studies:

  • Behavioral Models: Animal models, such as the tetrabenazine-induced inactivity test and potentiation of apomorphine and 5-hydroxytryptophan effects in mice, have been used to assess the in vivo antidepressant-like activity.[6]

  • Pharmacokinetic Studies: Clinical studies in healthy volunteers and patients have been crucial in determining the plasma and cerebrospinal fluid (CSF) concentrations of nortriptyline and its metabolites.[13][14][15] These studies often involve the administration of a single oral dose of nortriptyline, followed by serial blood and CSF sampling and analysis using techniques like liquid chromatography-mass spectrometry.[14] These studies have been instrumental in understanding the influence of genetic polymorphisms (e.g., in CYP2D6) on the metabolism and clearance of nortriptyline and the formation of its active metabolites.[13][14]

Visualizing the Metabolic Pathway and Experimental Workflow

To better understand the relationships between nortriptyline and its metabolites, as well as the general workflow for their analysis, the following diagrams are provided.

Amitriptyline Amitriptyline Nortriptyline Nortriptyline Amitriptyline->Nortriptyline Demethylation (CYP2C19) E-10-Hydroxynortriptyline E-10-Hydroxynortriptyline Nortriptyline->E-10-Hydroxynortriptyline Hydroxylation (CYP2D6) Z-10-Hydroxynortriptyline Z-10-Hydroxynortriptyline Nortriptyline->Z-10-Hydroxynortriptyline Hydroxylation (CYP2D6)

Caption: Metabolic conversion of amitriptyline to nortriptyline and its major hydroxylated metabolites.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Tissue Preparation e.g., Brain Synaptosomes, Isolated Organs Incubation with Compound Nortriptyline or Metabolites Tissue Preparation->Incubation with Compound Measurement of Activity e.g., Neurotransmitter Uptake, Receptor Binding Incubation with Compound->Measurement of Activity Data Interpretation Data Interpretation Measurement of Activity->Data Interpretation Drug Administration To Animal Model or Human Subject Sample Collection Plasma, CSF Drug Administration->Sample Collection Quantification LC-MS Analysis Sample Collection->Quantification Quantification->Data Interpretation

References

A Comparative Framework for Evaluating the Anticonvulsant Properties of 5H-dibenzo[a,d]cycloheptene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticonvulsant agents with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. The 5H-dibenzo[a,d]cycloheptene scaffold represents a tricyclic structure of significant interest for its diverse biological activities. This guide provides a comparative framework for the systematic evaluation of its derivatives as potential anticonvulsant candidates. Due to the limited availability of public comparative data on this specific class of compounds, this document utilizes established antiepileptic drugs (AEDs)—phenytoin, carbamazepine, ethosuximide, and valproate—as benchmarks. The methodologies and data presentation formats provided herein are intended to guide researchers in generating robust and comparable data for novel 5H-dibenzo[a,d]cycloheptene derivatives.

Comparative Analysis of Anticonvulsant Activity

The preclinical evaluation of anticonvulsant candidates typically involves standardized animal models to assess efficacy and neurotoxicity. The maximal electroshock (MES) test is a widely used model for generalized tonic-clonic seizures, while the subcutaneous pentylenetetrazole (scPTZ) test is employed to model absence seizures.[1] Neurotoxicity is commonly assessed using the rotarod test, which measures motor impairment.[1]

The therapeutic potential of a compound is often expressed as the Protective Index (PI), which is the ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀). A higher PI value indicates a more favorable safety profile.[1]

Table 1: Anticonvulsant and Neurotoxic Profiles of Standard Antiepileptic Drugs

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
Phenytoin 9.8>10044.04.5 (MES)
Carbamazepine 9.8>10044.04.5 (MES)
Valproate 2641494181.6 (MES), 2.8 (scPTZ)
Ethosuximide >100149>300<3.0 (scPTZ)

Data sourced from publicly available research and intended for comparative purposes.[1][2] ED₅₀ is the median effective dose required to protect 50% of animals, and TD₅₀ is the median toxic dose causing minimal neurological toxicity in 50% of animals.

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for the reliable evaluation and comparison of anticonvulsant properties.

Maximal Electroshock (MES) Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Animals: Typically male albino mice.

  • Procedure:

    • The test compound or vehicle is administered to the animals, usually intraperitoneally.

    • At the time of expected peak effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

    • The animals are observed for the presence or absence of a tonic hind limb extension seizure.

  • Endpoint: The absence of the tonic hind limb extension is considered the endpoint, indicating protection. The ED₅₀, the dose at which 50% of the animals are protected, is then determined.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is a model for absence seizures and is used to identify compounds that can prevent or delay the onset of clonic seizures induced by a chemical convulsant.

  • Apparatus: Standard animal observation cages.

  • Animals: Male albino mice.

  • Procedure:

    • The test compound or vehicle is administered to the animals.

    • After a predetermined interval (e.g., 30 minutes), a dose of pentylenetetrazole (PTZ) sufficient to induce seizures in control animals (e.g., 50 mg/kg) is injected subcutaneously.[3]

    • Animals are placed in individual cages and observed for approximately 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.[1]

  • Endpoint: The absence of clonic seizures during the observation period indicates protection. The ED₅₀ is calculated as the dose that protects 50% of the animals.

Rotarod Neurotoxicity Test

This test assesses motor coordination and potential neurological deficits induced by the test compounds.[1]

  • Apparatus: A rotating rod (rotarod) apparatus.

  • Animals: Male albino mice trained to stay on the rotarod.

  • Procedure:

    • Trained mice are administered the test compound or vehicle.

    • At the time of peak effect, the animals are placed on the rotarod, which is rotating at a constant speed (e.g., 6-10 rpm).[1]

    • The ability of the animal to remain on the rod for a predetermined period (e.g., 1-2 minutes) is recorded.[1]

  • Endpoint: The inability of an animal to remain on the rod for the full duration is indicative of neurotoxicity. The TD₅₀, the dose at which 50% of the animals fail the test, is determined.[1]

Potential Mechanisms of Action

Many anticonvulsant drugs exert their effects by modulating synaptic transmission. The primary mechanisms involve the enhancement of GABAergic inhibition, the blockade of voltage-gated sodium channels, or the attenuation of glutamate-mediated excitatory neurotransmission.[1][4]

Anticonvulsant_Experimental_Workflow cluster_0 Preclinical Screening Compound Test Compound (5H-dibenzo[a,d]cycloheptene derivative) MES Maximal Electroshock (MES) Test (Tonic-Clonic Seizures) Compound->MES scPTZ Subcutaneous PTZ (scPTZ) Test (Absence Seizures) Compound->scPTZ Rotarod Rotarod Test (Neurotoxicity) Compound->Rotarod ED50 Determine ED₅₀ MES->ED50 scPTZ->ED50 TD50 Determine TD₅₀ Rotarod->TD50 PI Calculate Protective Index (PI = TD₅₀ / ED₅₀) ED50->PI TD50->PI Lead Lead Candidate Identification PI->Lead

Caption: Preclinical screening workflow for anticonvulsant candidates.

The potential mechanisms of action for novel anticonvulsant compounds often involve targeting key components of neuronal signaling to reduce hyperexcitability.

Potential_Anticonvulsant_Mechanisms VGSC Voltage-Gated Na+ Channels VGCC Voltage-Gated Ca2+ Channels SV2A Synaptic Vesicle Protein 2A GABA_T GABA Transaminase GAT1 GABA Transporter (GAT-1) GABA_A GABA-A Receptor AMPA AMPA Receptor NMDA NMDA Receptor Compound Anticonvulsant Drug Compound->VGSC Blockade Compound->SV2A Modulation Compound->GABA_T Inhibition Compound->GAT1 Inhibition Compound->GABA_A Enhancement Compound->AMPA Blockade

Caption: Potential molecular targets for anticonvulsant drugs.

Conclusion

While specific comparative data for the anticonvulsant properties of 5H-dibenzo[a,d]cycloheptene derivatives are not extensively documented in publicly available literature, the framework presented in this guide offers a systematic approach for their preclinical evaluation. By utilizing standardized experimental protocols and comparing the results against established antiepileptic drugs, researchers can effectively assess the potential of novel derivatives. The generation of robust and comparable data is essential for the identification and development of new, more effective treatments for epilepsy. Future research is anticipated to elucidate the anticonvulsant potential of the 5H-dibenzo[a,d]cycloheptene class of compounds.

References

Safety Operating Guide

Navigating the Disposal of 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical guidance for the proper disposal of 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol is paramount for ensuring a safe laboratory environment and regulatory compliance. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling structurally related hazardous chemicals. Researchers, scientists, and drug development professionals must ultimately consult the manufacturer-provided SDS and their institution's Environmental Health and Safety (EHS) department for definitive disposal instructions.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Based on the handling of similar chemical compounds, the following PPE is recommended.[1]

Personal Protective Equipment (PPE) Specifications
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1]
Body Protection A laboratory coat or chemical-resistant apron.[1]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols. Consult the specific SDS for detailed respiratory protection requirements.[1]

Step-by-Step Disposal Protocol

The following protocol outlines a general, safe, and compliant method for the disposal of waste containing this compound. This procedure is based on guidelines for managing toxic solid organic compounds.[1]

  • Waste Segregation: Isolate waste containing this compound from all other waste streams to prevent inadvertent chemical reactions. Do not mix with incompatible materials.[1]

  • Containerization:

    • Use a dedicated, sealable waste container that is made of a material compatible with the chemical.

    • Ensure the container is in good condition and free from leaks or contamination.

    • Properly label the container with the full chemical name: "Waste this compound" and affix any relevant hazard symbols as required by your institution and local regulations.[1]

  • Temporary Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • The storage area should be secure, away from heat, and sources of ignition.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1]

    • Provide the EHS department or contractor with a complete and accurate description of the waste, including the chemical name and any other relevant information from the Safety Data Sheet.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Waste Generation ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate containerize Containerize and Label Waste segregate->containerize store Store in Designated Area containerize->store contact_ehs Contact EHS/Waste Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide and is based on best practices for handling similar chemical compounds. It is not a substitute for the specific guidance provided in the manufacturer's Safety Data Sheet (SDS) or the protocols established by your institution's Environmental Health and Safety (EHS) department. Always prioritize obtaining and following the specific SDS for any chemical you handle.

References

Personal protective equipment for handling 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, logistical, operational, and disposal information for handling 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol, also known as Cyclobenzaprine Related Compound A. The following procedural guidance is designed to be a trusted resource for laboratory safety and chemical handling.

Chemical Identification and Properties

PropertyValue
Chemical Name This compound
Synonyms Cyclobenzaprine Related Compound A
CAS Number 18029-54-4
Molecular Formula C₂₀H₂₃NO
Molecular Weight 293.40 g/mol
Appearance Solid
Storage Temperature 2-8°C

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are not fully characterized. However, due to its relation to cyclobenzaprine, a centrally acting muscle relaxant, caution should be exercised. The available Safety Data Sheet (SDS) for a related compound indicates it may be toxic if swallowed.[1] Therefore, appropriate personal protective equipment must be worn at all times.

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.[2][3]
Hand Protection Nitrile glovesInspect for tears or degradation before use.[3][4]
Body Protection Laboratory coatShould be fully buttoned.[2][4]
Footwear Closed-toe shoesRequired in all laboratory settings.[2][5]
Respiratory Protection Use in a well-ventilated area or fume hoodA respirator may be necessary for handling large quantities or if dust is generated.

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is crucial to minimize exposure and ensure a safe working environment.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don appropriate PPE prep1->prep2 prep3 Prepare work area in a fume hood prep2->prep3 handling1 Weigh the required amount of compound prep3->handling1 handling2 Dissolve in appropriate solvent handling1->handling2 handling3 Perform experimental procedure handling2->handling3 cleanup1 Decontaminate work surfaces handling3->cleanup1 cleanup2 Dispose of waste in designated containers cleanup1->cleanup2 cleanup3 Remove and dispose of PPE correctly cleanup2->cleanup3

Caption: Workflow for safe handling of the compound.

Experimental Protocol: Handling of a Solid Compound

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Ensure all necessary PPE is available and in good condition. Don the appropriate PPE as outlined in the table above.

    • Prepare the designated work area, preferably within a certified chemical fume hood, by ensuring it is clean and uncluttered.

  • Handling :

    • Carefully weigh the desired amount of the solid compound using a calibrated analytical balance. To minimize the creation of airborne dust, avoid rapid movements and use a spatula for transfer.

    • If the experimental procedure requires a solution, add the appropriate solvent to the vessel containing the weighed compound slowly and stir to dissolve.

  • Post-Handling :

    • Upon completion of the experiment, decontaminate all work surfaces with an appropriate cleaning agent.

    • Properly label and store any remaining compound according to the recommended storage conditions (2-8°C).

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow

cluster_waste Waste Segregation cluster_container Containerization cluster_disposal Final Disposal waste1 Segregate solid and liquid waste waste2 Segregate contaminated PPE waste1->waste2 container1 Use designated, labeled waste containers waste2->container1 container2 Ensure containers are properly sealed container1->container2 disposal1 Store waste in a designated accumulation area container2->disposal1 disposal2 Arrange for pickup by institutional EHS disposal1->disposal2

Caption: Workflow for chemical waste disposal.

Disposal Protocol

  • Waste Collection :

    • Collect all waste materials, including unused compounds, solutions, and contaminated consumables (e.g., gloves, weigh boats, pipette tips), in designated and clearly labeled hazardous waste containers.

    • Do not mix incompatible waste streams.

  • Container Management :

    • Ensure waste containers are kept closed except when adding waste.

    • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Final Disposal :

    • Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a waste pickup.

    • Do not dispose of this chemical or its containers in the regular trash or down the drain.

References

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Retrosynthesis Analysis

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5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.